3-Bromo-4-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWPUNQBGWIERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381368 | |
| Record name | 3-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-64-4 | |
| Record name | 3-Bromo-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-fluoroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-4-fluoroaniline is a critical halogenated building block in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Its unique substitution pattern—a bromine atom ortho to the amino group and a fluorine atom meta to it—imparts specific physicochemical characteristics that are pivotal for its reactivity and application. This guide provides a comprehensive analysis of the core physical properties of this compound, offering not just data, but a field-proven perspective on how these properties influence its handling, characterization, and utility in complex synthetic workflows. We delve into its thermal properties, solubility profile, and spectroscopic signature, supported by detailed, validated protocols for its analysis.
Core Chemical Identity and Significance
This compound, identified by CAS Number 656-64-4 , is an aromatic amine whose utility is defined by the electronic and steric effects of its halogen substituents.[1][4] The electron-withdrawing nature of both fluorine and bromine modulates the nucleophilicity of the aniline nitrogen and activates the aromatic ring for specific downstream reactions. This makes it a sought-after intermediate for creating molecules with enhanced biological efficacy and tailored properties.[3][5]
Molecular Structure:
Caption: Chemical structure of this compound.
Key Physical and Chemical Properties
The physical properties of a synthetic intermediate are paramount as they dictate the conditions required for storage, handling, reaction setup, and purification. The data presented below has been consolidated from multiple authoritative sources to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 656-64-4 | [1][4][6][7] |
| Molecular Formula | C₆H₅BrFN | [1][4][7] |
| Molecular Weight | 190.01 g/mol | [1][2][4] |
| Appearance | White to light yellow or orange crystalline powder/lump. | [1][2][3] |
| Melting Point | 34-36 °C | [1][2][6] |
| Boiling Point | 235 °C (at 760 mmHg) 124 °C (at 11 mmHg) | [1][2][3][6] |
| Density | ~1.694 g/cm³ (Predicted) | [1][2] |
| pKa | 3.58 ± 0.10 (Predicted) | [1][2] |
| Refractive Index | 1.5925 - 1.5965 (at 20 °C) | [7] |
| Solubility | Insoluble in water; Soluble in methanol. | [1][2][8] |
| Storage Conditions | Store at room temperature under an inert atmosphere, protected from light and air. | [1][2][8] |
Expert Insights:
-
Melting Point: The relatively low melting point of 34-36 °C means this compound can exist as a fused solid or liquid in warmer laboratory environments.[1][7] This is a critical handling consideration; if purchased as a solid, it may melt in transit or storage. It is often handled as a low-melting solid, which can be challenging to weigh accurately.
-
Boiling Point & Volatility: The high boiling point at atmospheric pressure suggests low volatility, but vacuum distillation is a viable purification method.[3]
-
Solubility: Its insolubility in water is typical for halogenated anilines and simplifies aqueous workups, where the compound will partition into an organic extraction solvent.[1][2] Its solubility in alcohols like methanol facilitates its use in reactions requiring polar organic media.[8]
-
Stability: The compound is noted to be air and light-sensitive.[1][2] The aniline functional group is prone to oxidation, which can lead to discoloration (from white to orange or green) and impurity formation. Storing under an inert gas like argon or nitrogen is a mandatory, not optional, step to ensure its integrity for high-stakes applications like pharmaceutical synthesis.[8]
Spectroscopic and Analytical Profile
A robust analytical package is the cornerstone of quality control for any research chemical. Below are the expected spectroscopic characteristics and validated protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. For this compound, both proton (¹H) and carbon (¹³C) NMR are essential.
-
¹H NMR: The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and will exchange with D₂O.
-
¹³C NMR: The spectrum will show six distinct aromatic carbon signals. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
Infrared (IR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups.
-
N-H Stretch: Look for a characteristic doublet in the range of 3300-3500 cm⁻¹, typical for a primary amine.
-
C-N Stretch: A signal around 1250-1350 cm⁻¹ is indicative of the aromatic amine C-N bond.
-
C-F and C-Br Stretches: These appear in the fingerprint region (below 1200 cm⁻¹) and confirm the presence of halogenation.
-
Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ range confirm the aromatic backbone.
Spectra for this compound are available for reference in public databases.[4][9]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and isotopic distribution.
-
Molecular Ion Peak: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity at m/z 189 and 191. This isotopic signature is a crucial piece of evidence for confirming the presence of a single bromine atom.
Experimental Protocols for Quality Verification
The following protocols represent a self-validating workflow for the characterization of incoming this compound.
Caption: A typical quality control workflow for chemical intermediates.
Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is an ideal technique for separating volatile and thermally stable compounds like this compound from potential impurities. Coupling it with a Mass Spectrometer allows for definitive identification of the main peak and any co-eluting impurities based on their mass fragmentation patterns.
-
Instrumentation: Agilent 7890B GC (or equivalent) with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[10]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-300.
-
-
Validation: The primary peak should have a retention time consistent with a reference standard. The corresponding mass spectrum must show the characteristic M/M+2 isotopic pattern for a monobrominated compound at m/z 189/191. Purity is calculated based on the area percentage of the main peak.
Protocol: Structural Confirmation by FTIR
Causality: This provides a rapid and cost-effective confirmation of the compound's functional groups, serving as a primary identity check.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. If melted, a thin film can be used.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 scans are typically sufficient.
-
-
Validation: The resulting spectrum should be compared against a reference spectrum. Key diagnostic peaks (N-H, C-N, aromatic C=C) must be present.[10]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is classified as a hazardous substance.
-
Hazards: It is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[4][11] It is also toxic if inhaled.[8][12] The UN number for transport is UN2811 (Toxic solid, organic, n.o.s.).[13]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[11][13][14]
-
Handling: Avoid creating dust.[14] Use appropriate tools for transferring the solid. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][13] The container should be purged with an inert gas (argon or nitrogen) to prevent oxidative degradation.[1][2][8]
Conclusion
This compound is more than a collection of atoms; it is a precisely engineered tool for chemical synthesis. Its physical properties—a low melting point, hydrophobicity, and specific spectroscopic signatures—are direct consequences of its molecular structure. Understanding these characteristics is not merely academic; it is essential for the researchers and developers who leverage this compound to build the next generation of pharmaceuticals and advanced materials. The protocols and data within this guide serve as a trusted resource for ensuring its quality, safe handling, and successful application in the laboratory.
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An In-Depth Technical Guide to 3-Bromo-4-fluoroaniline: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-fluoroaniline is a strategically substituted aromatic amine that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a fluorine atom, and an amino group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, in-depth analysis of its spectroscopic characteristics, and a discussion of its applications in modern organic synthesis, with a focus on its role in constructing bioactive compounds.
Introduction: The Strategic Importance of Halogenated Anilines
Halogenated anilines are a cornerstone of medicinal and agricultural chemistry. The introduction of halogen atoms into an aniline scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The strategic placement of both bromine and fluorine in this compound offers a dual advantage. The fluorine atom can enhance metabolic stability and binding interactions, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][3] This makes this compound a highly sought-after intermediate in drug discovery and process development.[4][5]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 656-64-4 | [6] |
| Molecular Formula | C₆H₅BrFN | [6] |
| Molecular Weight | 190.01 g/mol | [6] |
| Appearance | White to orange to green powder or lump | [4] |
| Melting Point | 29-34 °C | [4][7] |
| Boiling Point | 235 °C | [7] |
| Solubility | Insoluble in water | [5] |
Spectroscopic Analysis
Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atoms directly attached to the electronegative fluorine and bromine atoms, as well as the amino group, will exhibit characteristic chemical shifts. The carbon attached to fluorine will also show a large one-bond C-F coupling constant.[8][10]
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[11][12] this compound will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom.[12][13]
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 189 and 191, respectively.[14][15] The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.[16]
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the reduction of its nitro precursor, 3-bromo-4-fluoronitrobenzene.
Reduction of 3-Bromo-4-fluoronitrobenzene
This transformation can be achieved using various reducing agents, with tin(II) chloride being a frequently employed reagent in laboratory-scale preparations.
Experimental Protocol:
-
To a solution of 3-bromo-4-fluoronitrobenzene in a suitable solvent such as ethanol or tetrahydrofuran, add a solution of tin(II) chloride dihydrate.[5]
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[5]
-
After cooling to room temperature, remove the solvent under reduced pressure.[5]
-
Treat the residue with an aqueous solution of a base, such as sodium hydroxide, to precipitate the tin salts and neutralize the reaction mixture.[5]
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM).[5]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[5]
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amino group can undergo standard transformations such as diazotization, acylation, and alkylation. However, the bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the aromatic ring of this compound and an organoboron reagent, typically a boronic acid or a boronic ester.[12][17][18] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.
While this compound itself is an amine, its bromine atom can participate in a Buchwald-Hartwig amination reaction with another amine to form a diarylamine.[19][20][21] This reaction is a powerful method for constructing carbon-nitrogen bonds.
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of various bioactive molecules.[4][22]
-
Pharmaceuticals: The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of kinase inhibitors and other targeted therapies. The bromo-fluoro-aniline moiety can be found in various patented compounds being investigated for the treatment of cancers and other diseases.[4] For instance, similar bromo-fluoro-aniline scaffolds are utilized in the synthesis of kinase inhibitors like Vandetanib.[23]
-
Agrochemicals: This compound also serves as a building block for the development of modern herbicides and pesticides.[4][22] The incorporation of fluorine and bromine atoms can enhance the efficacy and selectivity of these agents.[24]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[24]
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[24]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
Conclusion
This compound is a versatile and valuable chemical intermediate with a unique combination of reactive sites. Its utility in palladium-catalyzed cross-coupling reactions makes it a crucial building block for the synthesis of complex biaryl and diarylamine structures found in many modern pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working in drug discovery and development. As the demand for novel, highly functionalized molecules continues to grow, the importance of strategic intermediates like this compound is set to increase.
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The Strategic Synthon: A Technical Guide to 3-Bromo-4-fluoroaniline (CAS 656-64-4) for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value Proposition of a Doubly Activated Core
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 3-Bromo-4-fluoroaniline, a crystalline solid with the CAS number 656-64-4, presents itself as a uniquely valuable building block. Its structure is deceptively simple, yet it offers a sophisticated platform for complex molecular engineering. The presence of three distinct functionalities—an activating amino group, a bromine atom amenable to a host of cross-coupling reactions, and a fluorine atom that modulates electronic properties and metabolic stability—provides chemists with orthogonal synthetic handles. This guide offers an in-depth exploration of this compound, from its fundamental properties to its application in state-of-the-art synthetic protocols, providing the field-proven insights necessary to leverage this versatile intermediate in drug discovery and beyond. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and for ensuring quality control.
Physicochemical Properties
This compound is typically an off-white to light yellow or tan crystalline powder.[2] Its insolubility in water necessitates the use of organic solvents for most reactions.[3]
| Property | Value | Reference(s) |
| CAS Number | 656-64-4 | [4] |
| Molecular Formula | C₆H₅BrFN | [4] |
| Molecular Weight | 190.01 g/mol | [4] |
| Appearance | White to Orange to Green powder to lump | [3] |
| Melting Point | 34-36 °C | [3] |
| Boiling Point | 235 °C | [3] |
| Predicted pKa | 3.58 ± 0.10 | [3] |
| Water Solubility | Insoluble | [3] |
| Air Sensitivity | Sensitive | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of this compound. The following data represent characteristic spectral features.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the aromatic region will show distinct signals for the three protons on the benzene ring, with their chemical shifts and splitting patterns dictated by the electronic effects and coupling interactions of the bromine, fluorine, and amino substituents. The amine protons typically appear as a broad singlet. For the related isomer 4-bromo-3-fluoroaniline, the following shifts have been reported in CDCl₃: δ 7.26 (t, J=8.4Hz, J=8.0Hz, 1H), 6.47 (dd, J=2.8Hz, J=10.4Hz, 1H), 6.37 (dd, J=2.0Hz, J=8.4Hz, 1H), 3.80 (br, s, 2H).[5] While not identical, this provides a reference for the expected region and complexity.
-
¹³C NMR: The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum of this compound is expected to show six distinct signals for the aromatic carbons. The carbon attached to the fluorine will exhibit a large coupling constant (¹JC-F), a hallmark of organofluorine compounds. For the related compound 4-fluoroaniline, characteristic shifts in CDCl₃ are observed at δ 115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), and 156.38 (d, J=235.2 Hz).[6]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.
-
N-H Stretching: The primary amine group will exhibit two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.
-
C-Br Stretching: A band in the lower frequency "fingerprint region," typically between 500-600 cm⁻¹, can be attributed to the C-Br bond.
-
C-F Stretching: A strong absorption band, usually in the 1250-1000 cm⁻¹ region, is indicative of the C-F bond.
-
Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching appear just above 3000 cm⁻¹, while aromatic C=C stretching absorptions are found in the 1600-1450 cm⁻¹ range.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 189 and 191 with a characteristic ~1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of H, HCN, and the bromine atom, providing further structural confirmation.[7]
Synthesis of this compound: A Validated Protocol
The most common and industrially viable synthesis of this compound involves the reduction of its nitro precursor, 3-bromo-4-fluoronitrobenzene. The choice of reducing agent is critical and dictates the reaction conditions, yield, and purity profile. While various methods exist, reduction using tin(II) chloride is a well-established and reliable laboratory-scale procedure.
Workflow: Reduction of 3-Bromo-4-fluoronitrobenzene
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established laboratory procedures.[8]
-
Reaction Setup: In a four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.5 equivalents) and ethanol. Stir the mixture at room temperature until the tin salt is completely dissolved.
-
Addition of Starting Material: Slowly add a solution of 3-bromo-4-fluoronitrobenzene (1.0 equivalent) in a suitable solvent like THF or ethanol dropwise to the stirred tin(II) chloride solution. An exotherm may be observed; maintain the temperature as needed with external cooling.
-
Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Basification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add crushed ice and carefully adjust the pH to be alkaline (pH > 8) by the slow addition of an aqueous sodium hydroxide solution (e.g., 7-10% w/v). This step is crucial as it precipitates tin salts and liberates the free aniline.
-
Extraction: The resulting slurry is filtered, and the solid residue is washed thoroughly with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with the same organic solvent.
-
Washing and Drying: Combine all the organic layers and wash them sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the crude this compound by silica gel column chromatography, typically using a non-polar eluent system like toluene or a hexane/ethyl acetate gradient, to afford the final product as a crystalline solid. A typical yield for this process is in the range of 60-70%.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug synthesis. The bromine atom serves as an excellent leaving group for oxidative addition to a Pd(0) catalyst.
Palladium-Catalyzed Cross-Coupling: A Versatile Platform
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, based on the carbon-halogen bond dissociation energy.[9] The C-Br bond in this compound is readily activated, making it an ideal substrate for a range of transformations.
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures, a common motif in pharmaceuticals. The reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester.
Reaction Scheme: (Self-generated image, not from search results)
Mechanistic Causality: The reaction proceeds through a well-established catalytic cycle. The choice of base is critical; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the key transmetalation step. The ligand on the palladium catalyst influences the rate of both oxidative addition and reductive elimination, thereby affecting the overall efficiency of the reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Illustrative Protocol: Suzuki-Miyaura Coupling This is a representative protocol and may require optimization for specific substrates.
-
Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of toluene and water (5 mL).
-
Reaction: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the biaryl product.[10][11][12]
The Buchwald-Hartwig amination is indispensable for synthesizing complex aniline derivatives by forming a new carbon-nitrogen bond. This reaction is crucial for elaborating the core structure of this compound with other amine-containing fragments.
Reaction Scheme: (Self-generated image, not from search results)
Mechanistic Causality: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is paramount. These ligands promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is required to deprotonate the amine, facilitating its coordination to the palladium center.[13]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Illustrative Protocol: Buchwald-Hartwig Amination This is a representative protocol using morpholine as the coupling partner.[14][15]
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a Pd-NHC complex, 1-2 mol%), a suitable phosphine ligand if required, and a strong base like sodium tert-butoxide (1.4 mmol). Add this compound (1.0 mmol).
-
Reagent Addition: Add anhydrous, degassed toluene (3-5 mL) followed by the amine coupling partner, such as morpholine (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110°C for 12-24 hours. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
Halogenated anilines are privileged structures in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a vector for synthetic diversification. While direct synthesis of major blockbuster drugs starting from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant. For instance, the related 4-bromo-2-fluoroaniline is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used to treat medullary thyroid cancer.[16][17] Similarly, 3-chloro-4-fluoroaniline is a crucial building block for Lapatinib, a dual tyrosine kinase inhibitor for breast cancer.[18][19]
The value of this compound, therefore, lies in its role as a versatile building block for creating libraries of novel compounds for screening and lead optimization. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) around the aniline core, which is central to many kinase inhibitor scaffolds. By applying the Suzuki and Buchwald-Hartwig reactions, medicinal chemists can rapidly generate a diverse set of analogues to probe the binding pockets of biological targets.
Safety and Handling
As a senior application scientist, it is imperative to emphasize a culture of safety. This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification: It is classified as toxic and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Keep the container tightly closed when not in use. It is listed as air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[3]
-
Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused product should be treated as hazardous waste.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature allows for sequential, controlled modifications, making it an ideal scaffold for building complexity in pharmaceutical and materials science research. The robust and well-understood reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, combined with the modulating effects of the fluorine and amino groups, provides a reliable and versatile platform for innovation. By understanding the fundamental properties, mastering the synthetic protocols, and appreciating the mechanistic nuances of its key reactions, researchers can unlock the full potential of this powerful synthon to accelerate the development of next-generation molecules.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 4. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Vandetanib | 443913-73-3 [chemicalbook.com]
- 17. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 18. manusaktteva.com [manusaktteva.com]
- 19. benchchem.com [benchchem.com]
3-Bromo-4-fluoroaniline molecular weight
An In-Depth Technical Guide to 3-Bromo-4-fluoroaniline: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This compound is a halogenated aromatic amine that has emerged as a pivotal structural motif and versatile building block in the fields of medicinal chemistry, agrochemical science, and materials research. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aniline core, imparts a desirable combination of reactivity and physicochemical properties. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom critically modulates properties such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a robust and validated synthetic protocol, and an exploration of its strategic application in the design and development of novel chemical entities. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind experimental choices and provides actionable insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Characteristics
This compound is a substituted aniline distinguished by its specific halogenation pattern. Understanding its fundamental properties is the first step in leveraging its capabilities as a chemical intermediate. The compound typically appears as a light yellow crystalline solid.[1][2]
The precise molecular weight and other key identifiers are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation. A summary of these essential properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 190.01 g/mol | [3] |
| Exact Mass | 188.95894 g/mol | [3][4] |
| Molecular Formula | C₆H₅BrFN | [3][4][5] |
| CAS Number | 656-64-4 | [3][5][6] |
| IUPAC Name | This compound | [3][6] |
| Melting Point | 34 - 36 °C | [2] |
| Boiling Point | 235 °C | [2][7] |
| Appearance | Light yellow crystals or powder | [1][2] |
| Solubility | Insoluble in water | [7][8] |
Spectroscopic data is available for structural confirmation, with Fourier-transform infrared (FTIR) and Raman spectra being well-documented.[4]
Synthesis of this compound: A Validated Protocol
The most common and reliable method for the laboratory-scale synthesis of this compound is the reduction of its nitro precursor, 3-bromo-4-fluoronitrobenzene. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the reagent of choice for this transformation.
Mechanistic Rationale and Experimental Design
The selection of SnCl₂ as the reducing agent is a deliberate choice rooted in its chemoselectivity. It is highly effective for the reduction of aromatic nitro groups to amines while being compatible with sensitive functional groups, including aryl halides like bromine and fluorine. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with the acidic medium (provided by the solvent and the Lewis acidity of the tin salt) facilitating the protonation of intermediates. The reaction is typically performed in a protic solvent like ethanol to serve as a proton source.[1][7] The subsequent workup with a base (e.g., sodium hydroxide) is critical to neutralize the acidic reaction mixture and deprotonate the anilinium salt to the free aniline, which can then be extracted into an organic solvent.[1][7]
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from established procedures.[1][7]
-
Reaction Setup: In a 2L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 466.9 g (2.07 mol) of tin(II) chloride dihydrate and 760 mL of ethanol. Stir the mixture at room temperature until the tin salt is completely dissolved.
-
Addition of Nitro Compound: Slowly add a solution of 102.7 g (0.466 mol) of 3-bromo-4-fluoronitrobenzene in 760 mL of tetrahydrofuran (THF) dropwise to the stirred tin chloride solution.
-
Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol and THF by distillation under reduced pressure using a rotary evaporator.
-
Workup and Neutralization: To the resulting residue, add 440 g of ice. Carefully adjust the pH to alkaline by slowly adding approximately 1580 mL of a 7% aqueous sodium hydroxide solution. This will precipitate tin salts.
-
Extraction: Separate the resulting slurry by filtration. Wash the solid residue thoroughly with 600 mL of dichloromethane (DCM). Combine the filtrates, separate the organic layer, and extract the aqueous layer again with 600 mL of DCM.
-
Washing and Drying: Combine all the DCM layers and wash them with 600 mL of water. Dry the organic layer over anhydrous potassium carbonate.
-
Purification: Remove the potassium carbonate by filtration. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by silica gel column chromatography, using toluene as the eluent, to afford pure this compound. The expected yield is approximately 61.7%.[7]
Strategic Applications in Drug Discovery
Halogenated anilines are privileged scaffolds in medicinal chemistry. The specific substitution pattern of this compound makes it a particularly valuable building block for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals.[1][7]
-
Role of the Fluorine Atom: The strategic incorporation of fluorine is a well-established tactic in drug design. The high electronegativity of the fluorine atom can alter the acidity (pKa) of the nearby amine group, influence molecular conformation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the C-F bond is exceptionally stable, which can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of a drug candidate.
-
Role of the Bromine Atom: The bromine atom serves as a key reactive handle. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a prime participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the efficient and modular construction of complex molecular architectures by forming new C-C, C-N, or C-O bonds at the 3-position.
Hypothetical Drug Synthesis Pathway
The diagram below illustrates a hypothetical pathway where this compound is used as a starting material to build a more complex, drug-like molecule, such as a kinase inhibitor.
Caption: Use of this compound in a synthetic route.
This modular approach, enabled by the distinct reactivity of the bromine and amine groups, allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Classification
| Hazard Code(s) | Statement | Source(s) |
| H302/H312/H332 | Harmful if swallowed, in contact with skin or if inhaled | [9] |
| H315 | Causes skin irritation | [3][9] |
| H319 | Causes serious eye irritation | [3][9] |
Recommended Safety Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[2][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do not induce vomiting.[2][9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][9]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its well-defined physicochemical properties, reliable synthetic route, and dual-functional nature—offering both metabolic stability from its fluorine atom and synthetic versatility from its bromine atom—make it an indispensable component in the modern chemist's toolbox. For researchers in drug development and agrochemical innovation, a thorough understanding of this compound's reactivity and safe handling procedures is essential for unlocking its full potential to build the next generation of high-value molecules.
References
- 1. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. ivychem.com [ivychem.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound | 656-64-4 [chemicalbook.com]
- 8. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. capotchem.cn [capotchem.cn]
Introduction: The Significance of a Key Intermediate
An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-4-fluoroaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physicochemical properties of this compound, with a primary focus on its melting point. Understanding this fundamental property is critical for assessing material purity, ensuring reaction consistency, and meeting the stringent quality control standards inherent in pharmaceutical and agrochemical research.
This compound is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis.[1] Its unique substitution pattern makes it a valuable precursor for creating more complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3][4][5] In any synthetic workflow, the physical properties of the starting materials are the bedrock of reproducibility and quality. The melting point, in particular, is a rapid and reliable indicator of identity and purity. An incongruous melting point can signal the presence of impurities, residual solvents, or even an incorrect substance, saving invaluable time and resources by preventing the progression of a flawed synthetic route.
Core Physicochemical Properties
A precise understanding of the physical constants of this compound is essential for its handling, reaction setup, and purification. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 656-64-4 | [2][6][7] |
| Molecular Formula | C₆H₅BrFN | [2][7][8] |
| Molecular Weight | 190.01 g/mol | [3][7] |
| Melting Point | 27.0 – 36.0 °C | [2][3][8] |
| Boiling Point | 235 °C | [3][8] |
| Appearance | White to light yellow or green crystalline powder, lumps, or fused solid | [2][3][4] |
| Solubility | Insoluble in water | [3][5] |
The observed melting point range of 27-36°C is relatively low, indicating that the material may exist as a fused solid or even a liquid in warmer laboratory environments. This variability also highlights a critical concept: the melting "point" is often a "range." For a highly pure, crystalline substance, this range should be narrow (typically < 1.5 °C). A broad melting range is a classic indicator of impurities, which disrupt the crystal lattice of the solid and cause it to melt at a lower, broader temperature range—a phenomenon known as melting point depression.
Experimental Protocol: High-Fidelity Melting Point Determination
The capillary method remains the gold standard for determining the melting point of a crystalline solid in a research setting. Its accuracy is contingent upon meticulous sample preparation and procedural execution.
Objective: To accurately determine the melting range of a this compound sample to assess its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)
-
Thin-walled capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Protocol:
-
Sample Preparation:
-
Rationale: A finely powdered, homogenous sample ensures uniform heat transfer. Large crystals can pack unevenly, leading to an inaccurate and broad melting range.
-
Procedure: Place a small amount of the this compound sample onto a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.
-
-
Loading the Capillary Tube:
-
Rationale: A properly packed sample of 2-3 mm height provides a clear visual transition from solid to liquid without creating a thermal lag.
-
Procedure: Tap the open end of a capillary tube into the powdered sample. A small plug of material will enter the tube. Invert the tube and tap its sealed end gently on a hard surface to pack the solid into the bottom. Repeat until the packed sample height is 2-3 mm.
-
-
Measurement:
-
Rationale: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring a precise measurement.
-
Procedure:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15 °C/min to identify a rough range.
-
For the precise measurement, allow the apparatus to cool to at least 15 °C below the anticipated melting point. Begin heating at a rate of no more than 1-2 °C/min.
-
-
-
Observation and Recording:
-
Rationale: The melting range provides more information than a single point. The onset of melting indicates the presence of impurities, while the completion of melting reflects the bulk sample's properties.
-
Procedure:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.
-
Report the result as a melting range (T₁ - T₂). A pure sample should exhibit a sharp range (e.g., 34.0-35.0 °C). A range of 32-35 °C would suggest the presence of impurities.
-
-
Workflow for Incoming Material Qualification
A self-validating system is essential for ensuring the quality of starting materials in a regulated or research-intensive environment. The following workflow illustrates a logical process for qualifying a new batch of this compound.
Caption: Workflow for the qualification of an incoming this compound sample.
Purification by Recrystallization
If a sample of this compound exhibits a low or broad melting point, purification is necessary. Recrystallization is a powerful technique for purifying solids based on differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. A synthesis procedure for this compound notes purification via silica gel column chromatography using toluene, which suggests toluene may be a suitable solvent for recrystallization.[3][5]
Objective: To purify this compound to obtain a sample with a sharp, well-defined melting point.
Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene or a mixed-solvent system like ethanol/water could be effective candidates.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, and crystals will begin to form. Cooling can be further promoted by placing the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at a temperature well below the compound's melting point.
-
Verification: Determine the melting point of the dried, purified crystals. A successful recrystallization will result in a higher and sharper melting range compared to the starting material.
Safety and Handling
This compound is a hazardous chemical that requires careful handling to minimize risk.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][9][10]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][6][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[4][6]
-
First Aid:
-
Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations, typically via an approved chemical waste disposal company.[6][9][10]
Conclusion
The melting point of this compound is a fundamental yet critical parameter that provides profound insight into the material's identity and purity. For scientists in drug discovery and chemical development, mastering the technique of melting point determination and understanding its theoretical underpinnings is not merely a procedural task but a cornerstone of scientific integrity and experimental success. By employing systematic workflows for material qualification and purification, researchers can ensure the reliability of their synthetic endeavors, ultimately accelerating the path to innovation.
References
- 1. innospk.com [innospk.com]
- 2. B25610.14 [thermofisher.com]
- 3. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 4. This compound | 656-64-4 [amp.chemicalbook.com]
- 5. This compound | 656-64-4 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. matrixscientific.com [matrixscientific.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to the Boiling Point of 3-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the boiling point of 3-Bromo-4-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document elucidates the physicochemical principles governing its boiling point, offers a detailed, standards-based experimental protocol for its determination, and presents a comparative analysis with structurally related halogenated anilines. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective handling, purification, and reaction engineering of this compound.
Introduction: The Significance of Boiling Point in Chemical Synthesis
The boiling point of a substance is a fundamental physical property that dictates its transition from a liquid to a gaseous state at a given pressure. For a synthetic chemist, particularly in the realms of pharmaceutical and agrochemical development, a precise understanding of a compound's boiling point is not merely academic; it is a cornerstone of process safety, purification strategy, and reaction condition optimization. In the case of this compound, an accurate boiling point is critical for:
-
Purification: Distillation, a primary method for purifying liquid organic compounds, is entirely reliant on differences in boiling points. Knowledge of the boiling point of this compound allows for its effective separation from starting materials, byproducts, and solvents.
-
Reaction Engineering: Many chemical reactions are conducted at elevated temperatures, often at or near the boiling point of a reactant or solvent to maximize reaction rates. A well-defined boiling point is essential for selecting appropriate reaction conditions and preventing unwanted side reactions or thermal decomposition.
-
Safety and Handling: Understanding the temperature at which this compound will vaporize is crucial for implementing appropriate safety protocols, including ventilation and the use of personal protective equipment to prevent inhalation of its vapors, which can be toxic.[1]
-
Compound Identification and Purity Assessment: While not a definitive identifier on its own, a measured boiling point that aligns with the literature value can serve as an indicator of a compound's identity and purity.
This guide will delve into the specific boiling point of this compound, the factors that influence it, and the standardized methods for its accurate determination.
Physicochemical Properties of this compound
This compound (CAS No. 656-64-4) is a substituted aniline with the molecular formula C₆H₅BrFN.[2] Its chemical structure, featuring a bromine and a fluorine atom on the aniline ring, imparts a unique set of physical and chemical properties that are critical to its application in organic synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 190.01 g/mol | [2] |
| Boiling Point | 235 °C | [3] |
| Melting Point | 34-36 °C | [3] |
| Appearance | White to light yellow crystalline solid | [3] |
| Water Solubility | Insoluble | [3] |
| Density | 1.694 ± 0.06 g/cm³ (Predicted) | [3] |
The relatively high boiling point of 235 °C is a direct consequence of the intermolecular forces at play, which will be discussed in detail in the subsequent section.
The Molecular Basis of the Boiling Point of Halogenated Anilines
The boiling point of a molecule is fundamentally determined by the strength of the intermolecular forces that must be overcome for it to transition into the vapor phase. For this compound and its isomers, these forces are a combination of:
-
Hydrogen Bonding: The presence of the amine (-NH₂) group allows for the formation of hydrogen bonds between molecules. This is a relatively strong type of dipole-dipole interaction where a hydrogen atom is attracted to a highly electronegative atom, in this case, the nitrogen of a neighboring molecule.
-
Dipole-Dipole Interactions: The electronegativity differences between carbon, nitrogen, bromine, and fluorine atoms create polar covalent bonds, resulting in a net molecular dipole moment. These permanent dipoles lead to electrostatic attractions between adjacent molecules.
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron distribution around the molecule. The large electron clouds of the bromine atom and the benzene ring contribute significantly to the strength of these forces.
The interplay of these forces dictates the energy required to separate the molecules, and thus the boiling point. The presence of both a bromine and a fluorine atom influences the overall polarity and polarizability of the molecule, affecting both dipole-dipole and van der Waals interactions.
Experimental Determination of the Boiling Point of this compound
The accurate determination of the boiling point of this compound is essential for its practical application. The following protocol is based on the principles outlined in the OECD Test Guideline 103 for the determination of boiling points.[4][5][6]
Principle of the Method (Siwoloboff Method)
This method involves heating a small sample of the liquid in a tube, which is in close proximity to a thermometer. A capillary tube, sealed at one end, is inverted into the sample. As the sample is heated, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The temperature at which a continuous and rapid stream of bubbles emerges is slightly above the boiling point. Upon cooling, the point at which the bubble stream ceases and the liquid begins to enter the capillary tube is taken as the boiling point. At this temperature, the vapor pressure of the liquid is equal to the external atmospheric pressure.
Apparatus
-
Heating bath (e.g., Thiele tube filled with a high-boiling, inert liquid like silicone oil)
-
Thermometer (calibrated, with appropriate range)
-
Sample tube (e.g., a small test tube or a fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Step-by-Step Protocol
-
Sample Preparation: Ensure the this compound sample is of high purity, as impurities can affect the boiling point. If the sample is solid at room temperature (melting point is 34-36 °C), it should be gently warmed until it melts.
-
Apparatus Setup:
-
Fill the Thiele tube with the heating fluid to a level above the side arm.
-
Place a small amount (approximately 0.5-1 mL) of molten this compound into the sample tube.
-
Place the capillary tube, with the sealed end up, into the sample tube.
-
Attach the sample tube to the thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and the attached sample tube in the Thiele tube, making sure the thermometer bulb is immersed in the heating fluid.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
Carefully observe the capillary tube. The rate of bubbling will decrease as the temperature drops.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.
-
Record this temperature.
-
-
Corrections: For highly accurate work, the observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).
Self-Validating System and Trustworthiness
The described protocol is a self-validating system. The visual confirmation of a continuous stream of bubbles followed by the precise moment of liquid ingress into the capillary provides a clear and reproducible endpoint. To ensure trustworthiness, it is recommended to:
-
Use a calibrated thermometer.
-
Perform the determination in duplicate or triplicate to ensure consistency.
-
Record the atmospheric pressure at the time of the experiment.
-
Compare the obtained value with a certified reference material if available.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of the boiling point of this compound.
Comparative Analysis of Boiling Points of Halogenated Anilines
The boiling point of an aniline derivative is significantly influenced by the nature, number, and position of the halogen substituents on the aromatic ring. A comparative analysis provides valuable insights into structure-property relationships.
| Compound | CAS No. | Boiling Point (°C) |
| This compound | 656-64-4 | 235 [3] |
| 2-Bromo-3-fluoroaniline | 111721-75-6 | 229.8 (Predicted)[2][7] |
| 2-Bromo-4-fluoroaniline | 1003-98-1 | 221[8][9] |
| 3-Bromo-2-fluoroaniline | 58534-95-5 | 228[10] |
| 4-Bromo-2-fluoroaniline | 367-24-8 | 200-205[1] |
| 4-Bromo-3-fluoroaniline | 656-65-5 | 231[11] |
| 2,3-Dichloroaniline | 608-27-5 | 252[12] |
| 2,5-Dichloroaniline | 95-82-9 | 251[13] |
| 3,4-Dichloroaniline | 95-76-1 | 272[14] |
| 3,5-Dichloroaniline | 626-43-7 | 260[15] |
| 2,4-Dibromoaniline | 615-57-6 | 156 (at 24 mmHg)[16] |
| 3,5-Dibromoaniline | 626-40-4 | ~330 |
Analysis of Trends:
-
Effect of Halogen Type: Comparing dichlorinated anilines with dibromoanilines, the latter generally exhibit higher boiling points. This is attributed to the greater molar mass and larger electron cloud of bromine, which leads to stronger van der Waals forces.
-
Effect of Isomeric Position: The relative positions of the halogen and amine groups influence the molecular dipole moment and the potential for intermolecular hydrogen bonding, leading to variations in boiling points among isomers. For instance, the boiling points of the bromo-fluoroaniline isomers presented range from approximately 200 °C to 235 °C.
-
Comparison with Parent Aniline: The boiling point of aniline is 184 °C. The introduction of halogen substituents invariably increases the boiling point due to the increase in molecular weight and the introduction of additional polar bonds, which enhance both van der Waals forces and dipole-dipole interactions.
Conclusion
The boiling point of this compound, authoritatively reported as 235 °C, is a critical parameter for its successful application in research and development. This guide has provided a detailed examination of this property, from its molecular underpinnings to its practical determination. By understanding the influence of intermolecular forces and adhering to standardized experimental protocols, researchers can ensure the safe and efficient use of this versatile chemical intermediate. The comparative data presented further enriches the understanding of structure-property relationships within the broader class of halogenated anilines, empowering scientists to make informed decisions in their synthetic endeavors.
References
- 1. fluoryx.com [fluoryx.com]
- 2. echemi.com [echemi.com]
- 3. innospk.com [innospk.com]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. 2-Bromo-3-fluoroaniline CAS#: 111721-75-6 [m.chemicalbook.com]
- 8. 1003-98-1 | 2-Bromo-4-fluoroaniline - Moldb [moldb.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-Bromo-2-fluoroaniline CAS#: 58534-95-5 [m.chemicalbook.com]
- 11. 4-Bromo-3-fluoroaniline(656-65-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,5-dichloroaniline - Industrial Grade, 99.5% Purity, Colourless-brown Needle-like Crystals, Boiling Point 251°c, Melting Point 50°c, Density 1.54 G/cm³ at Best Price in Vadodara | Hir Primak Enteprise [tradeindia.com]
- 14. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
Foreword: A Senior Application Scientist's Perspective
An in-depth technical guide to the spectral analysis of 3-Bromo-4-fluoroaniline, a key intermediate in pharmaceutical and agrochemical synthesis.
In the landscape of modern drug discovery and materials science, the precise characterization of molecular intermediates is not merely a procedural step but the very foundation of innovation. This compound, with its unique substitution pattern, presents a compelling case study in spectroscopic analysis. The interplay of an electron-donating amine group with the inductive and resonant effects of two different halogens creates a nuanced spectral signature. This guide is structured not as a rigid list of data points, but as a logical workflow. We will first establish the foundational principles of each major spectroscopic technique and then apply them to predict and interpret the spectral data of our target molecule. This approach is designed to empower researchers to move beyond simple data matching and cultivate a deeper, mechanistic understanding of how molecular structure dictates spectral output.
Compound Profile and Safety Imperatives
This compound is a substituted aniline that serves as a versatile building block in organic synthesis.[1][2] Its utility is rooted in the distinct reactivity conferred by the amino, bromo, and fluoro substituents on the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 656-64-4 | [3][4] |
| Molecular Formula | C₆H₅BrFN | [3][4] |
| Molecular Weight | 190.01 g/mol | [3][4] |
| Appearance | White to light yellow crystalline solid | [2][5] |
| Melting Point | 29-36 °C | [2][6] |
| Boiling Point | ~235 °C | [2] |
Mandatory Safety Protocol
Working with halogenated anilines necessitates stringent adherence to safety protocols. This compound is classified as toxic and an irritant.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. The amino group (-NH₂) is a strong activating (electron-donating) group, while fluorine (-F) and bromine (-Br) are deactivating (electron-withdrawing) through induction but weakly donating through resonance.
-
H-5: This proton is ortho to the electron-donating -NH₂ group and meta to the -Br group. It is expected to be the most shielded (furthest upfield). It will appear as a doublet, coupled to H-2.
-
H-2: This proton is ortho to the -Br group and meta to the -NH₂ group, making it the most deshielded (furthest downfield). It will appear as a doublet of doublets, coupled to H-5 and H-6.
-
H-6: This proton is ortho to the -NH₂ group and meta to the -F group. It will appear as a doublet of doublets due to coupling with H-2 and H-5.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~7.10 | dd | J(H2-H6) ≈ 2.5 Hz, J(H2-F) ≈ 4.5 Hz |
| H-5 | ~6.75 | ddd | J(H5-H6) ≈ 8.5 Hz, J(H5-F) ≈ 8.5 Hz, J(H5-H2) ≈ 0.5 Hz |
| H-6 | ~6.95 | t | J(H6-H5) ≈ 8.5 Hz, J(H6-F) ≈ 8.5 Hz |
| -NH₂ | ~3.70 | br s | N/A |
Note: Predictions are based on additive models and comparison with isomers like 4-bromo-3-fluoroaniline and 2-bromo-4-fluoroaniline.[8][9]
References
- 1. This compound | 656-64-4 [chemicalbook.com]
- 2. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-Bromo-4-fluoroaniline
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development for the structural elucidation and quality control of molecular compounds. This guide provides a comprehensive technical overview of the theory, acquisition, and interpretation of the Fourier Transform Infrared (FTIR) spectrum of 3-bromo-4-fluoroaniline, a key intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and detailed spectral analysis to ensure the identity and integrity of this compound.
Introduction: The Role of IR Spectroscopy
In the rigorous landscape of chemical synthesis and drug development, unequivocal confirmation of a molecule's identity is paramount. This compound (Figure 1) is a substituted aniline derivative whose utility is defined by the precise arrangement of its functional groups. Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique spectral "fingerprint" that is directly correlated to its covalent bond structure. By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the presence of key functional groups and confirm the overall molecular architecture, distinguishing it from isomers or impurities.
Figure 1. Chemical Structure of this compound.
Theoretical Principles and Molecular Vibrations
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at frequencies that correspond to their natural modes of vibration. When the frequency of the IR radiation matches the frequency of a specific vibration (e.g., stretching or bending of a bond), the molecule absorbs the energy, and the intensity of the radiation at that frequency decreases. An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
The key functional groups within this compound each possess characteristic vibrational frequencies:
-
Amine Group (-NH₂): The primary aromatic amine exhibits symmetric and asymmetric N-H stretching vibrations, as well as an N-H scissoring (bending) vibration.
-
Aromatic Ring (C₆H₃): The benzene ring has several characteristic vibrations, including aromatic C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending. The pattern of these bending vibrations is highly diagnostic of the substitution pattern on the ring.
-
Carbon-Halogen Bonds (C-F and C-Br): The C-F and C-Br bonds have distinct stretching vibrations that appear in the lower frequency "fingerprint" region of the spectrum.
Predicted IR Absorption Bands for this compound
Based on established correlation tables and spectral data for similar compounds, we can predict the characteristic absorption bands for this compound. Each band corresponds to a specific molecular motion, providing a roadmap for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450–3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine |
| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | Substituted Benzene Ring |
| 1650–1580 | Medium | N-H Bending (Scissoring) | Primary Aromatic Amine |
| 1620–1450 | Strong-Medium | C=C In-Ring Stretching | Substituted Benzene Ring |
| 1360–1000 | Strong | C-F Stretch | Aryl-Fluoride |
| 1335–1250 | Strong | Aromatic C-N Stretch | Primary Aromatic Amine |
| 900–675 | Strong | Aromatic C-H Out-of-Plane (OOP) Bending | Substituted Benzene Ring |
| 690–515 | Medium | C-Br Stretch | Aryl-Bromide |
Table 1: Predicted IR Absorption Frequencies for this compound.[3][4][5][6][7][8]
Experimental Protocol: Acquiring a High-Quality FTIR-ATR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its minimal sample preparation and high reproducibility.[9][10] The following protocol outlines a self-validating system for acquiring a reliable spectrum.
Workflow for FTIR-ATR Analysis
Diagram 1: A generalized workflow for acquiring an FTIR-ATR spectrum.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: Meticulously clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, non-abrasive wipe. This step is critical to prevent cross-contamination.[11]
-
Background Acquisition: With the clean, empty crystal in place, perform a background scan.[11][12] This essential step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum to yield a pure spectrum of the analyte.
-
Sample Application: Place a small amount (typically a few milligrams) of this compound powder directly onto the center of the ATR crystal. Ensure the sample completely covers the crystal surface for optimal signal.[9]
-
Applying Pressure: Engage the ATR press arm and apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[9][12]
-
Sample Scan: Acquire the sample spectrum. Typical scan settings for routine analysis are a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹, with 16 to 32 co-added scans to improve the signal-to-noise ratio.[11]
-
Post-Acquisition Cleanup: Retract the press arm, remove the sample, and clean the crystal surface thoroughly as described in Step 2.
Spectral Interpretation: Decoding the Molecular Fingerprint
The resulting spectrum should be analyzed by identifying the major absorption bands and assigning them to their corresponding molecular vibrations, as predicted in Table 1.
Key Vibrational Modes and Their Assignments
Diagram 2: Key functional groups of this compound and their IR regions.
Detailed Analysis of Spectral Regions
-
3500–3000 cm⁻¹ Region: The presence of two distinct, medium-intensity bands between 3450 cm⁻¹ and 3300 cm⁻¹ is a definitive indicator of the primary amine (-NH₂) group, corresponding to the asymmetric and symmetric N-H stretches, respectively.[4][5] Weaker absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.[13]
-
1700–1400 cm⁻¹ Region: This region contains several key bands. A medium-intensity band around 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration.[4][14] Multiple sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹ arise from the C=C stretching vibrations within the benzene ring.[8]
-
Fingerprint Region (<1400 cm⁻¹): This region is often complex but contains highly diagnostic information.
-
C-F and C-N Stretching: A very strong absorption band is expected between 1360 cm⁻¹ and 1000 cm⁻¹ for the C-F stretch.[3][15] Within this range, a strong band between 1335 cm⁻¹ and 1250 cm⁻¹ is also characteristic of the aromatic C-N stretch.[4][14] These bands may overlap but their combined intensity confirms the presence of both groups.
-
C-H Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to strong C-H out-of-plane (oop) bending absorptions in the 900-675 cm⁻¹ range. The specific pattern of these bands can definitively confirm the substitution isomer.[5][16]
-
C-Br Stretching: A medium intensity band in the 690–515 cm⁻¹ range confirms the presence of the carbon-bromine bond.[6][7]
-
Conclusion
The FTIR spectrum of this compound provides a wealth of structural information, enabling its unambiguous identification. By systematically acquiring the spectrum using a validated ATR protocol and assigning the principal absorption bands to their corresponding molecular vibrations—from the N-H stretches of the amine group to the C-F, C-Br, and C-N stretches in the fingerprint region—a scientist can confidently verify the compound's identity and purity. This guide provides the theoretical foundation and practical methodology required to leverage FTIR spectroscopy as a rapid, reliable, and essential tool in the modern chemical and pharmaceutical laboratory.
References
- 1. B25610.14 [thermofisher.com]
- 2. This compound | 656-64-4 [chemicalbook.com]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. agilent.com [agilent.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ocr.org.uk [ocr.org.uk]
- 16. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Safe Handling and Application of 3-Bromo-4-fluoroaniline
This guide provides a comprehensive technical overview of 3-Bromo-4-fluoroaniline, a crucial intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its safe handling, chemical properties, and applications in organic synthesis. This document moves beyond standard safety data sheets to explain the causality behind safety protocols and to provide practical, field-proven methodologies for its use in the laboratory.
Understanding this compound: A Profile
This compound (CAS No. 656-64-4) is a halogenated aromatic amine that serves as a versatile building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of three key functional groups on the benzene ring: an amino group, a bromine atom, and a fluorine atom. This unique substitution pattern allows for regioselective functionalization, making it a valuable precursor in the synthesis of complex molecules.[2]
The amino group provides a nucleophilic center and a handle for forming amides, sulfonamides, and for engaging in diazotization reactions. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3] The fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of the final molecule, which is a highly desirable feature in drug design.[4]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [5][6] |
| Molecular Weight | 190.01 g/mol | [6] |
| Appearance | White to orange to green powder or lump | [2][7] |
| Melting Point | 34-36 °C | [7] |
| Boiling Point | 235 °C | [5][7] |
| Water Solubility | Insoluble | [7] |
| pKa | 3.58 ± 0.10 (Predicted) | [7] |
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as a hazardous substance, and a thorough risk assessment is mandatory before any handling. The primary hazards are acute toxicity, skin and eye irritation, and potential for respiratory irritation.
GHS Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[9]
The toxicity of halogenated anilines is a well-documented area of concern. The primary routes of exposure are inhalation of dust or vapors, skin contact, and ingestion.[7] Aromatic amines, as a class, are known to be readily absorbed through the skin, which can lead to systemic toxicity.[3] Therefore, dermal contact should be scrupulously avoided.
The mechanism of toxicity for many aniline derivatives involves their metabolism in the body, which can lead to the formation of reactive intermediates that can cause cellular damage.
The Hierarchy of Controls: A Systematic Safety Framework
To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing risks associated with this compound.
Engineering Controls
Engineering controls are the most effective means of minimizing exposure and should be the primary line of defense.
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as all reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound. These SOPs should cover all aspects from receipt of the chemical to its final disposal.
-
Training: All personnel handling this compound must receive specific training on its hazards, safe handling procedures, and emergency response.
-
Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to authorized personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for added protection.
-
Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn at all times.
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient, such as during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Receiving and Unpacking
-
Upon receipt, inspect the container for any damage or leaks.
-
Unpack the chemical in a designated area, preferably within a fume hood.
-
Ensure the manufacturer's label is intact and legible.
Weighing and Dispensing
-
Always weigh solid this compound inside a chemical fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Handle the compound gently to minimize dust generation.
Storage
-
Store this compound in a tightly sealed, properly labeled container.[7]
-
Keep it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7]
-
Store it separately from incompatible materials, such as strong oxidizing agents.[7]
Emergency Procedures: Preparedness and Response
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact the institution's emergency response team.
-
First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal of this compound Waste
All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocols: Application in Organic Synthesis
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions. The following are representative, detailed protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are illustrative and may require optimization based on the specific substrates and desired outcomes.
Protocol for Suzuki-Miyaura Coupling: Synthesis of 4-Fluoro-3-phenylaniline
This protocol describes the coupling of this compound with phenylboronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-fluoro-3-phenylaniline.
Protocol for Buchwald-Hartwig Amination: Synthesis of N-(4-Fluoro-3-bromophenyl)morpholine
This protocol outlines the coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the phosphine ligand (0.02 mmol, 2 mol%).
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to yield N-(4-fluoro-3-bromophenyl)morpholine.
Conclusion
This compound is an indispensable tool in modern organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure offers a gateway to a wide array of complex molecules. However, its utility is matched by its hazardous nature, necessitating a deep understanding of its properties and a rigorous adherence to safety protocols. By implementing a robust safety framework based on the hierarchy of controls and following well-defined experimental procedures, researchers can harness the synthetic potential of this compound while ensuring a safe and compliant laboratory environment.
References
- 1. 656-64-4|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 8. This compound | 656-64-4 [chemicalbook.com]
- 9. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [m.chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-fluoroaniline
For the discerning researcher and drug development professional, 3-bromo-4-fluoroaniline is a valuable building block in the synthesis of novel chemical entities. Its unique substitution pattern offers a gateway to a diverse range of molecular architectures. However, its utility is matched by a significant hazard profile that demands a comprehensive and nuanced understanding of its safe handling. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, scientifically-grounded perspective on mitigating the risks associated with this compound. We will delve into the causality behind safety protocols, ensuring a self-validating system of laboratory practice.
The Chemical Profile: Understanding the Inherent Risks
This compound (CAS No. 656-64-4) is a solid organic compound with the molecular formula C₆H₅BrFN.[1][2] Its structure, featuring a halogenated aniline ring, is key to both its synthetic utility and its toxicological properties. Aniline derivatives are notoriously bio-active, and the presence of bromine and fluorine atoms modifies the compound's reactivity and metabolic pathways.
The primary concern with this compound is its acute toxicity. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is a significant irritant, capable of causing serious eye and skin irritation.[1] This necessitates a multi-faceted approach to exposure control, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 190.01 g/mol | [1][2] |
| Appearance | Light yellow to light brown solid | [3][4] |
| Melting Point | 27-36 °C | [1][5] |
| Boiling Point | 235 °C | [1][3] |
| Solubility | Insoluble in water | [4] |
Hazard Identification and GHS Classification: A Closer Look
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the following classifications are consistently reported:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed[1]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin[1]
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled[1]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation[1]
-
Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation[1]
It is crucial to understand that "harmful" (Category 4) indicates a significant hazard, and overexposure can lead to serious illness or even death.[1] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1] Symptoms of skin contact may include itching, scaling, reddening, or blistering, while eye contact can result in redness, pain, and severe damage.[1]
The Cornerstone of Safety: Exposure Control and Personal Protection
The most effective strategy for mitigating the risks of this compound is to prevent exposure. This is achieved through a hierarchical approach, starting with engineering controls and culminating in the correct use of PPE.
Engineering Controls: The First Line of Defense
All work with this compound, particularly when handling the solid or creating solutions, must be conducted in a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of airborne dust or aerosols, which is a primary exposure route.[6] Ensure that the fume hood has a recent certification and that the sash is kept at the appropriate height during all manipulations.
Personal Protective Equipment (PPE): The Researcher's Armor
PPE is the last line of defense and must be selected and used correctly. The choice of PPE is dictated by the specific hazards of this compound.
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact.[6] Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in situations with a high risk of splashing, consider double-gloving or using thicker, more robust gloves. The principle of proper glove removal (without touching the outer surface with bare skin) is as critical as wearing them in the first place.[7]
-
Eye and Face Protection : Chemical splash goggles that provide a complete seal around the eyes are essential.[1] Standard safety glasses with side shields do not offer sufficient protection from dust and splashes. In situations where there is a significant splash hazard, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection : A flame-resistant lab coat worn over personal clothing that fully covers the arms and legs is required.[6] The lab coat should be buttoned to provide maximum coverage. Do not wear shorts or open-toed shoes in the laboratory.[8]
-
Respiratory Protection : When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., N95) is the minimum requirement for handling the solid compound outside of a fume hood.[6]
Workflow for Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Safe Handling and Storage: A Protocol for Prudence
Adherence to a strict protocol for handling and storage is paramount for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation : Before handling, review this guide and the supplier's SDS. Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6]
-
Location : Conduct all manipulations of this compound in a certified chemical fume hood.[6]
-
Dispensing : When weighing the solid, do so in the fume hood. Use a spatula and handle with care to avoid generating dust.
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Avoidance : Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust and fumes.[1]
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible substances, such as strong oxidizing agents.[1]
-
Store away from sources of ignition.[1]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and correct response is critical.
First-Aid Measures
-
Inhalation : If inhaled, immediately move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion : If swallowed, do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[1]
Accidental Release Measures (Spill Response)
In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and prevent exposure to personnel.
Caption: Step-by-step emergency response protocol for a chemical spill.
Stability and Reactivity: Understanding Chemical Behavior
This compound is stable under recommended storage conditions.[1] However, it is important to avoid certain conditions and materials to prevent hazardous reactions.
-
Conditions to Avoid : Dust generation.[1]
-
Incompatible Materials : Strong oxidizing agents.[1]
-
Hazardous Decomposition Products : Under fire conditions, it may decompose to produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[1]
Toxicological and Ecological Information: The Broader Impact
Similarly, detailed ecotoxicity data is largely unavailable.[1] As a matter of good laboratory practice and environmental stewardship, do not allow the product to enter drains, waterways, or soil.[1]
Disposal Considerations: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[1] Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled hazardous waste container.[1] Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[1] Do not dispose of this chemical down the drain.
Conclusion
This compound is a potent tool in the arsenal of the synthetic chemist. However, its potential for harm necessitates a deep respect for its hazardous properties. By understanding the "why" behind each safety protocol—from the necessity of a fume hood to the specifics of PPE—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment. This guide serves as a foundation for that understanding, empowering you to navigate the synthesis landscape with confidence and caution.
References
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- 2. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 5. B25610.14 [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Molecular Structure and Physicochemical Properties
This guide provides a comprehensive technical overview of the core theoretical and physicochemical properties of 3-Bromo-4-fluoroaniline (CAS No. 656-64-4), a critical building block for researchers, medicinal chemists, and professionals in drug development and materials science. The unique substitution pattern of this aniline derivative—featuring an electron-donating amino group and two electron-withdrawing halogens—creates a molecule with nuanced reactivity and valuable synthetic potential. This document moves beyond a simple data sheet to explain the causality behind its properties and applications.
This compound is an aromatic amine whose structure and properties are defined by the interplay of its three functional groups on the benzene ring. The amino (-NH₂) group is a powerful activating group, donating electron density into the ring via resonance (+M effect). Conversely, the fluorine and bromine atoms are electronegative and withdraw electron density via induction (-I effect), while also participating in resonance (+M effect) to a lesser extent.
This electronic push-pull relationship governs the molecule's overall reactivity, dipole moment, and interaction with biological targets. The strategic placement of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability and binding affinity.
Core Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 656-64-4 | [1][2] |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1] |
| Appearance | Light yellow crystal or white to orange powder/lump. | [3] |
| Melting Point | 34-36 °C | [3] |
| Boiling Point | 235 °C | [3] |
| Density (Predicted) | 1.694 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.58 ± 0.10 | [3] |
| Water Solubility | Insoluble | [3][4] |
| Storage Conditions | Store in a dark, inert atmosphere at room temperature. | [3] |
Theoretical Analysis: A Computational Perspective
While extensive experimental crystal structure data for this compound is not publicly available, its theoretical properties can be reliably predicted using computational methods like Density Functional Theory (DFT). Such studies on analogous halogenated anilines provide authoritative insights into molecular geometry, electronic charge distribution, and reactivity.[5][6]
Molecular Geometry and Electronic Distribution
DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), are employed to optimize the ground-state geometry of the molecule.[7] The presence of bulky and electronegative substituents is expected to cause minor deviations from the perfect hexagonal symmetry of a benzene ring.
A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution. For this compound, the MEP would show a region of high electron density (negative potential, typically colored red) around the nitrogen atom of the amino group, making it the primary site for protonation and a hydrogen bond donor. The regions near the hydrogen atoms of the aromatic ring and the amino group would exhibit positive potential (blue), indicating susceptibility to nucleophilic attack. This charge distribution is crucial for understanding intermolecular interactions and receptor binding.[6]
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. For anilines, the HOMO is typically distributed across the aromatic ring and the nitrogen atom, confirming its nucleophilic character.
-
LUMO: Represents the ability to accept an electron. The LUMO is generally distributed over the aromatic ring, indicating its capacity to react with nucleophiles under certain conditions.
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability. A larger gap implies higher stability and lower reactivity.[7] For this compound, the electron-withdrawing halogens are expected to lower the HOMO energy and stabilize the molecule compared to unsubstituted aniline, while the amino group raises it. The precise balance dictates its kinetic stability.
Caption: Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure and data from analogous compounds like 3-fluoroaniline and 4-bromoaniline, the following NMR characteristics can be predicted.[8][9]
¹H NMR (Predicted, in CDCl₃, 400 MHz): The spectrum will show three distinct signals in the aromatic region (approx. 6.5-7.2 ppm) and a broad singlet for the amino protons (approx. 3.7-4.0 ppm).
-
H-2: A doublet of doublets, coupled to H-6 and the adjacent F atom.
-
H-5: A doublet of doublets, coupled to H-6 and the meta F atom.
-
H-6: A triplet of doublets (or multiplet), coupled to H-2, H-5, and the ortho F atom.
-
-NH₂: A broad singlet, the chemical shift of which is concentration-dependent.
¹³C NMR (Predicted, in CDCl₃, 100 MHz): The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).
| Carbon Atom | Expected Chemical Shift (ppm) | Key Feature |
| C1 (C-NH₂) | ~142-145 | Attached to electron-donating group. |
| C2 | ~115-118 | Ortho to -NH₂, shielded. |
| C3 (C-Br) | ~108-112 | Attached to bromine, shielded. |
| C4 (C-F) | ~150-155 | Large ¹JCF coupling constant (~240 Hz). |
| C5 | ~118-122 | Shows smaller ²JCF or ³JCF coupling. |
| C6 | ~125-128 | Shows smaller ²JCF or ³JCF coupling. |
Infrared (IR) Spectroscopy
FTIR spectra of this compound are available and provide clear functional group information.[10]
| Wavenumber (cm⁻¹) | Assignment |
| 3480-3390 | N-H stretching (asymmetric and symmetric) of the primary amine. |
| 3100-3000 | Aromatic C-H stretching. |
| 1620, 1510 | C=C aromatic ring stretching. |
| ~1320 | C-N stretching. |
| ~1220 | C-F stretching. |
| ~810 | C-Cl stretching region (C-Br is lower, often < 600 cm⁻¹). |
| 880-800 | Out-of-plane C-H bending, indicative of substitution pattern. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a key tool for confirming molecular weight and structure. The spectrum for this compound will exhibit a characteristic pattern due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[11][12]
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 189 and m/z 191, corresponding to [C₆H₅⁷⁹BrFN]⁺ and [C₆H₅⁸¹BrFN]⁺. This M⁺/[M+2]⁺ pattern is a definitive signature for a monobrominated compound.
-
Key Fragmentation: The primary fragmentation pathway involves the loss of the bromine atom, leading to a significant fragment ion at m/z 110 ([M-Br]⁺). Subsequent fragmentation may involve the loss of HCN (m/z 27) from this ion, a common pathway for anilines, resulting in a fragment at m/z 83.[11]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the directing effects of its substituents.[13]
-
Amino Group (-NH₂): As a strong activating group, it directs electrophiles to the ortho and para positions. The para position is blocked by fluorine, so electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) will primarily occur at position 2 and, to a lesser extent, position 6.[14][15]
-
Halogen Atoms (-Br, -F): The bromine atom at position 3 is a versatile synthetic handle. It readily participates in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of C-C, C-N, and C-O bonds. This is a cornerstone of its utility in building complex pharmaceutical scaffolds.
-
Diazotization: The primary amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (e.g., NaNO₂/HCl). This intermediate is highly valuable as it can be subsequently replaced by a wide variety of functional groups in Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).[15]
References
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- 3. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 4. This compound | 656-64-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. 3-Fluoroaniline(372-19-0) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass | Chegg.com [chegg.com]
- 13. benchchem.com [benchchem.com]
- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Reactivity Profile of 3-Bromo-4-fluoroaniline
Introduction
3-Bromo-4-fluoroaniline is a key structural motif and a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on a benzene ring, imparts a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its electronic properties, key reaction classes, and practical applications, with a focus on the causality behind experimental choices and protocols. This molecule serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3][4]
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its effective application in synthesis.
Physical Properties
This compound is typically a light yellow to tan crystalline powder or solid.[1][4][5] Key physical data are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 656-64-4 | [6][7] |
| Molecular Formula | C₆H₅BrFN | [7][8] |
| Molecular Weight | 190.01 g/mol | [7][9] |
| Melting Point | 34-36 °C | [4] |
| Boiling Point | 235 °C | [4] |
| Appearance | Light yellow crystal/powder | [1][4] |
| Solubility | Insoluble in water; Soluble in acetonitrile, methanol | [2][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
-
FTIR Spectroscopy: The infrared spectrum will show characteristic peaks for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons, with coupling patterns influenced by the bromine, fluorine, and amine substituents.
-
¹³C NMR: The carbon NMR will show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atom.
-
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br), aiding in the identification of the compound.
Section 2: Synthesis of this compound
The most common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3-bromo-4-fluoronitrobenzene.
Experimental Protocol: Reduction of 3-Bromo-4-fluoronitrobenzene
This protocol is a robust and widely used method for the preparation of this compound.
Step 1: Reaction Setup In a multi-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add tin(II) chloride dihydrate (SnCl₂·2H₂O) and ethanol.[2][4] Stir the mixture at room temperature until the tin salt is completely dissolved.[2][4]
Step 2: Addition of Nitro Compound Slowly add a solution of 3-bromo-4-fluoronitrobenzene in a suitable solvent like THF or ethanol to the stirred tin(II) chloride solution.[2][4]
Step 3: Reaction Heat the reaction mixture to around 60°C and maintain this temperature with continuous stirring for approximately 2 hours.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 4: Work-up After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[2][4] Add ice to the residue and basify the mixture with an aqueous solution of sodium hydroxide (e.g., 7% NaOH) to precipitate tin salts.[2][4]
Step 5: Extraction and Purification Filter the resulting slurry and wash the solid residue with a suitable organic solvent such as dichloromethane (DCM).[2][4] Combine the filtrates, separate the organic layer, and extract the aqueous layer with the same organic solvent.[2][4] The combined organic layers are then washed with water, dried over an anhydrous salt (e.g., potassium carbonate), filtered, and the solvent is evaporated.[2][4] The crude product can be purified by silica gel column chromatography.[2]
Section 3: Core Reactivity Profile
The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the electron-donating amino group and the electron-withdrawing halogen atoms.
Electrophilic Aromatic Substitution (SEAr)
The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[10] The fluorine and bromine atoms are deactivating but also ortho, para-directing. The positions ortho and para to the strongly activating amino group are the most nucleophilic and therefore the most likely sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include:
-
Halogenation: Introduction of another halogen atom.
-
Nitration: Introduction of a nitro group.[11]
-
Sulfonation: Introduction of a sulfonic acid group.[11]
-
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.[10]
Nucleophilic Aromatic Substitution (SNAr)
While less common than electrophilic substitution for anilines, nucleophilic aromatic substitution can occur on this molecule.[12] The presence of electron-withdrawing groups (ortho or para to a leaving group) can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[12][13] In this compound, the fluorine atom is a better leaving group than bromine in SNAr reactions. The bromine atom at the meta position to the fluorine does not provide significant resonance stabilization for the intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery and materials science.
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[14][15][16] This reaction is widely used to synthesize biaryl compounds.[14] A recently developed method for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has shown broad substrate compatibility.[17][18]
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[19] It involves the palladium-catalyzed coupling of an aryl halide with an amine.[19][20] In the context of this compound, this reaction can be used to introduce a secondary or tertiary amine at the position of the bromine atom. The choice of palladium precursor, ligand, and base is critical for the success of this transformation.[21]
Section 4: Applications in Medicinal Chemistry and Materials Science
The versatile reactivity of this compound makes it a valuable intermediate in several fields.
-
Pharmaceuticals: The substituted aniline core is present in numerous biologically active molecules. The ability to functionalize the molecule at multiple positions allows for the synthesis of libraries of compounds for drug discovery programs. Halogenated anilines are important intermediates in the synthesis of various pharmaceuticals.[3][5][22]
-
Agrochemicals: Fluorine-containing compounds often exhibit enhanced biological activity and metabolic stability, making them useful in the development of new pesticides and herbicides.[3]
-
Materials Science: The ability to form biaryl and other extended conjugated systems through cross-coupling reactions makes this compound a potential precursor for organic electronic materials.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6][23]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6][23] Use only in a well-ventilated area and avoid breathing fumes or dust.[1][6][23]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][23][24]
Conclusion
This compound possesses a rich and versatile reactivity profile that makes it an invaluable tool for synthetic chemists. Its ability to undergo electrophilic and nucleophilic aromatic substitution, as well as a variety of palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. A thorough understanding of its electronic properties and the interplay of its functional groups is key to harnessing its full synthetic potential in the development of new pharmaceuticals, agrochemicals, and advanced materials.
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- 9. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
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- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 23. fishersci.com [fishersci.com]
- 24. capotchem.cn [capotchem.cn]
Methodological & Application
Synthesis of 3-Bromo-4-fluoroaniline: A Detailed Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 3-bromo-4-fluoroaniline, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1] We will explore two primary synthetic strategies: the direct electrophilic bromination of 4-fluoroaniline and the reduction of 3-bromo-4-fluoronitrobenzene. This document provides in-depth, step-by-step protocols for both methodologies, accompanied by a discussion of the underlying chemical principles, safety precautions, and comparative analysis of the two routes. The content is designed for researchers, scientists, and professionals in drug development, offering them the necessary tools to confidently replicate and adapt these procedures.
Introduction: The Significance of this compound
This compound is a halogenated aniline derivative whose structural features make it a valuable building block in organic synthesis. The presence of bromine and fluorine atoms on the aniline ring provides multiple reactive sites and modulates the electronic properties of the molecule. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of a molecule, making it a desirable feature in many drug candidates. Consequently, this compound serves as a key intermediate in the synthesis of a range of bioactive compounds, including pharmaceuticals and advanced agrochemicals.[1][3]
Synthetic Strategies: An Overview
Two principal routes are commonly employed for the synthesis of this compound:
-
Route A: Electrophilic Aromatic Bromination of 4-Fluoroaniline. This classic approach involves the direct bromination of the aromatic ring of 4-fluoroaniline. A key consideration in this method is the high reactivity of the aniline ring, which necessitates the protection of the amino group to prevent over-bromination and oxidation.
-
Route B: Reduction of 3-Bromo-4-fluoronitrobenzene. This alternative strategy begins with a nitrated precursor, which is first brominated and then the nitro group is reduced to an amine. This method offers excellent regioselectivity, as the position of the bromine atom is determined during the synthesis of the nitroaromatic starting material.[4][5]
The choice between these routes often depends on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity of the final product.
Route A: Electrophilic Aromatic Bromination of 4-Fluoroaniline
This protocol involves a three-step process: protection of the amino group of 4-fluoroaniline, regioselective bromination, and subsequent deprotection to yield the final product.
Rationale and Mechanistic Insights
The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. Direct bromination of anilines with molecular bromine often leads to the formation of poly-brominated products and can also cause oxidation of the starting material. To circumvent these issues, the amino group is temporarily converted into a less activating amide group, typically an acetamide. This is achieved by reacting the aniline with acetic anhydride.[6] The resulting N-acetyl group is still an ortho-, para-director, but its activating effect is significantly attenuated, allowing for a more controlled, mono-bromination of the aromatic ring.
The bromination step is an example of an electrophilic aromatic substitution reaction.[7] The electrophile, Br+, is generated from molecular bromine, often in a polar solvent like acetic acid. The reaction proceeds through a cationic intermediate known as an arenium ion or sigma complex, which is stabilized by resonance.[8] Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.[7] Finally, the acetyl protecting group is removed by acid or base-catalyzed hydrolysis to regenerate the amino group and afford the desired this compound.[9]
Experimental Protocol
Step 1: Protection of 4-Fluoroaniline
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.1 g (0.1 mol) of 4-fluoroaniline in 50 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 11.2 mL (0.12 mol) of acetic anhydride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product (4-fluoroacetanilide) in a vacuum oven.
Step 2: Bromination of 4-Fluoroacetanilide
-
In a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve 15.3 g (0.1 mol) of the dried 4-fluoroacetanilide in 100 mL of glacial acetic acid.
-
In the dropping funnel, prepare a solution of 5.1 mL (0.1 mol) of bromine in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 4-fluoroacetanilide over a period of 30-45 minutes, maintaining the reaction temperature below 25 °C.
-
After the addition is complete, continue to stir the mixture at room temperature for 2 hours. The color of the bromine should disappear.
-
Pour the reaction mixture into 400 mL of cold water. If the bromine color persists, add a small amount of sodium bisulfite solution to quench the excess bromine.[9]
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
Step 3: Deprotection (Hydrolysis)
-
Transfer the crude 3-bromo-4-fluoroacetanilide to a 500 mL round-bottom flask.
-
Add 100 mL of 95% ethanol and 100 mL of concentrated hydrochloric acid.[9]
-
Heat the mixture to reflux and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via electrophilic bromination.
Route B: Reduction of 3-Bromo-4-fluoronitrobenzene
This protocol describes the synthesis of this compound by the reduction of 3-bromo-4-fluoronitrobenzene using tin(II) chloride dihydrate.
Rationale and Mechanistic Insights
The reduction of nitroaromatics to anilines is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with tin(II) chloride in an acidic medium being a classic and effective choice. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the corresponding aniline. The use of tin(II) chloride is particularly advantageous as it is a mild reducing agent and the reaction conditions are generally not harsh.
Experimental Protocol
-
In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermometer, add 466.9 g (2.07 mol) of tin(II) chloride dihydrate and 760 mL of ethanol. Stir the mixture at room temperature until the tin chloride is completely dissolved.[4]
-
Slowly add a solution of 102.7 g (0.466 mol) of 3-bromo-4-fluoronitrobenzene in 760 mL of THF dropwise to the flask.[4]
-
After the addition is complete, heat the mixture to 60 °C and stir for 2 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent by distillation under reduced pressure.[4]
-
To the residue, add 440 g of ice and adjust the pH to be alkaline by the addition of 1580 mL of a 7% aqueous sodium hydroxide solution.[4]
-
Extract the product with dichloromethane (DCM) (3 x 600 mL).[4]
-
Combine the organic layers, wash with 600 mL of water, and dry over anhydrous potassium carbonate.[4]
-
Filter to remove the drying agent and remove the solvent by distillation under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using toluene as the eluent to give pure this compound.[4]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via reduction.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Electrophilic Bromination | Route B: Reduction of Nitro Compound |
| Starting Materials | 4-Fluoroaniline, Bromine | 3-Bromo-4-fluoronitrobenzene |
| Number of Steps | Three (Protection, Bromination, Deprotection) | One (Reduction) |
| Regioselectivity | Dependent on directing effects of the N-acetyl group; potential for isomeric impurities. | High; determined by the structure of the starting material. |
| Reagents | Acetic anhydride, Bromine, HCl | Tin(II) chloride, NaOH |
| Yield | Generally good, but can be affected by side reactions. | Typically high (e.g., 61.7% reported).[4] |
| Scalability | Can be challenging due to the handling of bromine and potential for exothermic reactions. | More straightforward for large-scale synthesis. |
| Waste Products | Acetic acid, by-products from bromination. | Tin salts, which require proper disposal. |
Safety and Handling Precautions
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
4-Fluoroaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[12][13]
-
Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care, and have a solution of sodium thiosulfate ready to neutralize any spills. In case of exposure, immediately remove contaminated clothing and wash the affected area with copious amounts of water. Seek immediate medical attention.[14]
-
Acetic Anhydride and Acetic Acid: These are corrosive and can cause severe burns. Handle with care.
-
Tin(II) Chloride: This compound is harmful if swallowed and can cause skin and eye irritation.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[10][11][12][13]
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: 34-36 °C[15]
-
NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[16]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
The synthesis of this compound can be successfully achieved through either direct bromination of 4-fluoroaniline or the reduction of 3-bromo-4-fluoronitrobenzene. The direct bromination route, while involving more steps, utilizes readily available starting materials. The reduction route offers a more direct and regioselective approach, particularly suitable for larger-scale production. The choice of synthetic strategy will be dictated by the specific needs of the laboratory, including the availability of precursors, scale, and desired purity of the final product. The detailed protocols and safety information provided in this guide are intended to empower researchers to confidently synthesize this important chemical intermediate for their research and development endeavors.
References
- 1. Global this compound Market Growth 2025-2031 - LP Information [lpinformationdata.com]
- 2. innospk.com [innospk.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 656-64-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 15. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biarylanilines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in pharmaceutical and materials science for the synthesis of complex molecules, particularly biaryl structures.[3][4] Within this context, 3-Bromo-4-fluoroaniline serves as a critical building block. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity, while the aniline moiety provides a versatile handle for further functionalization.
However, the electronic properties of this compound—specifically the electron-withdrawing nature of the fluorine and the coordinating potential of the aniline—can present unique challenges to the standard Suzuki coupling protocol. This guide provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies to empower researchers to successfully employ this valuable substrate in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is often rate-limiting, and its efficiency can be influenced by the electron density of the aryl halide.[6]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[7][8][9] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Representative Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific coupling partner.
Materials and Reagents
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Safety Precautions
-
This compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[10][11] It is also toxic if inhaled.[10][12]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[13][14]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[15]
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5-10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[3]
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[16]
-
Optimization and Parameter Selection
The success of the Suzuki coupling with this compound can be highly dependent on the careful selection of reaction parameters. The electron-withdrawing nature of the fluoro group generally facilitates the oxidative addition step.[6] However, the aniline can coordinate to the palladium center, potentially inhibiting catalysis.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Pd(dppf)Cl₂ is often a robust choice for challenging substrates.[17][18] For deactivated aryl chlorides, which can be analogous in reactivity, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed.[19][20] |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos) | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[21] For electron-deficient anilines, bulky and electron-donating ligands can enhance the rate of oxidative addition. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid for transmetalation.[7][8] Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective for less reactive substrates.[15] The choice of base can also influence side reactions like protodeboronation.[21] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, often with water | The solvent system must solubilize the reagents and stabilize the catalytic species.[5][22][23] Aprotic polar solvents or mixtures with water are commonly used.[24] The polarity of the solvent can influence the reaction pathway and selectivity.[22][25] |
| Temperature | Room temperature to 120 °C | Higher temperatures are often required to promote the oxidative addition of less reactive aryl halides.[15] However, excessive heat can lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below is a workflow to diagnose and address common problems.
Caption: A decision-making workflow for troubleshooting.
-
Low Yield: Often traced back to catalyst deactivation or incomplete reaction.[21] Ensure all reagents are pure and the system is rigorously deoxygenated. Consider screening different palladium catalysts, ligands, and bases.[26][27]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[21] It can be minimized by using milder bases like KF or by using more stable boronic esters (e.g., pinacol esters).[9][21]
-
Dehalogenation: The bromoaniline starting material can be reduced to the corresponding aniline.[28] This side reaction is often promoted by impurities or non-optimal reaction conditions.
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst agglomeration and deactivation.[29] This can be caused by oxygen, impurities, or excessive temperatures.
By understanding the underlying principles of the Suzuki-Miyaura coupling and systematically addressing potential issues, researchers can effectively utilize this compound to synthesize a diverse array of valuable biaryl compounds for applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. This compound | 656-64-4 [amp.chemicalbook.com]
- 11. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Fluoro-4-broMoaniline - Safety Data Sheet [chemicalbook.com]
- 13. aksci.com [aksci.com]
- 14. capotchem.cn [capotchem.cn]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 28. Yoneda Labs [yonedalabs.com]
- 29. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-fluoroaniline
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] The reaction's significance lies in its ability to overcome the limitations of traditional methods, which often require harsh conditions and exhibit limited substrate scope.[1] This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 3-Bromo-4-fluoroaniline, a valuable building block in medicinal chemistry.[6][7]
Understanding the Catalytic Cycle: The Engine of the Reaction
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst.[2][8] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[9]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][10]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components: A Guide to Rational Selection
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of several key components.
Palladium Precatalyst
While various palladium sources can be used, well-defined palladium precatalysts are often preferred for their air and moisture stability, which leads to more reproducible results.[11][12][13][14][15] These precatalysts readily generate the active Pd(0) species in situ.[14]
| Precatalyst Generation | Common Examples | Key Features |
| First Generation | Pd(OAc)₂, Pd₂(dba)₃ | Often require in situ reduction.[16] |
| Second Generation | (Amphos)PdCl₂ | Improved activity for aryl chlorides.[12][13] |
| Third Generation (G3) | (XPhos)Pd G3, (tBuXPhos)Pd G3 | Highly active, broad substrate scope.[17] |
| Fourth Generation (G4) | (BrettPhos)Pd G4 | Enhanced stability and activity.[8] |
Phosphine Ligands: The Heart of the Catalyst
The choice of phosphine ligand is critical as it directly influences the reactivity and selectivity of the palladium catalyst.[18][19][20] Bulky, electron-rich phosphine ligands are generally employed to promote the oxidative addition and reductive elimination steps.
| Ligand Type | Examples | Characteristics & Applications |
| Monodentate Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for a broad range of substrates, including challenging couplings.[19][21] |
| Bidentate Phosphines | BINAP, DPPF | Useful for coupling primary amines and aryl iodides.[1] |
| Dialkylbiaryl Phosphines | tBuXPhos | Show excellent reactivity for C-N cross-coupling reactions.[19] |
The Role of the Base
The base plays a crucial role in the deprotonation of the amine substrate.[10][22] The choice of base can significantly impact the reaction rate and outcome, and should be tailored to the specific substrates and solvent system.[10][23]
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane | A strong, commonly used base.[24] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | THF, Toluene | A very strong, non-nucleophilic base.[16] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Toluene, Dioxane | A weaker base, suitable for base-sensitive substrates. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Toluene, DMF | A mild base, often used in couplings with sensitive functional groups.[23] |
Solvent Selection: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the solubility of intermediates and the overall reaction kinetics.[25][26][27][28] Anhydrous and degassed solvents are essential for reproducible results.[29]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Toluene | 2.4 | 111 | A common, non-polar solvent.[30] |
| 1,4-Dioxane | 2.2 | 101 | A polar aprotic solvent, but its use should be minimized due to safety concerns.[30][31] |
| Tetrahydrofuran (THF) | 7.6 | 66 | A polar aprotic solvent, suitable for lower temperature reactions. |
| tert-Butanol | 12.5 | 82 | A polar protic solvent that can be effective in certain systems. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Generic Secondary Amine
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Phosphine Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
-
Inert Gas (Argon or Nitrogen)
-
Standard Glassware and Schlenk Line Equipment
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add anhydrous toluene via syringe.
-
Finally, add the secondary amine (1.2 equiv) to the reaction mixture.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[24]
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[32]
-
Wash the Celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-fluoro-3-bromoaniline derivative.[33]
-
Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section provides guidance on common issues.[3][29][34]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or solvent | - Use a fresh batch of precatalyst- Ensure proper inert atmosphere techniques and use of dry solvents- Screen different bases and solvents |
| Formation of Side Products (e.g., Dehalogenation) | - High reaction temperature- Unstable catalytic species | - Lower the reaction temperature- Screen different ligands to stabilize the catalyst |
| Difficulty in Purification | - Residual palladium catalyst- Phosphine oxide byproducts | - Ensure thorough filtration through Celite- Optimize chromatography conditions |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation in modern synthetic chemistry. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently construct complex arylamines. The protocols and guidelines presented herein provide a solid foundation for the successful application of this powerful C-N bond-forming reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. research.rug.nl [research.rug.nl]
- 5. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. pure.york.ac.uk [pure.york.ac.uk]
- 29. benchchem.com [benchchem.com]
- 30. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 31. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. reddit.com [reddit.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-4-fluoroaniline
Introduction: The Strategic Value of 3-Bromo-4-fluoroaniline in Modern Synthesis
This compound is a key building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom amenable to palladium-catalyzed cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and an amino group for further functionalization, makes it a highly versatile synthon.[1][2] The strategic incorporation of fluorine is a well-established method for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5] This guide provides detailed application notes and protocols for several pivotal palladium-catalyzed reactions of this compound, offering researchers, scientists, and drug development professionals a practical resource for leveraging this valuable intermediate.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6] The general catalytic cycle for many of these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the aryl halide to form a Pd(II) complex.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from a second reagent is transferred to the palladium center, or an amine coordinates to the palladium and is subsequently deprotonated.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6]
The choice of palladium source, ligand, base, and solvent is critical for the success of these reactions and is highly dependent on the specific substrates being coupled.[6][7]
I. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[8] This reaction couples an organoboron species with an organic halide.
Causality Behind Experimental Choices
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biaryl phosphines, are often employed for aryl bromides to promote oxidative addition and reductive elimination.[6]
-
Base: A base is required to activate the boronic acid for transmetalation.[9] Potassium carbonate (K₂CO₃) is a widely used inorganic base that is effective in many Suzuki couplings.
-
Solvent: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 3-Amino-2-fluorobiphenyl Derivatives
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere |
| Arylboronic Acid | Varies | Commercially Available | Check purity before use |
| Palladium(II) Acetate | Catalyst Grade | Commercially Available | Handle in a fume hood |
| Tricyclohexylphosphine | ≥97% | Commercially Available | Air-sensitive, handle under inert gas |
| Potassium Carbonate | Anhydrous | Commercially Available | Dry before use |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use freshly distilled or from a solvent purification system |
| Water | Deionized | --- | --- |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and tricyclohexylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Heck-Mizoroki Reaction: Vinylation of the Aryl Ring
The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an aryl halide with an alkene.[10] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.
Causality Behind Experimental Choices
-
Palladium Catalyst: Palladium(II) acetate is a common choice, often used in combination with a phosphine ligand.[10]
-
Ligand: Triphenylphosphine (PPh₃) is a widely used ligand for Heck reactions, though more electron-rich and bulky phosphines can sometimes improve efficiency for less reactive aryl bromides.
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrohalic acid generated during the reaction.[11]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used.
Experimental Protocol: Synthesis of Fluorinated Cinnamic Acid Derivatives
This protocol outlines a general procedure for the Heck reaction of this compound with an acrylate ester.
Reaction Scheme:
A representative Heck-Mizoroki reaction.
Materials:
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Alkene (e.g., n-butyl acrylate) | ≥99% | Commercially Available | Inhibitor may need to be removed |
| Palladium(II) Acetate | Catalyst Grade | Commercially Available | --- |
| Triphenylphosphine | ≥99% | Commercially Available | --- |
| Triethylamine | ≥99.5% | Commercially Available | Distill before use |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | --- |
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.), palladium(II) acetate (0.01 equiv.), and triphenylphosphine (0.02 equiv.) in anhydrous DMF.
-
Add the alkene (1.5 equiv.) and triethylamine (1.5 equiv.) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
III. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][12] It has largely replaced harsher classical methods for the synthesis of arylamines.
Causality Behind Experimental Choices
-
Palladium Precatalyst: Pre-formed palladium complexes or a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a ligand are commonly used.[13]
-
Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often essential for achieving high yields and broad substrate scope, especially with less reactive aryl halides.[6]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.
Experimental Protocol: Synthesis of N-Aryl-3-bromo-4-fluoroaniline Derivatives
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Amine (e.g., Morpholine) | ≥99% | Commercially Available | --- |
| Tris(dibenzylideneacetone)dipalladium(0) | Catalyst Grade | Commercially Available | Air-sensitive |
| XPhos | ≥98% | Commercially Available | Air-sensitive |
| Sodium tert-butoxide | ≥97% | Commercially Available | Handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | --- |
Procedure:
-
To a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv.) and XPhos (0.02 equiv.) and add them to the Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by LC-MS or GC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the product by column chromatography.
IV. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[11][14]
Causality Behind Experimental Choices
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) source and a phosphine ligand is commonly used.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the hydrohalic acid by-product.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or DMF are typically used.
Experimental Protocol: Synthesis of Alkynyl-Substituted Fluoroanilines
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
A representative Sonogashira coupling reaction.
Materials:
| Reagent | Purity | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available | --- |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Commercially Available | Air-sensitive |
| Copper(I) Iodide | ≥98% | Commercially Available | Light-sensitive |
| Triethylamine | ≥99.5% | Commercially Available | Distill before use |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | --- |
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The palladium-catalyzed reactions of this compound presented in this guide—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings—represent a powerful toolkit for the synthesis of a diverse range of valuable compounds. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize this versatile building block in their drug discovery and development efforts. The judicious choice of catalysts, ligands, bases, and solvents is paramount to achieving high yields and selectivities in these transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. brynmawr.edu [brynmawr.edu]
- 4. benchchem.com [benchchem.com]
- 5. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [organic-chemistry.org]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
3-Bromo-4-fluoroaniline as a pharmaceutical intermediate
An In-Depth Guide to 3-Bromo-4-fluoroaniline: Application Notes and Protocols for Pharmaceutical Intermediates
Authored by: Gemini, Senior Application Scientist
Date: December 31, 2025
Abstract
This document provides a detailed technical guide on the application of this compound as a pivotal intermediate in pharmaceutical synthesis. Characterized by its unique halogen substitution pattern, this compound offers distinct reactivity that is highly valued in the construction of complex molecular architectures, particularly in the development of targeted therapeutics.[1] We will explore its physicochemical properties, delve into its strategic role in drug discovery, and provide a robust, field-tested protocol for its use in Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide establishes a framework for analytical quality control and outlines essential safety and handling procedures to ensure reliable and safe laboratory execution.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 656-64-4) is an aromatic amine that has emerged as a critical building block in modern medicinal chemistry.[2] Its value lies in the strategic placement of two key halogens on the aniline ring: a bromine atom and a fluorine atom.
-
The Bromine Atom: Positioned at the meta-position to the amine, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in transformations like Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to assembling the core scaffolds of many drug candidates.
-
The Fluorine Atom: The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to enhance drug-like properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
This dual functionality makes this compound a versatile and highly sought-after intermediate for synthesizing novel bioactive molecules, especially in oncology and infectious disease research.[1]
Physicochemical & Spectroscopic Data
A comprehensive understanding of the compound's properties is essential for its effective use.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFN | [2][3] |
| Molecular Weight | 190.01 g/mol | [3][4] |
| CAS Number | 656-64-4 | [2][3] |
| Appearance | White to light yellow/orange crystalline solid | [1][5] |
| Melting Point | 34-36 °C | [4][5] |
| Boiling Point | 235 °C | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents like DCM, ethanol. | [4][6] |
| Purity (Typical) | ≥97-98% (GC/HPLC) | [1] |
Spectroscopic data (FTIR, NMR) is available and should be used to confirm identity prior to use.[3]
Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitors
This compound and its structural analogs are key components in the synthesis of numerous tyrosine kinase inhibitors (TKIs). TKIs are a major class of targeted cancer therapies that interfere with specific signaling pathways responsible for tumor growth and proliferation. For instance, the general scaffold of many TKIs, such as the FDA-approved drug Lapatinib, relies on a quinazoline core, which is often constructed using aniline derivatives.[7][8][9] The 3-bromo-4-fluoro-substituted phenyl ring frequently forms the part of the molecule that binds deep within the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8]
The following diagram illustrates a generalized synthetic pathway where this compound serves as a foundational building block for a complex biaryl structure, a common motif in modern pharmaceuticals.
Caption: Generalized synthetic pathway using this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The causality behind experimental choices is explained to ensure adaptability and troubleshooting.
Rationale of Reagent Selection
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) are chosen. The bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the aryl bromide and facilitating the reductive elimination step, which can be challenging for some substrates.[10][11]
-
Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is used. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11] K₃PO₄ is often effective for less reactive aryl bromides.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane or Toluene) and water is standard. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and assist in the formation of the active boronate species. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10][12]
Step-by-Step Methodology
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv.)
-
1,4-Dioxane, anhydrous (degassed)
-
Water, deionized (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation and Inerting: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄. In a separate vial, weigh the Pd₂(dba)₃ and SPhos.
-
Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure a strictly inert atmosphere. This step is critical to prevent catalyst degradation.[10]
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water (typical ratio 4:1 to 5:1 v/v) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath and stir vigorously at 80-100 °C.
-
In-Process Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed. The reaction is typically complete within 4-12 hours.
-
Aqueous Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Product Analysis: The identity and purity of the final product should be confirmed by NMR spectroscopy, LC-MS, and HPLC.
Analytical & Quality Control: A Self-Validating System
Ensuring the quality of both the starting material and the final product is paramount for reproducibility and downstream success in a drug development campaign. A multi-pronged analytical approach creates a self-validating system.
Caption: Quality control logic for synthesis validation.
-
Starting Material (QC 1): Before use, the identity of this compound should be confirmed by ¹H and ¹³C NMR. Its purity must be assessed, typically by HPLC or GC, and should generally be ≥98% to avoid introducing impurities into the reaction.[13]
-
In-Process Control (IPC): During the reaction, TLC or LC-MS is used to track the consumption of the starting material and the formation of the product. This prevents incomplete reactions or the formation of degradation byproducts from unnecessarily long reaction times.[10]
-
Final Product (QC 2): The final, purified compound requires rigorous analysis. NMR confirms the structure, mass spectrometry confirms the molecular weight, and HPLC with a diode array detector (DAD) is used to determine the final purity, which for pharmaceutical intermediates is often required to be ≥99.5%.[13]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[3][14]
-
Hazards: Harmful if swallowed or in contact with skin.[14] Causes skin and serious eye irritation.[14][15] May cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[5][14]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible substances.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]
Always consult the most recent Safety Data Sheet (SDS) for the specific material you are using before beginning any work.[5][14][15]
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the pharmaceutical industry. Its unique electronic and reactive properties, conferred by the bromo and fluoro substituents, provide chemists with a powerful tool for the synthesis of complex, biologically active molecules. The robust Suzuki-Miyaura coupling protocol detailed herein serves as a foundational example of its utility, while the integrated quality control and safety guidelines ensure that its potential can be harnessed effectively and responsibly in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 656-64-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. aksci.com [aksci.com]
- 15. capotchem.cn [capotchem.cn]
Application Notes & Protocols: The Strategic Use of 3-Bromo-4-fluoroaniline in the Synthesis of Tedizolid Phosphate
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of Tedizolid, a second-generation oxazolidinone antibiotic. We will focus specifically on a synthetic pathway that utilizes 3-Bromo-4-fluoroaniline as a critical starting material. This guide elucidates the underlying chemical principles, provides step-by-step protocols for key transformations, and outlines methods for purification and analytical characterization. The rationale behind the selection of this starting material and the subsequent reaction cascade is explained to provide a comprehensive understanding of the process.
Introduction: Tedizolid and the Role of its Precursors
Tedizolid is a potent oxazolidinone-class antibiotic highly effective against a wide spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][] The journey from simple chemical building blocks to a complex and effective pharmaceutical agent like Tedizolid is a testament to strategic synthetic design.
The chemical synthesis of Tedizolid relies on the precise assembly of its core structure.[] One of the most efficient and widely discussed synthetic routes begins with This compound . This starting material is not arbitrary; its structure is strategically designed to facilitate the key chemical transformations required to build the final drug molecule.
-
The aniline group serves as the nucleophilic component for the formation of the essential oxazolidinone ring.
-
The fluorine atom at the C3 position is a persistent feature in the final Tedizolid molecule, contributing to its enhanced potency and favorable pharmacological profile compared to first-generation oxazolidinones.
-
The bromine atom at the C4 position acts as a crucial chemical handle, enabling a key carbon-carbon bond formation—typically a palladium-catalyzed Suzuki coupling—to introduce the complex pyridinyl-tetrazole side chain.[5]
This guide will deconstruct the synthesis into its principal stages, offering both the "how" (protocols) and the "why" (causality).
Overall Synthetic Workflow
The transformation of this compound into Tedizolid Phosphate can be visualized as a multi-step process. The core objective is to build the oxazolidinone ring with the correct stereochemistry, attach the required side chain via cross-coupling, and finally, introduce the phosphate group to create the prodrug form, Tedizolid Phosphate.
Caption: High-level workflow for Tedizolid Phosphate synthesis.
Detailed Experimental Protocols
PART 3.1: Synthesis of (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
The first critical step is the construction of the chiral oxazolidinone ring. This is achieved by reacting this compound with a chiral C3 synthon, such as (R)-epichlorohydrin. The use of a chiral starting material is paramount to establish the (R)-configuration at the C5 position of the oxazolidinone ring, which is essential for the drug's biological activity.
Protocol:
-
Reaction Setup: Charge a round-bottom flask with this compound (1 equivalent) and a suitable solvent such as acetonitrile (10 mL per gram of aniline).[6] Stir the mixture for 5 minutes at ambient temperature.
-
Addition of Reagents: Add (R)-epichlorohydrin (1.1 equivalents) to the mixture.
-
Catalysis: Introduce a catalyst, such as Bismuth triflate (Bi(OTf)₃, ~0.1 equivalents), to the reaction mass.[6] The Lewis acidic nature of the catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the aniline.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-82°C for acetonitrile) and maintain for 20-24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mass under reduced pressure to remove the solvent.
-
The resulting crude intermediate, (R)-1-((4-bromo-3-fluorophenyl)amino)-3-chloropropan-2-ol, can be carried forward or purified.
-
For the subsequent cyclization, dissolve the crude material in a suitable solvent and react with a carbonylating agent like 1,1'-Carbonyldiimidazole (CDI) to form the 2-oxo-oxazolidinone ring.[6]
-
Purify the final product, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, using column chromatography on silica gel to afford the title compound.
-
PART 3.2: Suzuki Coupling for Tedizolid Synthesis
With the bromo-substituted oxazolidinone core in hand, the next stage is the introduction of the pyridinyl-tetrazole moiety. The Suzuki-Miyaura coupling is the reaction of choice for this transformation due to its high efficiency and functional group tolerance.[7]
Caption: Simplified catalytic cycle of the Suzuki coupling reaction.
Protocol:
-
Reaction Setup: In a three-necked flask under an inert nitrogen atmosphere, combine (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1 equivalent), 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester (1.1 equivalents), and a base such as potassium acetate (K₂CO₃, 2-3 equivalents).[8][9]
-
Solvent and Catalyst: Add a degassed solvent, typically 1,4-dioxane.[8][9] Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂), typically at 0.05 equivalents.[7]
-
Reaction Conditions: Heat the mixture to 80-90°C and stir for 3-5 hours.[7] The reaction progress should be monitored by HPLC to confirm the consumption of the starting materials.
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Tedizolid can be purified by crystallization from a suitable solvent system (e.g., isopropanol) to yield a white solid.[7]
-
PART 3.3: Phosphorylation to Tedizolid Phosphate
To enhance aqueous solubility for intravenous administration and improve oral bioavailability, the active Tedizolid molecule is converted into its phosphate ester prodrug.[10] This prodrug is rapidly converted to active Tedizolid by ubiquitous phosphatases in the human body.
Protocol:
-
Reaction Setup: Suspend the purified Tedizolid (1 equivalent) in a suitable anhydrous solvent like tetrahydrofuran (THF) in a flask under a nitrogen atmosphere. Cool the suspension to 0-5°C using an ice bath.
-
Base Addition: Add a tertiary amine base, such as triethylamine (TEA, ~3 equivalents), to the suspension.
-
Phosphorylating Agent: Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise, ensuring the temperature remains below 10°C.[11]
-
Reaction and Quenching: Stir the reaction mixture at low temperature for several hours. Once the reaction is complete (as monitored by HPLC), carefully quench the reaction by adding it to cold water or a buffer solution.
-
Isolation and Purification:
-
The crude Tedizolid Phosphate will precipitate from the aqueous solution. The pH may need to be adjusted to ~1.3 with an acid like HCl to ensure full precipitation.[6]
-
Collect the solid by filtration, wash with water and methanol, and dry under vacuum.[6]
-
Further purification can be achieved by recrystallization from a solvent mixture such as dimethyl sulfoxide (DMSO) and acetonitrile or water/ethanol to achieve high purity.[1][11]
-
Purification and Analytical Characterization
Ensuring the purity and identity of the final active pharmaceutical ingredient (API) is critical. A combination of purification and analytical techniques is employed at each stage.
4.1: Purification Data
Purification of Tedizolid Phosphate often involves specialized crystallization techniques. The use of specific solvent systems is key to removing process-related impurities.
| Step | Method | Solvent System | Typical Temperature | Expected Purity |
| Tedizolid Isolation | Crystallization | Isopropanol | Room Temp. Cooling | >95% |
| Phosphate Crude | Precipitation | Acidification (pH 1-2) | 10°C | ~93% |
| Final API | Recrystallization | DMSO / Acetonitrile | 60-65°C, then cool | >99.5% |
Data compiled from various patented processes.[1][7][11]
4.2: Analytical Methods
Rigorous analytical testing validates the identity, strength, quality, and purity of the synthesized Tedizolid Phosphate.
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment, quantification of impurities | Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile/Phosphate Buffer (e.g., pH 6.5)Detection: UV at 251 nm or 300 nm[12][13][14][15] |
| LC-MS/MS | Identification of degradants and impurities | Coupled to an HPLC system, provides mass-to-charge ratio for structural confirmation.[12][16] |
| ¹H and ³¹P NMR | Structural elucidation | Confirms the chemical structure of intermediates and the final product, including the presence of the phosphate group. |
| FTIR | Functional group analysis | Identifies key functional groups (C=O of oxazolidinone, P=O of phosphate, etc.). |
Conclusion
The synthesis of Tedizolid Phosphate from this compound is a well-designed and efficient process that highlights key principles of modern pharmaceutical chemistry. The strategic placement of the bromo and fluoro substituents on the aniline starting material is fundamental to the success of the entire synthetic route, enabling the formation of the chiral oxazolidinone core and the subsequent high-yield Suzuki coupling. The protocols and analytical methods described herein provide a robust framework for researchers engaged in the synthesis and development of oxazolidinone antibiotics. Adherence to these methodologies, with a clear understanding of the underlying chemical rationale, is essential for producing high-purity Tedizolid Phosphate suitable for further development.
References
- 1. Synthesis of Tedizolid_Chemicalbook [chemicalbook.com]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Synthetic Route Toward Tedizolid Phosphate [yyhx.ciac.jl.cn]
- 6. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]
- 7. Preparation method for tedizolid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105418681A - Preparation method of tedizolid phosphate - Google Patents [patents.google.com]
- 9. CN104327119A - Preparation method of tedizolid phosphate - Google Patents [patents.google.com]
- 10. veeprho.com [veeprho.com]
- 11. “Process For The Preparation Of Tedizolid Phosphate” [quickcompany.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. academic.oup.com [academic.oup.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. A highly sensitive and efficient UPLC-MS/MS assay for rapid analysis of tedizolid (a novel oxazolidinone antibiotic) in plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-4-fluoroaniline as a Key Intermediate in the Synthesis of Novel Benzodiazepine-Based CCK Receptor Antagonists
Introduction: The Strategic Importance of 3-Bromo-4-fluoroaniline in CCK Receptor Antagonist Development
Cholecystokinin (CCK) receptors, primarily of the CCK-A and CCK-B subtypes, are pivotal G-protein coupled receptors involved in a host of physiological processes, ranging from gastrointestinal motility and pancreatic secretion to anxiety and satiety signaling in the central nervous system. Consequently, the development of potent and selective CCK receptor antagonists has been a significant focus of medicinal chemistry research for therapeutic applications in gastrointestinal disorders, anxiety, and certain types of cancer.[1]
The 1,4-benzodiazepine scaffold has emerged as a highly successful pharmacophore for CCK receptor antagonism, with compounds like Devazepide and Lorglumide being cornerstone examples.[2] The synthesis of these complex molecules often relies on the strategic use of substituted anilines. This compound, with its unique halogenation pattern, presents a compelling starting material for the generation of novel benzodiazepine-based CCK receptor antagonists. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further molecular diversification through cross-coupling reactions.[3]
This technical guide provides a comprehensive overview of the synthetic utility of this compound in the design and synthesis of a novel, putative CCK receptor antagonist. We will detail the underlying chemical principles, provide step-by-step protocols, and discuss the rationale behind the proposed synthetic strategy.
The CCK Receptor Signaling Pathway: A Target for Therapeutic Intervention
The binding of CCK to its receptors initiates a cascade of intracellular events, primarily through the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in the physiological response associated with CCK receptor activation. CCK receptor antagonists act by competitively binding to the receptor, thereby blocking the initiation of this signaling cascade.
Caption: CCK Receptor Signaling Pathway and Point of Antagonist Intervention.
Synthetic Strategy: From this compound to a Novel Benzodiazepine Core
The proposed synthetic route leverages a well-established pathway to the 1,4-benzodiazepine-2-one core, starting with the Friedel-Crafts acylation of this compound to generate a key 2-aminobenzophenone intermediate. This intermediate then undergoes a series of reactions to construct the seven-membered diazepine ring.
Caption: Proposed synthetic workflow for a novel CCK receptor antagonist.
PART 1: Synthesis of 2-Amino-4-bromo-5-fluorobenzophenone (Intermediate A)
This initial step involves the acylation of this compound with benzoyl chloride in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is directed by the activating amino group and the deactivating halogens.
Protocol:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous carbon disulfide (100 mL).
-
Reagent Addition: Add this compound (10.0 g, 52.6 mmol) to the solvent. Cool the mixture to 0 °C in an ice bath.
-
Catalyst and Acylating Agent: Carefully add anhydrous aluminum chloride (14.0 g, 105.2 mmol) portion-wise, followed by the dropwise addition of benzoyl chloride (7.4 g, 52.6 mmol) over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Intermediate A .
| Parameter | Value |
| Expected Yield | 65-75% |
| Appearance | Yellow crystalline solid |
| ¹H NMR | Consistent with the formation of the benzophenone structure. |
| Mass Spec (ESI+) | m/z calculated for C₁₃H₉BrFNO [M+H]⁺: 293.99, found: 294.0 |
PART 2: Synthesis of 2-(Bromoacetamido)-4-bromo-5-fluorobenzophenone (Intermediate B)
The amino group of Intermediate A is acylated with bromoacetyl bromide to introduce the necessary functionality for the subsequent cyclization step.
Protocol:
-
Reaction Setup: Dissolve Intermediate A (10.0 g, 34.0 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add triethylamine (5.2 mL, 37.4 mmol) dropwise.
-
Acylation: Add a solution of bromoacetyl bromide (8.2 g, 40.8 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction completion by TLC.
-
Work-up: Quench the reaction with the addition of water (50 mL). Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude Intermediate B , which can often be used in the next step without further purification.
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Appearance of a singlet corresponding to the -CH₂Br protons. |
| Mass Spec (ESI+) | m/z calculated for C₁₅H₁₀Br₂FNO₂ [M+H]⁺: 415.9, found: 416.0 |
PART 3: Synthesis of 7-Bromo-6-fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Target Compound)
This final step involves the cyclization of Intermediate B using ammonia to form the seven-membered benzodiazepine ring.
Protocol:
-
Reaction Setup: Dissolve Intermediate B (10.0 g, 24.0 mmol) in a mixture of THF (100 mL) and methanol (50 mL).
-
Ammonolysis: Cool the solution to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a saturated solution of ammonia in methanol (100 mL).
-
Cyclization: Seal the reaction vessel and stir at room temperature for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by recrystallization from ethanol or by column chromatography to yield the Target Compound .
| Parameter | Value |
| Expected Yield | 60-70% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Characteristic peaks for the benzodiazepine ring protons. |
| ¹³C NMR | Signals corresponding to the carbons of the benzodiazepine core. |
| Mass Spec (ESI+) | m/z calculated for C₁₅H₁₀BrFN₂O [M+H]⁺: 333.0, found: 333.1 |
Conclusion and Future Directions
This guide outlines a robust and logical synthetic pathway for the preparation of a novel 7-bromo-6-fluoro-1,4-benzodiazepine-2-one, a promising scaffold for a new generation of CCK receptor antagonists, using this compound as a readily available starting material. The synthetic protocols provided are based on well-established chemical transformations and can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. The bromine atom at the 7-position serves as a valuable point for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the exploration of a wider chemical space and the potential for enhanced potency and selectivity for CCK receptor subtypes. Future work will focus on the biological evaluation of this target compound and its derivatives for their affinity and functional activity at CCK-A and CCK-B receptors.
References
- 1. Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted 3-anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones and their evaluation as cholecystokinin-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthetic Strategies and Protocols Utilizing 3-Bromo-4-fluoroaniline
Introduction
3-Bromo-4-fluoroaniline is a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a nucleophilic amino group, a versatile bromine atom amenable to cross-coupling, and an electron-withdrawing fluorine atom—offers a rich platform for molecular elaboration. The strategic placement of these groups on the aniline scaffold allows for regioselective transformations, making it an indispensable intermediate in the synthesis of complex molecular targets, including high-value active pharmaceutical ingredients (APIs) such as kinase inhibitors.[1]
This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its reactivity. This document details robust, validated protocols for key synthetic transformations and showcases its application in the synthesis of a clinically relevant therapeutic agent.
Physicochemical Properties and Safety Data
A comprehensive understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. This compound is a solid at room temperature and requires careful handling due to its toxicological profile.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 656-64-4 | [2][3] |
| Molecular Formula | C₆H₅BrFN | [2][4] |
| Molecular Weight | 190.01 g/mol | [2] |
| Appearance | Light yellow to brown crystalline solid/powder | [3] |
| Melting Point | 27 - 36 °C (Range from various sources) | [3][5] |
| Boiling Point | 235 °C | [5] |
| Solubility | Insoluble in water | [6] |
| GHS Hazard Codes | H302, H312, H332, H315, H319 | [5][7] |
| Signal Word | Danger | [4] |
Safety & Handling Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[2][7] All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Store the reagent in a tightly sealed container in a cool, dry place away from incompatible substances.
Core Reactivity and Strategic Considerations
The synthetic versatility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity. The choice of reaction conditions dictates which part of the molecule will react.
-
The Bromine Atom (C3-Position): This is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is readily activated by Pd(0) catalysts, making it an ideal electrophilic partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations (where the bromine is replaced).
-
The Amino Group (C1-Position): The -NH₂ group is a potent nucleophile and a key directing group. It can readily participate in nucleophilic substitution reactions, amide bond formations, and serve as the nucleophilic partner in Buchwald-Hartwig C-N couplings.
-
The Aromatic Ring: The fluorine atom at the C4-position and the amino group at C1 strongly influence the electron density of the benzene ring, activating it for certain transformations and influencing the regioselectivity of further substitutions.
Caption: Key reactive sites on the this compound scaffold.
Key Experimental Protocols
The following protocols are presented as robust starting points for common, high-value transformations. Researchers should consider these as templates to be optimized for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a C-C bond at the C3 position, a crucial step for constructing biaryl scaffolds. The primary challenge with bromoaniline substrates is the potential for the free amine to coordinate to the palladium catalyst, inhibiting its activity. The choice of a highly active catalyst system with bulky, electron-rich phosphine ligands is therefore critical to achieving high yields.[8][9]
Principle: A palladium catalyst facilitates the reaction between the aryl bromide and an organoboron species (boronic acid or ester) in the presence of a base to form a new C(sp²)-C(sp²) bond.[10][11]
Detailed Methodology:
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane and water (10:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line.
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a portion of the anhydrous dioxane to form the active catalyst.
-
Add the catalyst slurry to the main reaction flask, followed by the remaining dioxane and water.
-
Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-4-fluoroaniline product.
-
Expert Insights:
-
Catalyst System: The Pd₂(dba)₃/SPhos system is highly effective for challenging substrates like unprotected anilines. SPhos is a bulky, electron-rich ligand that promotes the crucial oxidative addition step and prevents catalyst deactivation.[10]
-
Solvent Choice: A biphasic dioxane/water system is common. Water helps to dissolve the inorganic base (K₃PO₄), while the dioxane solubilizes the organic reagents. For certain substrates, anhydrous solvents like 2-MeTHF can offer superior results.[9]
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
This protocol utilizes the nucleophilicity of the amino group on this compound to form a C-N bond with a different aryl halide. This reaction is fundamental for synthesizing diarylamines, a common motif in pharmaceuticals.
Principle: A palladium catalyst enables the coupling of an amine with an aryl halide or pseudohalide in the presence of a strong, non-nucleophilic base.[3][12] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]
Detailed Methodology:
-
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents.
-
-
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the aryl bromide, Pd(OAc)₂, BINAP, and NaOtBu to a Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, followed by this compound.
-
Seal the flask and heat to 80-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Expert Insights:
-
Base Selection: The choice of base is critical. Strong, sterically hindered bases like NaOtBu are required to deprotonate the amine-palladium complex within the catalytic cycle without competing as a nucleophile.[12][13] Weaker bases like K₂CO₃ are generally ineffective.
-
Ligand Choice: While BINAP is a classic ligand, modern biarylphosphine ligands (e.g., RuPhos, XPhos) often provide higher turnover numbers and broader substrate scope, especially for less reactive aryl chlorides.[14]
Caption: Experimental workflow for the Buchwald-Hartwig C-N coupling.
Application in Drug Discovery: Synthesis of a Lapatinib Precursor
The true value of a building block is demonstrated by its application in synthesizing complex, high-value molecules. The 3-halo-4-fluoroaniline scaffold is a cornerstone of the structure of Lapatinib , a dual tyrosine kinase inhibitor used in cancer therapy that targets the EGFR and HER2 pathways.[2][15]
The synthesis of Lapatinib involves coupling the aniline core with a substituted quinazoline moiety. In this key step, the amino group of a 3-halo-4-fluoroaniline derivative acts as a nucleophile, displacing a leaving group (typically a chlorine atom) on the quinazoline ring via a nucleophilic aromatic substitution (SₙAr) reaction.
Reaction Principle: The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly electrophilic and susceptible to attack by nucleophiles like the amino group of this compound.
Caption: Key SₙAr step in the synthesis of the Lapatinib core structure.
This specific transformation highlights the strategic importance of this compound's nucleophilic amino group. The bromine and fluorine atoms, while not directly participating in this step, remain intact for subsequent modifications or are integral to the final molecule's desired electronic and steric properties, which contribute to its binding affinity at the kinase active site.[2]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its distinct reactive sites can be selectively addressed through well-established palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. By understanding the principles behind catalyst selection, reaction conditions, and the inherent reactivity of the molecule, researchers can efficiently construct novel scaffolds for drug discovery and materials science. The successful application of this building block in the synthesis of important therapeutics like Lapatinib underscores its continued relevance and utility in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kbfi.ee [kbfi.ee]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. research.rug.nl [research.rug.nl]
- 15. medkoo.com [medkoo.com]
Scale-up synthesis of 3-Bromo-4-fluoroaniline
An Application Note and Protocol for the Scale-up Synthesis of 3-Bromo-4-fluoroaniline
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound, a critical building block in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting desirable properties such as enhanced metabolic stability and binding affinity.[1] This document outlines a robust and scalable method centered on the regioselective bromination of 4-fluoroaniline using N-Bromosuccinimide (NBS). We delve into the causality behind experimental choices, provide a self-validating protocol, and emphasize critical safety and handling procedures essential for large-scale production. This guide is intended for researchers, chemists, and process development professionals seeking to implement an efficient and reliable synthesis.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 656-64-4) is a highly versatile synthetic intermediate.[2][3] Its structure is strategically designed for sequential, selective functionalization. The aniline moiety provides a nucleophilic center and a handle for amide bond formation or diazotization reactions. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The fluorine atom, ortho to the bromine, modulates the electronic properties of the aromatic ring and can significantly influence the pharmacokinetic profile of derivative drug candidates.[1] Consequently, this compound is a sought-after precursor for a range of active pharmaceutical ingredients (APIs) and advanced materials.[4][5][6]
Synthetic Strategy: Regioselective Bromination
The synthesis of this compound is most efficiently achieved via electrophilic aromatic substitution on the 4-fluoroaniline precursor. The amino group is a powerful activating, ortho-, para-director. Since the para position is blocked by the fluorine atom, electrophilic attack is directed to the ortho positions. The fluorine atom is a deactivating group but is also an ortho-, para-director. The directing effects of the amino group are overwhelmingly stronger, guiding the incoming electrophile.
For scale-up operations, the choice of the brominating agent is critical. While elemental bromine (Br₂) can be used, it is a volatile, highly corrosive, and toxic liquid, posing significant handling challenges and often leading to over-bromination. N-Bromosuccinimide (NBS) presents a superior alternative for industrial synthesis.[7][8] As a crystalline solid, NBS is safer and easier to handle.[9][10] It acts as a source of electrophilic bromine (Br+), and reactions are typically clean, high-yielding, and exhibit excellent regioselectivity, particularly in polar aprotic solvents.[8][11]
Reaction Mechanism Overview
The reaction proceeds via a classic electrophilic aromatic substitution pathway. The succinimide nitrogen in NBS is bonded to bromine, and in the presence of an activated aromatic ring, the N-Br bond is polarized, allowing the bromine to act as an electrophile. The electron-rich aniline ring attacks the bromine, forming a resonance-stabilized intermediate (the sigma complex). Subsequent deprotonation of the amino group by a weak base (like the succinimide anion) re-aromatizes the ring to yield the final product.
Caption: High-level workflow for the synthesis of this compound.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100 g scale of the starting material, 4-fluoroaniline. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay.
Materials and Equipment
| Reagents & Solvents | Grade | CAS No. | Supplier Example |
| 4-Fluoroaniline | ≥99% | 371-40-4 | Loba Chemie[12] |
| N-Bromosuccinimide (NBS) | ≥98% | 128-08-5 | Apollo Scientific[13] |
| Acetonitrile (ACN) | Anhydrous | 75-05-8 | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Standard Supplier |
| Sodium Thiosulfate | Anhydrous | 7772-98-7 | Standard Supplier |
| Sodium Bicarbonate | ACS Grade | 144-55-8 | Standard Supplier |
| Brine (Saturated NaCl) | N/A | N/A | Lab-prepared |
| Anhydrous Sodium Sulfate | ACS Grade | 7757-82-6 | Standard Supplier |
| Equipment | Specification |
| Reactor | 2 L jacketed glass reactor with overhead mechanical stirrer |
| Temperature Control | Circulating chiller/heater unit |
| Addition Funnel | 500 mL pressure-equalizing dropping funnel |
| Condenser | Allihn or Liebig condenser |
| Filtration | Buchner funnel and vacuum flask assembly |
| Rotary Evaporator | Sized for a 2 L flask |
| Vacuum Oven | For final product drying |
Detailed Experimental Procedure
Step 1: Reactor Setup and Reagent Charging
-
Assemble the 2 L jacketed reactor with the overhead stirrer, thermocouple, condenser with a nitrogen inlet, and the addition funnel. Ensure all joints are properly sealed.
-
Purge the reactor with dry nitrogen for 15-20 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charge the reactor with 4-fluoroaniline (100.0 g, 0.90 mol, 1.0 equiv).
-
Add anhydrous acetonitrile (1000 mL) to the reactor. Stir the mixture at 150-200 RPM until all the aniline has dissolved.
Step 2: Bromination
-
Cool the reactor contents to 0-5 °C using the circulating chiller.
-
In a separate beaker, weigh N-Bromosuccinimide (163.7 g, 0.92 mol, 1.02 equiv). Rationale: A slight excess of NBS ensures complete conversion of the starting material. Using freshly recrystallized NBS is recommended to minimize side reactions.[8]
-
Add the solid NBS to the addition funnel.
-
Once the internal temperature is stable at 0-5 °C, begin the portion-wise addition of NBS from the funnel over a period of 60-90 minutes.
-
Causality: The bromination of anilines is highly exothermic. Slow, controlled addition is paramount to maintain the temperature below 5 °C. This minimizes the formation of di-brominated and other impurities.[11]
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14]
-
TLC System: 20% Ethyl Acetate in Hexanes. Stain with potassium permanganate. Rf (4-fluoroaniline) will be higher than Rf (this compound).
-
The reaction is considered complete when the starting material spot is no longer visible by TLC (or <1% by HPLC).
Step 4: Work-up and Quenching
-
Prepare a quenching solution by dissolving sodium thiosulfate (50 g) in deionized water (500 mL).
-
Slowly add the quenching solution to the reaction mixture while maintaining the internal temperature below 15 °C. An initial color change from reddish-brown to pale yellow should be observed as excess electrophilic bromine is neutralized.
-
Stir for 15 minutes, then allow the mixture to warm to room temperature.
-
Transfer the biphasic mixture to a 4 L separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 300 mL).
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with 5% aqueous sodium bicarbonate solution (2 x 300 mL) and then with brine (1 x 300 mL). This removes any acidic byproducts and residual water.
Step 5: Isolation and Purification
-
Dry the organic layer over anhydrous sodium sulfate (approx. 50 g), stir for 20 minutes, and then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.
-
Purification by Recrystallization:
-
Transfer the crude product to a suitable flask.
-
Add a minimal amount of hot heptane (or a heptane/toluene mixture) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.
-
-
Dry the product in a vacuum oven at 30-35 °C to a constant weight. The expected yield is 135-155 g (79-90%).
Data and Characterization
Process Parameters Summary
| Parameter | Value | Rationale |
| Starting Material | 4-Fluoroaniline (100 g) | Substrate |
| Brominating Agent | N-Bromosuccinimide (1.02 equiv) | Solid, selective Br+ source[7][8] |
| Solvent | Anhydrous Acetonitrile (10 vol) | Polar aprotic solvent, aids selectivity[11] |
| Reaction Temperature | 0-5 °C | Controls exotherm, minimizes byproducts |
| Reaction Time | 3-4 hours | Ensures complete conversion |
| Expected Yield | 79-90% | Literature and process optimization |
| Expected Purity | >98% (by HPLC) | High selectivity of NBS |
Analytical Characterization
The identity and purity of the final product must be confirmed by standard analytical methods.
Caption: Analytical validation workflow for the final product.
-
HPLC: A standard method involves a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), detecting at ~230 nm.[14][15]
-
¹H NMR (CDCl₃): Expected signals for the aromatic protons and the broad singlet for the -NH₂ protons.[15]
-
Mass Spectrometry (EI): Molecular ion peaks at m/z 189 and 191, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[15]
-
FTIR: Characteristic N-H stretching bands for the primary amine (~3400-3500 cm⁻¹) and C-Br/C-F stretching in the fingerprint region.[3][16]
Safety, Handling, and Waste Disposal
Scaling up chemical reactions requires a rigorous approach to safety. A thorough risk assessment must be performed before commencing any work.
Hazard Identification
| Substance | CAS No. | Primary Hazards |
| 4-Fluoroaniline | 371-40-4 | Toxic, Corrosive, Harmful if swallowed or in contact with skin.[12] |
| N-Bromosuccinimide | 128-08-5 | Oxidizer, Corrosive, Causes severe skin burns and eye damage.[10][17] |
| Acetonitrile | 75-05-8 | Flammable, Acutely Toxic (inhalation, dermal, oral). |
| Ethyl Acetate | 141-78-6 | Highly Flammable, Causes serious eye irritation. |
| This compound | 656-64-4 | Skin Irritant, Eye Irritant, Respiratory Irritant.[18] |
Control Measures
-
Engineering Controls: All operations must be performed in a certified, walk-in fume hood with sufficient airflow. Use of a jacketed reactor provides containment and precise temperature control.[9]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[10][18] When handling solid NBS, respiratory protection may be necessary to avoid inhaling dust.[17]
-
Handling: Avoid creating dust when handling NBS.[9] Ground equipment to prevent static discharge when handling flammable solvents. Never add water to NBS, as it can react violently.[13]
Emergency & Disposal
-
Spills: For solvent spills, use non-combustible absorbent materials (e.g., vermiculite). For solid spills, sweep up carefully without creating dust and place in a designated waste container.[10][18]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water.[17][19] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[19]
-
Waste Disposal: All chemical waste, including residual reaction mixture and contaminated materials, must be collected in properly labeled, sealed containers.[10] Dispose of waste through a licensed hazardous waste disposal company in accordance with local and national regulations.[13][20]
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Global this compound Market Growth 2025-2031 - LP Information [lpinformationdata.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 12. lobachemie.com [lobachemie.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 16. spectrabase.com [spectrabase.com]
- 17. carlroth.com [carlroth.com]
- 18. aksci.com [aksci.com]
- 19. 2-Bromo-4-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 20. chemscience.com [chemscience.com]
Application Notes & Protocols: Navigating the Reaction Mechanisms of 3-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-4-fluoroaniline
This compound is a highly versatile substituted aromatic amine that serves as a critical building block in modern organic synthesis.[1] Its utility stems from the unique arrangement of three distinct functional moieties on a benzene ring: an activating amino group, and two deactivating but synthetically crucial halogen atoms. This trifecta of functionalities allows for a diverse range of chemical transformations, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
The bromine atom, located at the meta-position relative to the amine, is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1] The fluorine atom at the para-position significantly modulates the electronic properties of the molecule. Incorporating fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. For instance, 3-bromo-4-fluoro-ʟ-phenylalanine, derived from this aniline, is a key component in the synthesis of dual CCK1/CCK2 receptor antagonists.[3] The nucleophilic amino group itself is a gateway to a vast array of reactions, most notably diazotization, which converts it into a highly versatile diazonium salt.
This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, offering not just protocols but the underlying chemical logic to empower researchers in their synthetic endeavors.
Critical Safety & Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[4][5][6][7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles.[4][6]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[4][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[4][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6]
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Diazotization and the Sandmeyer Reaction: Transforming the Amino Group
The conversion of the primary aromatic amine of this compound into a diazonium salt is one of its most powerful transformations. The resulting diazonium group (-N₂⁺) is an exceptional leaving group (as dinitrogen gas), facilitating its displacement by a wide range of nucleophiles in what is broadly known as the Sandmeyer reaction.[8][9][10]
The Mechanism of Action
The process is a sequential, two-step reaction performed in a single pot.
-
Diazotization: The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically HCl or H₂SO₄. The aniline's amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from the protonated nitrous acid. A series of proton transfers and dehydration steps follows, ultimately yielding the stable arene diazonium salt.[11][12] Causality: This step is critically dependent on temperature. The reaction must be maintained between 0-5 °C because diazonium salts are unstable and can decompose explosively at higher temperatures.[8][13]
-
Sandmeyer Reaction (Halogen/Cyano Exchange): This subsequent step typically employs a copper(I) salt (e.g., CuBr, CuCl, CuCN) as a catalyst.[10][14] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species to a diazo radical and oxidizes Cu(I) to Cu(II). The diazo radical rapidly loses a molecule of N₂ gas to form an aryl radical. This aryl radical then abstracts a halide or cyanide from the copper(II) species, regenerating the Cu(I) catalyst and forming the final substituted aromatic product.[14][15]
Diagram 1: Diazotization & Sandmeyer Reaction Pathway
Caption: Workflow for the conversion of this compound to a substituted arene.
Protocol: Synthesis of 1-Bromo-2-fluoro-4-iodobenzene
This protocol details the conversion of this compound to its corresponding aryl iodide via diazotization followed by reaction with potassium iodide. This specific iodination does not require a copper catalyst.[8][9]
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.2 eq)
-
10% Sodium Thiosulfate Solution
-
Diethyl Ether or Dichloromethane
-
Brine, Anhydrous MgSO₄ or Na₂SO₄
-
Deionized Water, Ice
Procedure:
-
Preparation of Aniline Salt: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.[8]
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt slurry using a dropping funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[8][13]
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 20-30 minutes. Check for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates a complete reaction.[8]
-
Iodination: Prepare a solution of potassium iodide (1.2 eq) in water. Add this KI solution slowly to the cold diazonium salt solution. Effervescence (N₂ gas evolution) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ~50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium intermediate.
-
Work-up: Cool the reaction mixture to room temperature. If the solution has a dark iodine color, add 10% sodium thiosulfate solution dropwise until the color disappears.[8]
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude aryl iodide, which can be further purified by column chromatography or distillation.[8]
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
The bromine atom of this compound provides a prime reaction site for palladium-catalyzed cross-coupling reactions, a class of transformations so powerful their discovery was recognized with the 2010 Nobel Prize in Chemistry.[16][17] These reactions proceed via a common catalytic cycle.
Diagram 2: General Pd(0)/Pd(II) Catalytic Cycle
Caption: The three fundamental steps of a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[16][18] For this compound, the C-Br bond serves as the electrophilic partner.
Mechanism Insights:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. The C-Br bond is significantly more reactive in this step than the C-F or C-N bonds.[17][18]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[19][20] The base forms a more nucleophilic boronate species [Ar'-B(OH)₃]⁻, which then transfers its organic group (Ar') to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (the aniline derivative and Ar') are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[17][18]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Common Examples | Purpose / Insight |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Provides the catalytic center. Choice depends on substrate reactivity.[21][22] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often used for less reactive halides.[17][18] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation. Choice can be critical for yield and preventing side reactions.[17][19] |
| Solvent | Toluene, Dioxane, THF, DMF, often with Water | Solubilizes reactants. Biphasic systems (e.g., Toluene/Water) are common and can accelerate the reaction.[16][17] |
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
PdCl₂(dppf) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), phenylboronic acid (1.2 eq), PdCl₂(dppf) (0.05 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add degassed solvents (Toluene/Water 4:1).[21]
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring under the inert atmosphere.[21] Reaction times can vary from 2 to 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the biaryl product.
Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for its ability to form C-N bonds, coupling an aryl halide with an amine.[23] This allows for the synthesis of complex diaryl or alkyl-aryl amines from this compound.
Mechanism Insights: The mechanism follows the same general catalytic cycle as the Suzuki coupling, but with key differences in the transmetalation step.[23][24]
-
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of this compound.[25]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium amido complex.[24] This is a critical step, and the choice of base is vital.
-
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[23][25] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been essential for promoting this final, often rate-limiting, step.[24][26]
Diagram 3: Buchwald-Hartwig Amination Workflow
Caption: Key intermediate stages in the Buchwald-Hartwig amination of an aryl bromide.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Pd₂(dba)₃ (or other Pd(0) source) (0.01-0.05 eq)
-
XPhos (or other bulky phosphine ligand) (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon source
Procedure:
-
Inert Setup: In a glovebox or under a stream of inert gas, charge an oven-dried flask with the Pd source, the phosphine ligand, and the base (NaOt-Bu).[26]
-
Reagent Addition: Add anhydrous toluene and stir for 5-10 minutes. Then, add this compound followed by the dropwise addition of morpholine.[26]
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C).[27]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water.[26] Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.[26][27]
References
- 1. guidechem.com [guidechem.com]
- 2. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]
- 13. benchchem.com [benchchem.com]
- 14. byjus.com [byjus.com]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 17. Yoneda Labs [yonedalabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 25. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 26. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 27. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: 3-Bromo-4-fluoroaniline as a Versatile Reagent in Medicinal Chemistry
Introduction: The Strategic Importance of 3-Bromo-4-fluoroaniline
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound has emerged as a highly valuable and versatile reagent, offering a unique combination of reactive sites that medicinal chemists can exploit to construct complex molecular architectures. Its utility stems from the orthogonal reactivity of its three key functional components: the nucleophilic aniline, the bromine atom poised for cross-coupling, and the fluorine atom, a bioisostere often used to enhance metabolic stability and binding affinity.[1]
The aniline moiety serves as a primary attachment point for building out molecular complexity, often through acylation or participation in C-N cross-coupling reactions. The bromine atom acts as a crucial synthetic handle, enabling the formation of new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[2] This allows for the precise introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the electron-withdrawing fluorine atom subtly modulates the electronic properties of the aromatic ring, influencing the reactivity of the other positions and often imparting desirable pharmacokinetic properties to the final drug candidate, such as increased lipophilicity and resistance to oxidative metabolism.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties of this compound, details its application in the synthesis of prominent kinase inhibitors, and offers robust, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 656-64-4 | [3][4] |
| Molecular Formula | C₆H₅BrFN | [3][5] |
| Molecular Weight | 190.01 g/mol | [3][5] |
| Appearance | White to orange or green powder/lump | [4][5] |
| Melting Point | 34-36 °C | [5] |
| Boiling Point | 235 °C | [5] |
| Density | 1.694 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water | [5][6] |
| SMILES | C1=CC(=C(C=C1N)Br)F | [3] |
| InChIKey | KOWPUNQBGWIERF-UHFFFAOYSA-N | [3] |
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [7] |
| H312 | Harmful in contact with skin. | [7] | |
| H315 | Causes skin irritation. | [3][7] | |
| H319 | Causes serious eye irritation. | [3][7] | |
| H331 | Toxic if inhaled. | [7] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][8] |
| P271 | Use only outdoors or in a well-ventilated area. | [7][8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |
Safe Handling and Storage
Causality Behind Handling Procedures: The toxicity profile of this compound necessitates stringent controls to prevent exposure. It is harmful through ingestion, skin contact, and is particularly toxic if inhaled.[7] Therefore, all manipulations must be performed in a well-ventilated fume hood. The use of personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles, is mandatory to prevent skin and eye contact.[8][9]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[8]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Absorb with an inert material (e.g., vermiculite, sand) and place into a suitable, labeled container for chemical waste disposal.[8] Do not allow the product to enter drains or waterways.[8]
-
First Aid: In case of skin contact, immediately flush with running water for at least 15 minutes.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[8][9]
Core Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The unique substitution pattern of this compound makes it an ideal starting point or intermediate for the synthesis of targeted therapies, particularly kinase inhibitors, which often feature complex substituted aniline cores.
Case Study: A Key Building Block for Lapatinib
Lapatinib is a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases, used in the treatment of advanced breast cancer.[10] A key fragment in the synthesis of Lapatinib is the N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl) sidechain.[11] While various synthetic routes exist, a logical and efficient approach involves the strategic use of halogenated anilines. This compound serves as a versatile precursor for creating analogues of this critical sidechain, where its reactive handles can be systematically functionalized.
A representative synthetic pathway to a key intermediate for Lapatinib illustrates the utility of such building blocks. The synthesis involves a nucleophilic aromatic substitution followed by a coupling reaction.
Figure 1: General synthetic pathway for a key Lapatinib precursor. This compound is a valuable starting material for creating diverse analogues of the aniline sidechain (E).
Case Study: Synthesis of MEK Inhibitor Binimetinib (MEK162)
Binimetinib is an orally available, allosteric inhibitor of MEK1/2, approved for the treatment of BRAF-mutant melanoma.[12] Its chemical structure is 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide. This structure explicitly contains a bromo-fluoroaniline derivative, making it a direct and compelling application. The key synthetic step to assemble this molecule is a palladium-catalyzed C-N cross-coupling reaction to form the bond between the benzimidazole core and the aniline.
Figure 2: Key C-N bond formation in the synthesis of Binimetinib.
Key Synthetic Protocols & Methodologies
The bromine and amine functionalities of this compound are primarily exploited through palladium-catalyzed cross-coupling reactions. The following protocols are generalized, field-proven methods that serve as excellent starting points for optimization.
Protocol: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds between aryl halides and amines.[13][14] It allows for the coupling of this compound (as the amine component) with an aryl halide/triflate, or for the coupling of a different amine to the C-Br bond of this compound.
Causality: The success of this reaction hinges on a palladium catalyst that can efficiently navigate the catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[13] Sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are critical. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the initial oxidative addition step, and facilitate the final, often rate-limiting, reductive elimination step to release the product.[15] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[15]
Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the filter pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl product.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is one of the most robust methods for forming C-C bonds, typically between an organohalide and an organoboron species.[16] For this compound, this reaction enables the introduction of a wide variety of substituents at the 3-position, replacing the bromine atom.
Causality: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation and reductive elimination.[17] A key step is the activation of the organoboron species (e.g., a boronic acid) by a base.[18] The base (e.g., Na₂CO₃, K₂CO₃) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center during the transmetalation step.[18][19] The choice of palladium source and ligand can be tailored to the substrates, with Pd(PPh₃)₄ being a classic and effective catalyst for many applications.[19]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.1 mmol, 1.1 equiv) in a mixture of toluene (6 mL) and ethanol (2 mL).
-
Base Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃) (2 M, 2 mL).
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) to the mixture under a positive pressure of inert gas.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the 3-aryl-4-fluoroaniline product.
Figure 4: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a reagent of significant strategic value in medicinal chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity through reliable and well-understood synthetic transformations. The protocols and insights provided herein demonstrate its utility in constructing the core scaffolds of modern targeted therapies. By leveraging the orthogonal reactivity of its amine, bromo, and fluoro groups, researchers can efficiently navigate complex synthetic pathways, accelerating the discovery and development of next-generation pharmaceuticals.
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. innospk.com [innospk.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 6. This compound | 656-64-4 [chemicalbook.com]
- 7. This compound | 656-64-4 [amp.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. rsc.org [rsc.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. ocf.berkeley.edu [ocf.berkeley.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-4-fluoroaniline
References
- 1. Global this compound Market Growth 2025-2031 - LP Information [lpinformationdata.com]
- 2. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. carbotecnia.info [carbotecnia.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. texiumchem.com [texiumchem.com]
- 9. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 3-Bromo-4-fluoroaniline
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of 3-Bromo-4-fluoroaniline via recrystallization. As a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients, achieving high purity is paramount.[1][2] This document provides a detailed experimental protocol, addresses common challenges through a troubleshooting framework, and explains the scientific principles behind each step to ensure procedural success.
A primary challenge in the recrystallization of this compound is its low melting point, which increases the likelihood of "oiling out"—a phenomenon where the compound separates from the solution as a liquid rather than a crystalline solid.[3][4] This guide provides specific strategies to mitigate this and other common issues.
Key Physical and Chemical Properties
A thorough understanding of the material's properties is fundamental to designing a successful purification strategy.
| Property | Value | Source(s) |
| CAS Number | 656-64-4 | [5][6] |
| Molecular Formula | C₆H₅BrFN | [5] |
| Molecular Weight | 190.01 g/mol | [5] |
| Melting Point | 34-36 °C (93.2 - 96.8 °F) | [1][7] |
| Boiling Point | 235 °C (455 °F) | [1][7] |
| Appearance | White to light yellow or brown crystalline solid | [1][6] |
| Solubility | Insoluble in water; soluble in various organic solvents (e.g., ethanol, methanol, toluene). | [2] |
Recommended Recrystallization Protocol
This protocol employs a mixed solvent system of ethanol and water, which is highly effective for moderately polar compounds like substituted anilines.[8] This system allows for precise control over solubility by adjusting the solvent ratio.
Step 1: Dissolution
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 3-5 mL) and gently swirl.
-
Heat the mixture on a hot plate set to a low temperature (around 50-60 °C). Add ethanol dropwise until the solid just dissolves.
Step 2: Addition of Anti-Solvent
-
While the ethanol solution is still hot, begin adding deionized water (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a final 1-2 drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Scientist's Note: The goal is to create a saturated solution at high temperature. Slow cooling will then decrease the compound's solubility, forcing it to crystallize.[10]
-
Step 3: Decolorization (Optional)
-
If the hot solution exhibits a strong color from impurities, remove it from the heat source.
-
Add a very small amount (spatula tip) of activated charcoal to the solution.
-
Swirl and gently reheat the mixture for a few minutes.
-
Scientist's Note: Activated charcoal has a high surface area that adsorbs colored impurities.[11] This step must be followed by hot filtration to remove the charcoal.
-
Step 4: Hot Filtration (if Decolorization was Performed)
-
If charcoal was added, or if insoluble impurities are visible, perform a hot filtration.
-
Preheat a separate flask and a filter funnel (using a steam bath or hot plate) to prevent premature crystallization.[12]
-
Quickly filter the hot solution into the preheated flask.
Step 5: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
Step 6: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold ethanol/water mixture (at the same ratio as the final crystallization solvent) to rinse away any remaining soluble impurities.
-
Scientist's Note: Using warm or excessive rinsing solvent will redissolve a portion of your product, leading to significant yield loss.[9]
-
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster results, a vacuum desiccator can be used.
Experimental Workflow Diagram
Caption: Standard workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
Q1: My compound separated as an oil instead of forming crystals. What is "oiling out" and how can I prevent it?
A1: "Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid crystalline lattice.[4] This is a common issue with this compound because its melting point (34-36 °C) is low.[1][7] If the solution becomes supersaturated while its temperature is still above the compound's melting point, the compound will separate as a molten liquid or "oil".[3] This oil often traps impurities and solidifies into an amorphous mass, compromising purity.[3][14]
Solutions:
-
Reduce Supersaturation & Re-cool Slowly: The most common cause is cooling too quickly. Reheat the solution until the oil fully redissolves. Add a small amount (1-2 mL) of the primary solvent (ethanol) to slightly decrease the saturation, then allow the solution to cool much more slowly.[3][15] Insulating the flask can help.
-
Induce Crystallization Above the Melting Point: Lower the solution temperature to just above the compound's melting point (e.g., 40 °C). At this temperature, scratch the inner wall of the flask at the air-liquid interface with a glass rod.[3][11] The micro-scratches on the glass provide nucleation sites for crystal growth to begin before the oiling-out temperature is reached.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This provides a template for proper crystal lattice formation.[16][17]
Q2: I have very few crystals and my final yield is extremely low. What are the most likely causes?
A2: Low recovery is a frustrating but common issue. The primary causes are almost always procedural.
Potential Causes & Solutions:
-
Excessive Solvent: Using too much solvent is the most frequent error.[8][9] The more solvent used, the more product will remain dissolved in the mother liquor, even after cooling.
-
Solution: Always use the absolute minimum amount of hot solvent required to dissolve your crude product. If you suspect you've added too much, you can carefully evaporate some of the solvent by gently heating the open flask in a fume hood before proceeding to the cooling step.[3]
-
-
Insufficient Cooling: If the solution is not cooled thoroughly, a significant amount of the compound will remain dissolved.
-
Solution: After slow cooling to room temperature, always use an ice-water bath for at least 15-20 minutes to maximize precipitation.[8]
-
-
Losses During Washing: Rinsing the collected crystals with solvent that is not ice-cold or using too large a volume will dissolve your product off the filter paper.
-
Solution: Always use a minimal amount of ice-cold solvent for the final rinse.[9]
-
Q3: No crystals have formed, even after an hour in an ice bath. What should I do?
A3: This indicates that your solution is not supersaturated, likely because too much solvent was used.
Solutions:
-
Concentrate the Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of your compound.[3] Continue until the solution appears slightly cloudy, then add a drop or two of the primary solvent to clarify and attempt the cooling process again.
-
Induce Crystallization: If the solution is indeed saturated but reluctant to crystallize, you must induce nucleation.
Q4: My final product still has a yellow or brown tint. How can I obtain a colorless product?
A4: A persistent color indicates the presence of colored impurities that were not fully removed.
Solutions:
-
Use Activated Charcoal: The most effective method is to use activated charcoal (decolorizing carbon).[11] Add a very small amount to the hot solution after the crude product has been fully dissolved. Swirl for a few minutes and then remove the charcoal and the adsorbed impurities via hot filtration. Be aware that using too much charcoal can also adsorb your product, reducing the yield.
-
Repeat Recrystallization: A second recrystallization will often remove residual impurities and improve the product's color and purity.
Troubleshooting Decision Diagram
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 2. This compound | 656-64-4 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. edu.rsc.org [edu.rsc.org]
- 11. ck12.org [ck12.org]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. brainly.com [brainly.com]
- 16. benchchem.com [benchchem.com]
- 17. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Column Chromatography of 3-Bromo-4-fluoroaniline
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 3-Bromo-4-fluoroaniline using column chromatography. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies. Our goal is to empower you with the expertise to optimize your separations, understand the "why" behind each step, and confidently address challenges as they arise.
Frequently Asked Questions (FAQs)
Stationary Phase Selection: Silica Gel vs. Alumina?
Question: I am planning to purify this compound. Which stationary phase is more suitable, silica gel or alumina?
Answer: For the purification of anilines, including this compound, the choice of stationary phase is critical.
-
Silica Gel: This is the most common stationary phase in column chromatography.[1] However, silica gel is acidic due to the presence of silanol groups (Si-OH).[2] Basic compounds like anilines can interact strongly with these acidic sites, leading to issues such as peak tailing, poor separation, and even irreversible adsorption of your product onto the column.[2]
-
Alumina: Alumina is generally considered a better choice for the purification of basic compounds like amines.[3] It is slightly basic, which minimizes the strong acid-base interactions that cause problems on silica gel.[3] There are different grades of alumina (acidic, neutral, and basic). For purifying anilines, neutral or basic alumina is recommended.
-
Amine-Functionalized Silica: Another excellent option is to use silica gel that has been functionalized with amino groups.[4][5] This creates a "basic" surface that is highly effective for purifying amines and often allows for the use of less polar, more desirable solvent systems like hexane/ethyl acetate.[4]
Recommendation: While silica gel can be used with modifications (see Troubleshooting section), neutral or basic alumina or amine-functionalized silica are often the preferred stationary phases for achieving optimal separation and recovery of this compound.[3][4]
Developing an Effective Mobile Phase (Eluent)
Question: How do I determine the best solvent system for the column chromatography of this compound?
Answer: The ideal mobile phase (eluent) should provide good separation between your target compound and any impurities. The process begins with Thin-Layer Chromatography (TLC).
The Role of TLC and Rf Value: TLC is a rapid and indispensable tool for developing your column chromatography method.[6][7] The goal is to find a solvent system where the this compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[2][6][8]
-
What is Rf? The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10][11]
-
Why 0.2-0.4? An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.[8][11] An Rf that is too high means the compound will elute too quickly with poor separation. An Rf that is too low will require an excessive amount of solvent and lead to band broadening.[12]
Starting Solvent Systems for this compound: this compound is a moderately polar compound due to the presence of the amine and halogen functional groups.[13][14] Good starting points for TLC analysis are mixtures of a non-polar solvent and a moderately polar solvent.
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) |
| Hexanes or Heptane | Ethyl Acetate | 9:1 |
| Hexanes or Heptane | Dichloromethane (DCM) | 8:2 |
| Toluene | Ethyl Acetate | 9.5:0.5 |
Optimization:
-
If the Rf is too low (spot doesn't move far): Increase the proportion of the polar solvent.
-
If the Rf is too high (spot moves with the solvent front): Increase the proportion of the non-polar solvent.
Isocratic vs. Gradient Elution: Which is Better?
Question: Should I use a single solvent mixture (isocratic elution) or gradually increase the polarity (gradient elution) during my column chromatography?
Answer: The choice between isocratic and gradient elution depends on the complexity of your crude sample.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation.[15][16] It is simpler to perform and is ideal when the Rf values of your target compound and the impurities are significantly different on the initial TLC.[16]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the run.[17][18] This is highly advantageous when you have a mixture of compounds with a wide range of polarities.[19] Less polar impurities will elute first in the low-polarity solvent, and as you increase the polarity, your more polar target compound will begin to move down the column. Gradient elution often results in sharper peaks, better resolution, and faster overall run times for complex mixtures.[18][19]
Recommendation:
-
Analyze your crude mixture by TLC.
-
If all impurities are far from your product spot (e.g., some at the baseline, some at the solvent front), an isocratic elution with the solvent system that gives your product an Rf of ~0.3 may be sufficient.
-
If you have impurities that are close to your product spot, a shallow gradient elution will likely provide a better separation. For example, you could start with a solvent system that gives your product an Rf of ~0.1 and gradually increase the polarity to a system that gives it an Rf of ~0.4.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Issue 1: Product is Tailing or Streaking on a Silica Gel Column
Question: My purified fractions are showing significant tailing on the TLC plate, and my overall yield is low. I am using a silica gel column. What is happening?
Answer: This is a classic sign of strong interaction between your basic aniline and the acidic silanol groups on the silica gel surface.[2] The amine group is being partially protonated and is binding too strongly to the stationary phase.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase.[2][4]
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent mixture.[2] The TEA will compete with your aniline for the acidic sites on the silica, effectively neutralizing them and allowing your product to elute in sharper bands.[4]
-
Ammonia: For very polar amines, a solution of methanol containing a small percentage of ammonium hydroxide can be used as the polar component of the mobile phase.[20]
-
-
Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with your initial eluent containing the basic modifier (e.g., 1% TEA in hexanes/ethyl acetate).[6] This pre-treats the silica and minimizes interactions.
-
Switch to a Different Stationary Phase: As mentioned in the FAQs, using neutral alumina or an amine-functionalized silica column will inherently avoid this problem and is often the most robust solution.[3][4]
Issue 2: Poor Separation from a Similarly Polar Impurity
Question: I have an impurity that has a very similar Rf value to my this compound, and I can't get baseline separation. How can I improve this?
Answer: Separating compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Change the Solvent System: The interaction between a compound and the stationary/mobile phases is not just about polarity. Different solvents can introduce other types of interactions.
-
Try replacing ethyl acetate with another polar solvent like diethyl ether or a mixture of DCM and methanol. Sometimes, switching from an ester-based solvent to an ether or alcohol can alter the selectivity enough to achieve separation.
-
Consider using toluene as the non-polar component instead of hexanes. The aromatic ring of toluene can engage in π-π stacking interactions with your aromatic aniline, potentially offering different selectivity compared to aliphatic hydrocarbons.[2]
-
-
Optimize Elution Method:
-
Use a Very Shallow Gradient: A slow, gradual increase in polarity can often resolve closely eluting spots.[2]
-
Fine-Tune Isocratic Elution: If the spots are very close, try an isocratic elution with a slightly less polar solvent system than the one that gives an Rf of 0.2. This will increase the retention time and may improve separation.
-
-
Change the Stationary Phase: If changing the mobile phase doesn't work, the next step is to alter the stationary phase to exploit different chemical interactions.
-
Phenyl-Functionalized Silica: This stationary phase can provide unique selectivity for aromatic compounds through π-π interactions.[2] This is an excellent choice for separating aromatic isomers or compounds with similar polarity.
-
Issue 3: The Compound Decomposes on the Column
Question: My recovery is extremely low, and I suspect my this compound is decomposing on the silica gel. How can I confirm this and prevent it?
Answer: While this compound is generally stable, some sensitive anilines can be susceptible to degradation on acidic silica gel, especially over long exposure times.[12]
Solutions:
-
Test for Stability on TLC:
-
Spot your crude material on a TLC plate.
-
Let the plate sit for 30-60 minutes before developing it.
-
If you see new spots appearing or the original spot diminishing over time, your compound is likely unstable on silica.[12]
-
-
Minimize Contact Time:
-
Use flash column chromatography , which employs pressure to speed up the elution process, reducing the time your compound spends on the column.[21]
-
-
Use a Deactivated or Alternative Stationary Phase:
-
The addition of triethylamine to the mobile phase not only prevents tailing but can also reduce degradation by neutralizing the acidic sites.
-
Switching to a more inert stationary phase like neutral alumina is a highly effective way to prevent acid-catalyzed decomposition.[12]
-
Experimental Workflow & Visualization
Protocol: Column Chromatography of this compound on Silica Gel
-
TLC Analysis:
-
Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Spot your crude this compound solution on each plate.
-
Develop the plates and identify the solvent system that gives your product an Rf value of approximately 0.2-0.4.[6][8]
-
To this optimal solvent system, add 1% (v/v) triethylamine (TEA).[2]
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column.
-
In a beaker, make a slurry of silica gel in your initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[21]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM if necessary).[22] Carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2][22]
-
-
Elution:
-
Begin eluting with your chosen mobile phase (isocratic or the start of your gradient).
-
Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
If running a gradient, gradually increase the percentage of your more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions in an orderly manner (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
-
Decision-Making Workflow for Method Development
Caption: Decision workflow for purifying this compound.
References
- 1. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. hix.ai [hix.ai]
- 11. youtube.com [youtube.com]
- 12. Chromatography [chem.rochester.edu]
- 13. innospk.com [innospk.com]
- 14. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 16. uhplcs.com [uhplcs.com]
- 17. biotage.com [biotage.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. researchgate.net [researchgate.net]
- 20. Chromatography [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 3-Bromo-4-fluoroaniline
Welcome to the technical support center for the synthesis of 3-Bromo-4-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a crucial intermediate in the production of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1][2] This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies, and validated protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what is the general impurity profile for each?
There are two predominant synthetic pathways to this compound, each with a distinct set of potential impurities.
-
Electrophilic Bromination of 4-Fluoroaniline: This is a direct approach where 4-fluoroaniline is treated with a brominating agent. The strongly activating, ortho-, para-directing amino group makes this reaction facile, but also prone to side reactions.[3] Key impurities include unreacted starting material, isomeric byproducts (2-bromo-4-fluoroaniline), and over-brominated species (e.g., 3,5-dibromo-4-fluoroaniline).
-
Reduction of 3-Bromo-4-fluoronitrobenzene: This route involves the reduction of a nitro group to an amine. While it avoids the issue of over-bromination, potential impurities arise from the starting material, incomplete reduction, or side reactions like debromination.[4]
The choice of route often depends on the availability of starting materials, scalability, and the specific purity requirements of the final application.
Caption: Primary synthetic routes and associated impurities.
Troubleshooting Guide: Bromination of 4-Fluoroaniline
Q2: My reaction produced significant amounts of a dibrominated byproduct. How can I prevent this over-bromination?
Over-bromination is the most common issue in this synthesis, stemming from the high activation of the aromatic ring by the amino group.[5] Controlling this requires careful management of reaction conditions.
Causality: The initial monosubstitution product, this compound, is still an activated ring system and can undergo a second electrophilic substitution, typically at the 5-position, to yield 3,5-dibromo-4-fluoroaniline.
Solutions:
-
Control Stoichiometry: Use a precise 1.0 equivalent or even a slight sub-stoichiometric amount (e.g., 0.98 eq) of the brominating agent. An excess of bromine is the most direct cause of over-bromination.[5]
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ or N-Bromosuccinimide) dropwise over an extended period. This prevents localized high concentrations of the electrophile.[5]
-
Lower Reaction Temperature: Perform the reaction at reduced temperatures (typically 0 °C to -10 °C). Lowering the kinetic energy of the system increases selectivity for the less-activated starting material over the mono-brominated product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a solid, is easier to handle, and can provide higher selectivity under optimized conditions.[5]
-
Solvent Selection: Less polar solvents can sometimes temper the reactivity and improve selectivity. Consider screening solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4][6]
Q3: I've identified the isomeric impurity 2-Bromo-4-fluoroaniline in my product mixture. How can I improve the regioselectivity?
The formation of the 2-bromo isomer occurs because the amino group directs electrophiles to both ortho positions (2 and 6) and the para position (relative to the fluorine, which is the 3-position). While the 3-position is electronically favored and sterically accessible, some substitution at the 2-position is often unavoidable.
Causality: The directing effects of the amino and fluoro groups are synergistic for substitution at the 3-position. However, the amino group's strong activation can still lead to some substitution at the sterically accessible 2-position.
Solutions:
-
Protecting Group Strategy: While more steps are involved, protecting the amine as an acetanilide (forming 4-fluoroacetanilide) is a classic and highly effective strategy.[7] The bulkier acetamido group sterically hinders the ortho positions, strongly favoring bromination at the 3-position. The protecting group is then removed via hydrolysis.[7][8]
-
Catalyst Systems: Certain catalyst systems, such as using copper(II) bromide (CuBr₂), have been shown to improve para-selectivity in the bromination of anilines.[6] This method offers a more direct approach without the need for protection/deprotection steps.
Troubleshooting Guide: Reduction of 3-Bromo-4-fluoronitrobenzene
Q4: After reduction, I detected 4-fluoroaniline in my product. What causes this debromination, and how can it be minimized?
The loss of the bromine substituent is a known side reaction during the reduction of halogenated nitroaromatics, a process known as hydrodebromination.
Causality: This side reaction is often promoted by aggressive reducing conditions, particularly with certain types of catalytic hydrogenation. The catalyst (e.g., Palladium on carbon) can facilitate the cleavage of the C-Br bond in the presence of hydrogen.
Solutions:
-
Choice of Reducing Agent: Metal/acid reductions are often more reliable for preserving the C-Br bond. Tin(II) chloride (SnCl₂) in an acidic medium (like ethanol/HCl) or iron powder in acetic acid are standard choices that typically minimize debromination.[4]
-
Optimize Hydrogenation Conditions: If catalytic hydrogenation is necessary, conditions must be carefully optimized.
-
Catalyst: Use a less active catalyst or a poisoned catalyst.
-
Pressure & Temperature: Employ lower hydrogen pressure and milder temperatures.
-
Additives: The addition of a reaction inhibitor like quinoline or piperidine can sometimes suppress hydrodehalogenation.
-
Q5: My final product is contaminated with metal salts from the reduction step. What is the best workup procedure?
Residual metals (e.g., tin, iron) from the reduction can interfere with downstream applications and are a common purity issue.
Causality: Metal salts, particularly tin oxides, can form insoluble or gelatinous precipitates during workup, trapping the product and making purification difficult.
Solutions:
-
Basification and Filtration: After the reaction is complete, carefully basify the acidic reaction mixture with a strong base (e.g., NaOH or K₂CO₃) to a high pH (>10). This precipitates the metal hydroxides/oxides. The product, being an organic amine, can then be extracted into an organic solvent (e.g., ethyl acetate, DCM).[4] The metal solids are removed by filtration, often through a pad of celite to handle fine precipitates.
-
Aqueous Wash: The combined organic extracts should be thoroughly washed with brine and water to remove any remaining water-soluble inorganic salts.
-
Chelating Agents: In difficult cases, washing with a dilute solution of a chelating agent like EDTA can help sequester and remove trace metal ions.
Analytical Characterization and Purification
Q6: What are the recommended analytical methods for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment.[9][10]
| Technique | Purpose | Typical Observations |
| HPLC-UV | Primary method for purity quantification. | The main peak corresponds to the product. Impurities like starting materials, isomers, and over-brominated products appear as separate peaks. Purity is determined by area percentage. |
| GC-MS | Identification of volatile impurities and confirmation of product identity. | Provides the mass-to-charge ratio (m/z) of the parent ion and fragmentation patterns, confirming the molecular weight of the product (190/192 g/mol ) and its impurities. |
| ¹H & ¹⁹F NMR | Structural confirmation and identification of isomeric impurities. | The proton and fluorine NMR spectra provide definitive structural information. Isomers will have distinct splitting patterns and chemical shifts. |
Protocol: HPLC Purity Analysis
This protocol is a standard starting point for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% Trifluoroacetic acid or Formic acid) is effective.
-
Example Gradient: 10% ACN to 90% ACN over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[9]
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 1:1 ACN/water mixture. Further dilute as needed to achieve a final concentration of approximately 0.1 mg/mL.[9]
Q7: What is the most effective laboratory-scale purification method for crude this compound?
For most common impurities, silica gel column chromatography is highly effective.[4]
Protocol: Silica Gel Column Chromatography
-
Adsorbent: Standard silica gel (60-120 or 230-400 mesh).
-
Eluent System: A non-polar/polar solvent system is used. A common starting point is a mixture of Hexanes and Ethyl Acetate. The polarity is gradually increased to elute the components.
-
Example: Start with 5% Ethyl Acetate in Hexanes. The less polar dibromo impurity will elute first, followed by the desired product. The more polar starting material (4-fluoroaniline) will elute last.
-
-
Slurry Packing: Pack the column using a slurry of silica gel in the initial, low-polarity eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution & Collection: Begin elution with the starting solvent mixture, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: A logical workflow for troubleshooting and purifying the final product.
References
- 1. Global this compound Market Growth 2025-2031 - LP Information [lpinformationdata.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound | 656-64-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 3-Bromo-4-fluoroaniline
Introduction
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 3-bromo-4-fluoroaniline, a common building block in pharmaceutical synthesis. While the Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds, substrates like this compound present unique challenges due to the electronic properties of the aniline moiety.[1][2] This document provides in-depth troubleshooting advice, addresses frequently encountered side reactions, and offers optimized protocols to enhance the success of your coupling reactions.
Part 1: Frequently Asked Questions (FAQs) on Common Side Reactions
This section addresses the most common issues and mechanistic questions that arise during the Suzuki coupling of this compound.
Q1: What are the primary undesired side reactions I should be aware of with this substrate?
When coupling this compound, three side reactions are most prevalent:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom, yielding 4-fluoroaniline.[1][3][4]
-
Protodeborylation: The boronic acid or ester coupling partner is converted back to its corresponding arene/heteroarene by replacement of the C-B bond with a C-H bond.[5][6]
-
Homo-coupling: The boronic acid partner couples with itself to form a symmetrical biaryl byproduct.[1][7]
Q2: What is the mechanism of dehalogenation and why is it a problem?
Dehalogenation is a yield-reducing side reaction where the aryl halide is consumed non-productively.[4] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can form when the palladium complex reacts with hydride sources in the reaction, such as amine bases, alcohol solvents, or even trace water.[1] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to form the dehalogenated arene (4-fluoroaniline).[3] Electron-rich substrates like this compound can sometimes be more susceptible to this pathway.
Q3: My boronic acid seems to be decomposing. What is causing this protodeborylation?
Protodeborylation is the protonolysis of the carbon-boron bond.[5] It is a well-known decomposition pathway for boronic acids, especially under the basic conditions required for Suzuki coupling.[8] The presence of a proton source (most commonly water) facilitates this reaction.[7] The mechanism can be catalyzed by either acid or, more relevantly for Suzuki conditions, base.[5][8] Certain heteroaryl boronic acids are particularly unstable, but even robust aryl boronic acids can degrade if the desired transmetalation step is slow, giving this side reaction more time to occur.[9]
Q4: I am observing a symmetrical biaryl impurity. What leads to the homo-coupling of my boronic acid?
Homo-coupling is primarily caused by the presence of Pd(II) species and is often exacerbated by oxygen.[1][7][10] If the active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, the Pd(II) can undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to produce the homo-coupled dimer and regenerate Pd(0).[7][11] Therefore, the most critical step to prevent this side reaction is the rigorous exclusion of oxygen from the reaction mixture.[10][11]
Part 2: Troubleshooting and Optimization Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Conversion to Product | Inactive Catalyst: The Pd(0) active species is not forming or is deactivated.[7]Poor Ligand Choice: The ligand is not effective at promoting oxidative addition or reductive elimination.[12][13]Incorrect Base: The base is not strong enough or is insoluble, preventing efficient transmetalation.[14][15]Low Temperature: The C-Br bond activation requires more thermal energy. | Catalyst: Use a fresh, high-purity palladium source or a pre-formed, air-stable precatalyst (e.g., XPhos Pd G2/G3) to ensure a reliable source of active Pd(0).Ligand Screening: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A) or N-heterocyclic carbenes (NHCs).[3][12][16] These ligands promote faster reductive elimination and can stabilize the catalytic intermediates.Base Optimization: Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[3][7] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). |
| 2. Significant 4-fluoroaniline Byproduct | Dehalogenation: A hydride source is reacting with the palladium intermediate.[1][3]Base Choice: Strong alkoxide or hydroxide bases can be a source of hydrides.Solvent Choice: Protic solvents like alcohols can act as hydride donors.[1] | Base Selection: Switch to a non-hydroxide base like K₂CO₃, K₃PO₄, or KF.[3]Solvent System: Use aprotic solvents such as dioxane, 2-MeTHF, or toluene.[16][17] If a co-solvent is needed, minimize the amount of water.Ligand Effect: Employ bulky ligands (e.g., XPhos, SPhos). These ligands accelerate the rate-limiting reductive elimination step, which can outcompete the undesired dehalogenation pathway.[12] |
| 3. Arene Byproduct from Boronic Acid | Protodeborylation: The C-B bond of the boronic acid is being cleaved by a proton source.[5][6][8]Excess Water: Water is the most common proton source promoting this side reaction.[7]Slow Transmetalation: If the desired coupling is slow, the boronic acid is exposed to degradative conditions for longer.[18] | Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use a finely powdered, anhydrous base.[7]Use Boronate Esters: Switch from a boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[5][8] These act as slow-release sources of the boronic acid, keeping its instantaneous concentration low and minimizing degradation.Base Choice: Consider using anhydrous KF or CsF, which can be effective while minimizing protodeborylation in some systems.[19] |
| 4. Symmetrical Biaryl Byproduct | Homo-coupling: The presence of oxygen is oxidizing Pd(0) to Pd(II), which catalyzes the homo-coupling of the boronic acid.[1][10][11]Stoichiometry: A large excess of boronic acid can favor this pathway.[7] | Strictly Exclude Oxygen: This is the most critical factor.[11] Degas all solvents (including water) and the reaction mixture thoroughly by sparging with an inert gas (Ar or N₂) for 15-30 minutes or by using 3-4 freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.Control Stoichiometry: Use a modest excess of the boronic acid partner (e.g., 1.1–1.3 equivalents).Add a Reducing Agent: In some process chemistry settings, a mild reducing agent like potassium formate has been used to suppress homo-coupling by keeping the palladium in the Pd(0) state.[20] |
Part 3: Mechanistic Pathways and Workflow Visualization
Understanding the catalytic cycle and the origins of side reactions is key to effective troubleshooting.
Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Origins of the three major side reactions from key reaction components.
Caption: A logical workflow to diagnose and solve common issues in the reaction.
Part 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.[3][21]
Reaction Scheme: this compound + Arylboronic Acid → 3-Aryl-4-fluoroaniline
1. Reagent Table
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| This compound | 190.02 | 95.0 | 0.50 | 1.0 |
| Arylboronic Acid | - | - | 0.65 | 1.3 |
| XPhos Pd G3 | 863.77 | 21.6 | 0.025 | 0.05 |
| K₃PO₄ (anhydrous, powdered) | 212.27 | 212.3 | 1.00 | 2.0 |
| 2-MeTHF | - | 5.0 mL | - | - |
| Water (degassed) | 18.02 | 0.5 mL | - | - |
2. Equipment & Setup
-
10 mL oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Inert gas (Argon or Nitrogen) line with a manifold.
-
Standard glassware for workup and purification.
3. Step-by-Step Procedure
-
Vessel Preparation: To the oven-dried Schlenk flask, add this compound (95.0 mg, 0.50 mmol), the arylboronic acid (0.65 mmol), XPhos Pd G3 (21.6 mg, 0.025 mmol), and finely powdered K₃PO₄ (212.3 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add 2-MeTHF (5.0 mL) and degassed water (0.5 mL) via syringe. The reaction mixture should be a suspension.
-
Degassing (Critical for Preventing Homo-coupling): With the septum pierced by a needle connected to the inert gas line (positive pressure), bubble the inert gas through the stirred suspension for 15 minutes. This subsurface sparging is highly effective at removing dissolved oxygen.[11]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the this compound starting material. Typical reaction times are 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 3-Aryl-4-fluoroaniline product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Navigating Cross-Coupling Reactions with 3-Bromo-4-fluoroaniline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-bromo-4-fluoroaniline. This guide is designed to provide expert insights and practical solutions to common challenges encountered during cross-coupling reactions, with a primary focus on the prevention of undesirable homocoupling side reactions.
As Senior Application Scientists, we understand that successful synthesis relies on a deep understanding of reaction mechanisms and the subtle interplay of various experimental parameters. This guide moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Q1: I'm observing a significant amount of a biphenyl byproduct (from my boronic acid) in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?
A1: The formation of a biaryl byproduct derived from the boronic acid is a classic case of homocoupling. This side reaction is primarily promoted by the presence of Pd(II) species and oxygen.[1][2][3] The mechanism often involves the oxidation of the active Pd(0) catalyst to Pd(II), which can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product.[2]
Here’s a systematic approach to mitigate this issue:
1. Rigorously Exclude Oxygen: This is the most critical factor. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive or side-reaction-promoting Pd(II) state.[2]
-
Protocol: Ensure all glassware is oven or flame-dried. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using a minimum of three freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the entire experiment.
2. Select the Right Palladium Source:
-
Problem: Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or Palladium(II) Chloride (PdCl₂) require an initial reduction to the active Pd(0) state. This reduction step can itself be mediated by the homocoupling of two boronic acid molecules, thus generating the byproduct from the very start.[1][3]
-
Solution: Whenever possible, use a Pd(0) source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] These catalysts can enter the catalytic cycle directly without needing a reduction step.[1][4] Advanced precatalysts, like those developed by Buchwald, are specifically designed for clean and efficient generation of the active monoligated Pd(0) species, which can significantly suppress homocoupling.[3]
3. Optimize Your Ligand Choice:
-
Problem: Simple or easily oxidized ligands may not adequately protect the palladium center or promote the desired cross-coupling pathway efficiently.
-
Solution: Employ bulky, electron-rich monophosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, BrettPhos) or Hartwig groups, as well as N-heterocyclic carbenes (NHCs), are highly effective.[3][5] Their steric bulk physically hinders the approach of a second boronic acid molecule to the palladium center, thereby disfavoring the homocoupling pathway.[3] Their electron-donating nature accelerates the rate-determining oxidative addition and the final reductive elimination steps of the desired cross-coupling cycle.[6]
Q2: In my Sonogashira coupling, I'm getting a high yield of a diyne byproduct from the homocoupling of my terminal alkyne. What's going wrong?
A2: This side reaction, often referred to as Glaser coupling, is a well-known issue in Sonogashira reactions and is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[7][8][9] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can undergo oxidative dimerization if oxygen is present.[9]
Solutions to Minimize Alkyne Homocoupling:
1. Strict Exclusion of Oxygen: Similar to the Suzuki reaction, maintaining an anaerobic environment is paramount. Oxygen promotes the oxidative Cu(I)/Cu(II) cycle that leads to Glaser coupling.[7][10][11]
-
Protocol: Use Schlenk line techniques or a glovebox. Ensure all solvents are rigorously deoxygenated before use.
2. Copper-Free Sonogashira Conditions: The most direct way to prevent copper-mediated homocoupling is to eliminate copper from the reaction.
-
Mechanism: In the absence of copper, the transmetalation step is believed to occur directly between the palladium center and the alkyne, often facilitated by the base.[12]
-
Recommendation: A variety of copper-free protocols have been developed. These often require a slightly different choice of ligand and base (e.g., a strong amine base like pyrrolidine or piperidine) to facilitate the deprotonation of the alkyne and its transfer to the palladium complex.
3. Controlled Addition of Reagents: If a copper-catalyzed system must be used, adding the terminal alkyne slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the palladium complex.
4. Consider a Hydrogen Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce the amount of homocoupling byproduct.[11] This is thought to work by keeping the catalyst in its reduced, active state and preventing oxidative side reactions.
Q3: My Buchwald-Hartwig amination is sluggish and I'm seeing some dehalogenation of my this compound. How can I improve the reaction and avoid this side product?
A3: Dehalogenation (specifically, hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings where the halogen is replaced by a hydrogen atom.[13] This can occur via several pathways, but a common one involves a β-hydride elimination from an intermediate palladium-amido complex, followed by reductive elimination of H-X.[14] A sluggish main reaction often provides more opportunity for such side reactions to occur.
Troubleshooting Steps:
1. Optimize the Base:
-
Problem: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, slowing down the formation of the key palladium-amido intermediate.[15] Conversely, some strong bases can promote side reactions.
-
Solution: For aniline substrates, strong, non-nucleophilic alkoxide bases like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are often the most effective.[13] They are strong enough to facilitate the crucial deprotonation step, thereby accelerating the productive catalytic cycle and outcompeting the dehalogenation pathway.[16]
2. Enhance Catalyst Activity with Appropriate Ligands:
-
Problem: The reactivity in Buchwald-Hartwig amination is highly dependent on the ligand. An inadequate ligand will lead to slow reaction rates.
-
Solution: Use sterically hindered, bulky alkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos).[17] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the rate-limiting oxidative addition step. This increased activity drives the desired C-N bond formation forward, minimizing the time available for side reactions like dehalogenation.
3. Temperature and Concentration:
-
Problem: Incorrect temperature can lead to catalyst decomposition or favor side reactions.
-
Solution: While elevated temperatures are often necessary, excessively high temperatures (>120 °C) can sometimes lead to catalyst decomposition and an increase in byproducts.[18] It is often beneficial to screen temperatures between 80-110 °C. Additionally, ensure the reaction is sufficiently concentrated, as this can favor the desired bimolecular coupling.
Visualizing the Troubleshooting Process
Caption: A workflow for diagnosing and solving homocoupling issues.
Frequently Asked Questions (FAQs)
Q4: What is the single most important factor to control to prevent homocoupling across different reaction types?
A4: The rigorous exclusion of atmospheric oxygen is universally the most critical preventative measure. For Suzuki reactions, oxygen facilitates the oxidation of Pd(0) to Pd(II), a key species in the homocoupling pathway.[1][2] For Sonogashira reactions, oxygen is the required oxidant for the copper-mediated Glaser homocoupling of alkynes.[9] By maintaining a strictly inert atmosphere, you starve these primary side-reaction pathways of a crucial reagent.
Q5: How does the structure of this compound itself influence its reactivity and potential for side reactions?
A5: The electronic nature of this compound makes it a moderately challenging substrate. The fluorine atom is strongly electron-withdrawing via induction, which makes the C-Br bond more electron-deficient and generally more susceptible to oxidative addition by the palladium catalyst—a favorable trait.[1] However, the aniline's amino group (-NH₂) is a strong activating group and can coordinate to the palladium center, potentially inhibiting the catalyst.[2] This dual nature requires a well-balanced catalyst system, often one with bulky ligands that can prevent catalyst poisoning by the substrate's own amino group while still promoting high catalytic turnover.[19]
Q6: Can the choice of base directly cause homocoupling?
A6: While the base is not typically the direct oxidant, its choice can significantly influence the prevalence of homocoupling. In Suzuki reactions, very strong bases can sometimes accelerate the decomposition of boronic acids, potentially leading to side products. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are effective in the transmetalation step without being overly harsh.[3] In Buchwald-Hartwig reactions, the base is crucial for amine deprotonation; an incorrect choice leads to a slow reaction, which indirectly allows more time for side reactions like dehalogenation to occur.[13]
Q7: Are there any general recommendations for solvent choice?
A7: Aprotic polar solvents are generally preferred for many cross-coupling reactions.
-
Suzuki: Dioxane, Toluene, and Tetrahydrofuran (THF), often with a small amount of water, are commonly used. The water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step.[1]
-
Buchwald-Hartwig: Ethereal solvents like Dioxane or Toluene are standard.[17]
-
Sonogashira: Amine bases themselves (like triethylamine or diisopropylamine) can sometimes serve as the solvent, though co-solvents like THF or DMF are also common.
The solvent can influence catalyst solubility, stability, and the rate of various steps in the catalytic cycle.[20] Therefore, if you are facing issues, screening a few different solvents is a valid optimization strategy.
Interplay of Key Reaction Parameters
Caption: The interplay of reaction parameters on the desired vs. undesired reaction pathways.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize homocoupling of the boronic acid partner.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under high vacuum and allow to cool to room temperature under an argon atmosphere.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial under argon, weigh Pd₂(dba)₃ and SPhos, briefly mix, and add this solid to the Schlenk flask.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water). Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Reaction: After the final thaw, backfill the flask with argon. Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a robust Schlenk flask that is no more than half full.
-
Freeze the solvent by placing the flask in a liquid nitrogen bath until completely solid.
-
Apply a high vacuum to the flask for 5-10 minutes to remove gases from above the frozen solvent.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will likely see gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed.
-
After the final thaw, backfill the flask with an inert gas like argon or nitrogen.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Glaser coupling - Wikipedia [en.wikipedia.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dehalogenation Side Reactions of 3-Bromo-4-fluoroaniline
Welcome to the technical support guide for managing dehalogenation side reactions when working with 3-Bromo-4-fluoroaniline. This valuable building block is frequently used in the synthesis of pharmaceuticals and advanced materials. However, its utility can be compromised by the undesired loss of the bromine atom (debromination), leading to reduced yields and complex purification challenges. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate these common issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this compound?
A1: Dehalogenation is a side reaction where the halogen atom on an aryl halide is replaced by a hydrogen atom.[1] In the context of this compound, the most common dehalogenation reaction is the replacement of the bromine atom to form 4-fluoroaniline. This is problematic because it consumes your starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can be difficult to separate due to similar polarity and boiling point.[1]
Q2: Which bond is more susceptible to cleavage in this compound: the C-Br or the C-F bond?
A2: The carbon-bromine (C-Br) bond is significantly more susceptible to cleavage than the carbon-fluorine (C-F) bond under typical cross-coupling and hydrogenation conditions. The general reactivity order for aryl halides in these reactions is C–I > C–Br > C–Cl >> C–F.[2][3] Therefore, the primary dehalogenation byproduct you will encounter is 4-fluoroaniline (from debromination), while the formation of 3-bromoaniline (from defluorination) is far less common and typically requires much harsher conditions.
Q3: What is the primary mechanism that causes debromination in palladium-catalyzed cross-coupling reactions?
A3: The most prevalent mechanism for debromination involves the in-situ formation of a palladium-hydride (Pd-H) species.[4] This reactive intermediate can arise from several sources within the reaction mixture, including the base (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[2] Once formed, the Pd-H species can participate in a competing catalytic cycle where it delivers a hydride to the aryl-palladium intermediate, leading to the reductive elimination of the dehalogenated arene (4-fluoroaniline) instead of the desired cross-coupled product.[4]
Q4: Which common synthetic reactions are most prone to causing dehalogenation of this compound?
A4: Dehalogenation is a known side reaction in several common transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most frequent context for this issue. Suzuki-Miyaura, Buchwald-Hartwig, and similar reactions are highly susceptible, especially when using highly active catalyst systems or non-optimal reaction conditions.[1][5]
-
Catalytic Hydrogenation: While used for reducing other functional groups, catalytic hydrogenation can also cleave C-Br bonds, a reaction known as hydrodehalogenation.[6][7] Selective reduction in the presence of a bromo group requires careful catalyst and condition selection.
-
Metal-Ammonia Reductions (Birch Reduction): These powerful reducing conditions can readily cleave carbon-halogen bonds.
-
Photochemical Reactions: In the presence of a hydrogen donor, aryl halides can undergo photochemical dehalogenation.[8][9][10]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses the most common issue: the formation of 4-fluoroaniline during Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Issue: Significant Formation of 4-Fluoroaniline Byproduct
You are performing a cross-coupling reaction with this compound and observe a major byproduct with a mass corresponding to 4-fluoroaniline in your LC-MS or GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst | MDPI [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. jmcct.com [jmcct.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield for 3-Bromo-4-fluoroaniline Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthetic transformation. As a key building block in the development of pharmaceuticals and agrochemicals, achieving high yield and purity of this compound (CAS 656-64-4) is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the direct electrophilic bromination of 4-fluoroaniline. Due to the highly activating nature of the aniline's amino group (-NH₂), milder brominating agents are strongly preferred to control the reaction's selectivity and prevent over-bromination.[2][3] While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice as it is a solid, easier to handle, and provides a slow, controlled release of electrophilic bromine, leading to higher selectivity for the desired mono-brominated product.[2][4][5]
Q2: Why is regioselectivity a primary challenge in this synthesis?
Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. In 4-fluoroaniline, both the amino (-NH₂) and fluoro (-F) groups are ortho, para-directors for electrophilic aromatic substitution.[6]
-
Amino Group (-NH₂): A very strong activating group. It directs incoming electrophiles to the positions ortho to it (positions 3 and 5), as the para position is blocked.
-
Fluoro Group (-F): A moderately deactivating group (due to induction) but is also an ortho, para-director (due to resonance). It directs to positions 2 and 4 (blocked).
The strong activating effect of the amino group dominates, directing the bromine to the 3- and 5-positions. The formation of This compound is generally favored over the 5-bromo isomer due to a combination of electronic and steric factors.
Caption: Directing effects on the 4-fluoroaniline ring.
Q3: How can I prevent the formation of the 3,5-dibromo byproduct?
Over-bromination is the most common side reaction, leading to 3,5-Dibromo-4-fluoroaniline. The high electron density of the aniline ring facilitates a second bromination.[7][8] To minimize this:
-
Control Temperature: Perform the reaction at low temperatures (e.g., -10°C to 0°C). This reduces the reaction rate and enhances selectivity.[2]
-
Slow Reagent Addition: Add the brominating agent (NBS) solution dropwise or portion-wise over an extended period. This prevents localized high concentrations of the electrophile.[2]
-
Strict Stoichiometry: Use a precise molar equivalent of NBS (1.0 to 1.05 eq). A significant excess will drive the reaction towards di-bromination.[9]
-
Solvent Choice: Less polar solvents can sometimes temper reactivity. However, solvent effects are complex and can also influence regioselectivity.[4][10]
Q4: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts.
-
Starting Material (4-fluoroaniline): Will have a specific Rf value.
-
Product (this compound): Will be less polar than the starting material and thus have a higher Rf.
-
Byproduct (3,5-Dibromo-4-fluoroaniline): Will be even less polar and have the highest Rf. Monitor the consumption of the starting material spot to determine when the reaction is complete.
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during the synthesis, categorized by the experimental stage.
Problem Area 1: The Bromination Reaction
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion (Significant starting material remains) | 1. Insufficient Reagent: The NBS may have degraded due to improper storage (exposure to moisture/light). 2. Low Temperature: Reaction may be too slow at the chosen temperature. 3. Insufficient Time: The reaction was not allowed to run to completion.[9] | 1. Use fresh, high-purity NBS. Store it in a cool, dark, and dry place.[11] 2. After the slow addition of NBS at 0°C is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.[2] 3. Monitor carefully with TLC until the starting material spot has disappeared or is very faint. |
| Poor Regioselectivity (Mixture of 3-bromo and 5-bromo isomers) | 1. Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Highly polar solvents might alter the selectivity.[4] 2. Reaction Temperature: Higher temperatures can reduce selectivity. | 1. Consider screening solvents. While DMF or acetonitrile are common, less polar options like dichloromethane (DCM) or chloroform could be trialed in small-scale tests. 2. Maintain strict temperature control, keeping the reaction as cold as is practical for a reasonable reaction rate. |
| Excessive Di-bromination (Major byproduct is 3,5-dibromo) | 1. Reaction Too Fast: Temperature is too high or reagent was added too quickly.[2] 2. Excess Brominating Agent: More than ~1.05 equivalents of NBS were used. 3. High Reactivity: The unprotected amino group is too activating. | 1. Ensure the internal temperature is maintained at or below 0°C during addition. Extend the addition time. 2. Carefully weigh the NBS and calculate the stoichiometry. 3. Advanced Strategy: Protect the amino group as an acetanilide. This moderates its activating effect, ensuring clean mono-bromination, but requires additional protection and deprotection steps.[12][13] |
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// Edges Start -> Check_TLC; Check_TLC -> High_SM [label=" "]; High_SM -> Sol_SM [label="Yes"]; High_SM -> High_DiBromo [label="No"]; High_DiBromo -> Sol_DiBromo [label="Yes"]; High_DiBromo -> Other_Spots [label="No"]; Other_Spots -> Sol_Other [label="Yes"]; Other_Spots -> Purify [label="No (Clean Reaction)"]; Sol_SM -> Purify; Sol_DiBromo -> Purify; Sol_Other -> Purify; }
Caption: A decision tree for troubleshooting common synthesis issues.
Problem Area 2: Workup & Purification
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product is Discolored (Yellow/Brown after workup) | 1. Residual Bromine/NBS: Unreacted brominating agent or succinimide byproducts are present. 2. Air Oxidation: Anilines can be sensitive to air and light, leading to colored impurities over time. | 1. During the aqueous workup, wash the organic layer with a 5-10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any residual electrophilic bromine.[9] 2. Work efficiently and consider storing the crude product under an inert atmosphere (N₂ or Ar) if it will not be purified immediately. |
| Product "Oils Out" During Recrystallization | 1. Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the impure product. 2. Solution Too Concentrated: The solution is supersaturated to a point where the product separates as a liquid.[14] | 1. Choose a solvent or solvent system with a lower boiling point. 2. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[14] |
| Poor Recovery After Recrystallization | 1. Excessive Solvent: Too much solvent was used, keeping a significant amount of product dissolved even at low temperatures. 2. Premature Crystallization: Crystals formed during the hot filtration step. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After collecting the first crop of crystals, concentrate the mother liquor to obtain a second crop.[15] 2. Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Protocol 1: Synthesis of this compound via NBS Bromination
Caption: Reaction scheme for the bromination of 4-fluoroaniline.
Materials:
-
4-Fluoroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
10% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of aniline).
-
Cooling: Cool the solution to 0°C using an ice-salt bath with vigorous stirring.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of NBS).
-
Slow Addition: Add the NBS solution to the cooled aniline solution dropwise via the dropping funnel over a period of 45-60 minutes. Critically, maintain the internal reaction temperature at or below 5°C throughout the addition.[2]
-
Reaction: After the addition is complete, let the mixture stir at 0°C for another 30 minutes, then allow it to warm slowly to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Workup:
-
Wash the organic layer sequentially with 10% Na₂S₂O₃ solution (to remove unreacted bromine), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.[9]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Screening: For halogenated anilines, a mixed solvent system like ethanol/water or a single solvent like isopropanol or toluene can be effective.[14] Perform small-scale tests to find a system where the crude product is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry completely.
-
Analysis: Determine the yield and assess purity by measuring the melting point (pure this compound melts around 27-34°C) and running a final TLC.[16]
Safety & Handling
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage. It is also an oxidizing agent.[11][17] Always handle NBS in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[18][19] Avoid inhalation of dust.[20]
-
4-Fluoroaniline: This compound is toxic and an irritant. Handle with care, avoiding skin contact and inhalation.
-
Solvents: DMF is a reproductive toxin. Halogenated solvents like DCM should also be handled in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[11][17][18][19]
References
- 1. This compound | 656-64-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lobachemie.com [lobachemie.com]
- 12. Khan Academy [khanacademy.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 17. chemscience.com [chemscience.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. carlroth.com:443 [carlroth.com:443]
Technical Support Center: 3-Bromo-4-fluoroaniline Reaction Condition Optimization
An advanced technical support guide for optimizing reactions involving 3-Bromo-4-fluoroaniline, designed for chemistry professionals in research and development.
As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, this compound is a versatile building block for various cross-coupling reactions.[1] Its reactivity is influenced by the presence of both an electron-withdrawing fluorine atom and a bromine atom, making the optimization of reaction conditions crucial for achieving high yields and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of its use in synthesis.
PART 1: Essential Safety & Handling
Question: What are the primary safety concerns when working with this compound?
Answer: this compound is classified as a toxic substance.[2][3] It is harmful if swallowed or in contact with skin and can cause serious eye and skin irritation.[3][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][6]
Key Safety Protocols:
-
Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[2][6]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[5] In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS).[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2][4]
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming C-N and C-C bonds, with the Buchwald-Hartwig amination and Suzuki-Miyaura coupling being paramount.
Section 2.1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides like this compound with a wide range of amines.[7][8] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent.
Question: Which generation of Buchwald-Hartwig catalyst is most effective for a substrate like this compound?
Answer: For an aryl bromide like this compound, second-generation and third-generation (G3) precatalysts are highly effective. These systems incorporate sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote the challenging reductive elimination step and are often more stable and efficient than first-generation catalysts.[7][9] G3 precatalysts, in particular, offer high activity at lower catalyst loadings and are often more robust.
Question: What is the role of the base, and which one should I choose?
Answer: The base is critical for deprotonating the amine, allowing it to coordinate to the palladium center and facilitating the C-N bond-forming reductive elimination step.[10] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective, especially for less nucleophilic amines.[10][11]
-
Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred when base-sensitive functional groups (e.g., esters, ketones) are present, though they may require higher temperatures or longer reaction times.
Question: My reaction is sluggish or fails completely. What are the most common causes?
Answer: Failure in a Buchwald-Hartwig reaction often points to one of three areas: catalyst deactivation, incorrect base/solvent combination, or poor substrate quality.
-
Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[10]
-
Incorrect Conditions: The combination of ligand, base, and solvent is crucial. A common starting point is a Pd(OAc)₂ or a G3 precatalyst with a ligand like XPhos, NaOtBu as the base, and an anhydrous, non-protic solvent like toluene or dioxane.[10][11]
-
Substrate Impurities: Impurities in the this compound or the amine coupling partner can poison the catalyst. Ensure starting materials are pure.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive catalyst (oxygen exposure).2. Incorrect ligand/base combination.3. Insufficient temperature. | 1. Use fresh, high-purity catalyst. Ensure rigorous degassing of solvents and inert atmosphere blanketing.2. Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) and bases (NaOtBu, K₃PO₄).3. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C). |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Reductive elimination is slow compared to side reactions like β-hydride elimination.[7]2. Presence of water or protic impurities. | 1. Switch to a more sterically hindered ligand (e.g., tBuXPhos) to accelerate reductive elimination.2. Use anhydrous solvents and reagents. Dry the amine over molecular sieves. |
| Product is Formed but Decomposes | 1. The product is sensitive to the strong base at high temperatures.2. Extended reaction time leading to degradation. | 1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).2. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed. |
Section 2.2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex.[12][13] It is widely used due to the mild reaction conditions and the commercial availability and stability of boronic acids and their esters.[14]
Question: What are the best general conditions for coupling this compound with an arylboronic acid?
Answer: A reliable starting point for this transformation is to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with an aqueous base such as K₂CO₃ or K₃PO₄.[15] A mixed solvent system, typically an organic solvent like dioxane, THF, or DMF with water, is used to dissolve both the organic and inorganic reagents.[15][16] The reaction is usually heated to between 80-100°C.
Question: My Suzuki reaction is giving low yields. What should I troubleshoot first?
Answer: Low yields in Suzuki couplings often stem from issues with the boronic acid, the base, or catalyst activity.
-
Boronic Acid Quality: Boronic acids can undergo dehydration to form cyclic boroxines, which are less reactive. Use fresh, high-quality boronic acid or consider using the more stable pinacol boronate esters (Bpin).
-
Base and Water: The base is crucial for activating the boronic acid in the transmetalation step.[13] An aqueous solution of a carbonate base is standard. Ensure the base is fully dissolved and that the amount of water is appropriate (e.g., a 4:1 or 5:1 ratio of organic solvent to water).
-
Oxygen Sensitivity: Like the Buchwald-Hartwig reaction, the Pd(0) catalyst is oxygen-sensitive. Proper degassing is essential.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Ineffective transmetalation step.2. Poor solubility of reagents.3. Catalyst poisoning. | 1. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or use a boronate ester instead of the acid.2. Try a different solvent system (e.g., DMF/water, Toluene/water). Adding a phase-transfer catalyst like TBAB can sometimes help.3. Purify starting materials. Ensure high-purity palladium source. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Rigorously degas all reagents and maintain a strict inert atmosphere.[15]2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. If using Pd(OAc)₂, ensure the phosphine ligand can act as a reductant.[15] |
| Difficulty Removing Boron Impurities | 1. Excess boronic acid used.2. Hydrolyzed boronic acid is water-soluble but can be difficult to remove completely. | 1. Use a stoichiometric amount or slight excess (1.1-1.2 eq) of the boronic acid.2. After reaction, perform an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., 1M NaOH) to remove boron species. A diol wash (e.g., with diethanolamine) can also sequester boron impurities. |
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, XPhos-Pd-G3 | Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos-Pd-G2 |
| Ligand | XPhos, SPhos, RuPhos, tBuXPhos | PPh₃, dppf, SPhos, PCy₃ |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, CsF, NaOH |
| Solvent | Toluene, Dioxane, THF | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Temperature | 80 - 120 °C | 70 - 110 °C |
PART 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N, C-O, and C-S bonds.[17] While it often requires harsher conditions (higher temperatures) than palladium-catalyzed methods, modern ligand-accelerated protocols have made it a viable alternative, especially for certain substrates or when palladium is undesirable.[18][19]
Question: When should I consider an Ullmann condensation over a Buchwald-Hartwig amination for C-N bond formation?
Answer: The Ullmann reaction can be advantageous when the cost of palladium is a concern or when the substrate is incompatible with palladium catalysis. It is particularly useful for coupling with certain nitrogen heterocycles. However, traditional Ullmann reactions require high temperatures (>150 °C) and stoichiometric copper.[17][18] Modern protocols using ligands like 1,10-phenanthroline or various diamines can lower the reaction temperature and catalyst loading, making it more competitive.[20]
Question: My Ullmann reaction is not working. What are the key parameters to adjust?
Answer: The most critical parameters in an Ullmann reaction are the copper source, the ligand, the solvent, and the temperature.
-
Copper Source: Copper(I) salts like CuI are generally more effective than Cu(0) powder or Cu(II) salts. Using freshly prepared, activated copper can also improve results.[18]
-
Ligand: The reaction is often dramatically improved by the addition of a chelating ligand, such as a diamine (e.g., TMEDA) or 1,10-phenanthroline.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[17]
-
Temperature: High temperatures are typically required, often in the range of 150-210 °C, although ligand-accelerated systems may work at lower temperatures (100-130 °C).
PART 4: Experimental Protocols & Visual Guides
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: A general troubleshooting workflow for cross-coupling reactions.
Caption: Key steps in a palladium-catalyzed cross-coupling cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 3-Fluoro-4-broMoaniline - Safety Data Sheet [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
Challenges in the synthesis of 3-Bromo-4-fluoroaniline derivatives
An invaluable building block in modern medicinal and agricultural chemistry, 3-Bromo-4-fluoroaniline is a critical intermediate for synthesizing a range of complex target molecules, including kinase inhibitors and novel antibiotics.[1][2] However, its synthesis is fraught with challenges, primarily concerning regioselectivity, yield, and purity. The presence of two ortho-, para-directing groups—the strongly activating amino group and the deactivating but ortho-, para-directing fluorine atom—complicates electrophilic bromination, often leading to mixtures of isomers and undesirable side products.
This Technical Support Center provides researchers, scientists, and drug development professionals with a curated collection of troubleshooting guides and frequently asked questions. Drawing from established literature and practical experience, this guide explains the causality behind experimental choices, offering robust, field-proven solutions to common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound from 4-fluoroaniline?
A1: The principal challenge is achieving high regioselectivity. The starting material, 4-fluoroaniline, is subjected to electrophilic aromatic substitution. The amino group (-NH2) is a powerful activating ortho-, para-director, while the fluorine (-F) is a deactivating ortho-, para-director. Since the position para to the amino group is blocked, bromination is directed to the two ortho positions (C3 and C5). The desired product is substitution at C3. However, competing substitution at C5 can lead to the formation of the undesired 2-bromo-4-fluoroaniline isomer, creating a difficult-to-separate mixture.[3][4]
Q2: Why is using elemental bromine (Br₂) often discouraged for this reaction?
A2: While elemental bromine is a potent brominating agent, it presents several significant drawbacks. It is highly toxic, corrosive, and volatile, releasing hazardous fumes that require handling in a well-ventilated fume hood with extreme care.[5][6] From a chemical standpoint, its high reactivity can lead to over-bromination (di- or tri-bromination) and oxidation of the aniline substrate, resulting in lower yields and a complex mixture of byproducts.[5] Greener and safer alternatives often provide better control over the reaction.[6][7]
Q3: Can I synthesize this compound without direct bromination of 4-fluoroaniline?
A3: Yes, an effective alternative route is the reduction of 3-bromo-4-fluoronitrobenzene.[8] This multi-step approach offers excellent control over regioselectivity. The nitro group can be introduced to a bromofluoro-benzene precursor, or a fluoronitrobenzene can be brominated (where the directing effects are more predictable), followed by reduction of the nitro group to an amine. Common reduction methods include using tin(II) chloride (SnCl₂) or catalytic hydrogenation.[8][9]
Troubleshooting Guides
Problem 1: Poor Regioselectivity & Isomer Contamination
You've performed the bromination of 4-fluoroaniline, but your NMR analysis shows a mixture of this compound and a significant amount of the 2-bromo-4-fluoroaniline isomer.
-
Probable Cause: The choice of brominating agent and solvent system heavily influences the regiochemical outcome. Highly reactive systems (like Br₂ in non-polar solvents) often exhibit poor selectivity. The electrophile is not discerning enough to overcome the subtle electronic and steric differences between the C3 and C5 positions.
-
Troubleshooting Steps & Solutions:
-
Switch to a Milder, Bulky, or Chemo-selective Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a solid, making it easier and safer to handle than liquid bromine.[6] Its selectivity can be significantly tuned by the choice of solvent. In polar solvents like DMF, NBS often shows high para-selectivity, which in this case translates to improved ortho-selectivity relative to the amino group.[10]
-
Copper(II) Bromide (CuBr₂): CuBr₂ is an excellent reagent for the monobromination of anilines with high selectivity for the para-position.[10][11] For 4-fluoroaniline, it promotes clean bromination at the C3 position. It operates under mild conditions (often room temperature in acetonitrile) and minimizes over-bromination.[10][12]
-
In-situ Bromine Generation: Systems like KBr/ZnAl-BrO₃⁻-LDHs or NH₄Br/H₂O₂ generate electrophilic bromine slowly and in low concentrations, which can significantly improve selectivity and yield while being environmentally benign.[5][13]
-
-
Optimize Reaction Temperature:
-
Electrophilic aromatic substitutions are often kinetically controlled. Lowering the reaction temperature (e.g., to 0 °C or even -50 °C) can enhance selectivity by favoring the pathway with the lower activation energy, which often corresponds to the sterically less hindered C3 position.[14] A patent for a similar substrate describes cooling to low temperatures to selectively precipitate the desired hydrobromide salt.[14]
-
-
Employ a Protection Strategy (Advanced):
-
While adding steps, protecting the amine as an acetanilide (acetyl group) can modulate its directing ability and provide steric hindrance to favor substitution at C3. The protecting group is then removed via hydrolysis.
-
-
Visualizing the Synthetic Challenge
The diagram below illustrates the directing influences on 4-fluoroaniline during electrophilic bromination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Global this compound Market Growth 2025-2031 - LP Information [lpinformationdata.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 8. This compound | 656-64-4 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
Troubleshooting failed 3-Bromo-4-fluoroaniline reactions
Technical Support Center: 3-Bromo-4-fluoroaniline
A Senior Application Scientist's Guide to Navigating Common Synthetic Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction outcomes. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, but its unique electronic and structural features can present challenges.[1][2][3] This resource addresses the most common issues encountered in the lab, from basic handling to complex cross-coupling failures.
Section 1: Foundational Knowledge & FAQs
This section covers the essential properties, handling, and safety considerations for this compound. A solid understanding of these fundamentals is the first step in preventing reaction failures.
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A1: this compound is a solid, typically appearing as a white to tan or light brown crystalline powder.[1][4] Its solubility profile is critical for reaction setup; it is insoluble in water but soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[5][6] Understanding its reactivity is key: the aniline amine group is a nucleophile and can be basic, while the bromine atom provides a reactive site for cross-coupling reactions. The fluorine atom influences the electronic properties of the ring, impacting reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 656-64-4 | [7] |
| Molecular Formula | C₆H₅BrFN | [7][8] |
| Molecular Weight | 190.01 g/mol | [7][8] |
| Melting Point | 27-36 °C | [8] |
| Boiling Point | 235 °C | [1][8] |
| Appearance | White to tan crystalline powder | [1][4] |
| Solubility | Insoluble in water; Soluble in acetonitrile, methanol | [5][6] |
| pKa | 3.58 ± 0.10 (Predicted) | [1] |
Q2: How should I properly store and handle this compound to ensure its stability and purity?
A2: Proper storage is crucial to prevent degradation. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and air.[1][9] The compound is sensitive to air, so storing under an inert atmosphere (like argon or nitrogen) is recommended for long-term stability.[1] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is harmful if swallowed, inhaled, or in contact with skin.[8][9][10]
Q3: My this compound has darkened in color. Is it still usable?
A3: Aniline compounds are prone to oxidation, which often results in a change of color from white/light tan to brown or reddish-brown. This discoloration indicates the formation of impurities. While slight discoloration may not significantly impact some robust reactions, it can be detrimental to sensitive processes, especially palladium-catalyzed couplings where impurities can poison the catalyst. For best results, it is recommended to purify the material before use. A simple and effective method is to dissolve the compound in a suitable solvent (like dichloromethane), treat it with activated carbon to remove colored impurities, and then filter and recrystallize.
Section 2: Troubleshooting Palladium Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are among the most common applications for this compound. They are also the source of frequent troubleshooting questions.
Suzuki-Miyaura Coupling Failures
The Suzuki reaction is a powerful tool for forming C-C bonds, but its success is highly dependent on a fine balance of catalyst, base, and solvent.
Q4: I'm seeing low to no conversion in my Suzuki coupling reaction with this compound. What is the most likely cause?
A4: Low conversion in Suzuki couplings involving this substrate often points to issues with the catalytic cycle. The primary culprits are typically an inactive catalyst, suboptimal reaction conditions, or poor reagent purity.[11] The electron-donating amino group on your aniline can coordinate with the palladium center, potentially inhibiting its catalytic activity.
Causality Explained: The catalytic cycle for a Suzuki coupling requires a delicate balance. The Pd(0) catalyst must undergo oxidative addition with the aryl bromide. The aniline's amino group, however, can act as a ligand, occupying coordination sites on the palladium and hindering this crucial first step. Furthermore, if oxygen is present, it can oxidize the active Pd(0) to inactive Pd(II) species, effectively killing the reaction.[11]
Troubleshooting Workflow: Low Suzuki Conversion
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q5: I am observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[11] The mechanism can involve the oxidative coupling of two boronic acid molecules at the palladium center. To minimize this:
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly deoxygenated. Use a robust technique like three freeze-pump-thaw cycles or sparge the solvent with argon or nitrogen for at least 30 minutes.[12]
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents), but avoid a large excess, which can favor homocoupling.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (like G3 or G4 palladacycles) are often more efficient at initiating the desired catalytic cycle, reducing the lifetime of species that can lead to side reactions.[13]
Buchwald-Hartwig Amination Challenges
Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[14] However, these reactions can be notoriously fickle.[15]
Q6: My Buchwald-Hartwig reaction is sluggish and gives a low yield. How can I improve it?
A6: The success of a Buchwald-Hartwig amination hinges almost entirely on the correct combination of palladium source, ligand, and base.[16] this compound already contains an amine, so you are likely coupling it with another aryl halide or pseudohalide. The electronic nature of both coupling partners is key.
Causality Explained: The key steps are oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14] A failure in any of these steps will stall the reaction. Sterically hindered, electron-rich phosphine ligands are often required to accelerate the reductive elimination step, which is frequently rate-limiting, especially with electron-rich anilines or electron-poor aryl halides.[14][16]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts offer higher stability and activity.[17] |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos, RuPhos) | Bulky, electron-rich ligands promote the crucial reductive elimination step and stabilize the catalyst.[12][17] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is needed to deprotonate the aniline. NaOtBu is very common, but K₃PO₄ can be effective and is milder.[16][17] |
| Solvent | Toluene, Dioxane, or 2-MeTHF | Anhydrous, aprotic solvents are required. They must be thoroughly degassed.[15][16] |
Q7: I'm trying to couple this compound with an aryl chloride, but the reaction isn't working. What's wrong?
A7: Aryl chlorides are significantly less reactive than aryl bromides or iodides in palladium-catalyzed couplings.[15] The C-Cl bond is stronger, making the oxidative addition step much more difficult. Standard conditions used for aryl bromides will often fail.
Solution: To activate aryl chlorides, you need a more potent catalytic system.
-
Use Specialized Ligands: Employ highly active, sterically demanding ligands designed for C-Cl bond activation, such as BrettPhos or RuPhos.
-
Choose the Right Pre-catalyst: Use a modern pre-catalyst that is known to be effective for aryl chlorides (e.g., BrettPhos Pd G3).
-
Higher Temperatures: You will likely need to run the reaction at a higher temperature (e.g., 100-120 °C) to facilitate the oxidative addition.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%) or a suitable pre-catalyst system (e.g., Pd₂(dba)₃ with SPhos)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Potassium Phosphate (K₃PO₄, 2.0 eq), finely ground
-
Solvent: Dioxane/Water (4:1 mixture), thoroughly degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or N₂). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate.[18]
-
Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
References
- 1. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]
- 6. This compound | 656-64-4 [chemicalbook.com]
- 7. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 656-64-4 | TCI AMERICA [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of 3-Bromo-4-fluoroaniline
Welcome to the dedicated technical support guide for the purification of 3-Bromo-4-fluoroaniline (CAS 656-64-4). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate and require methodologies to achieve high purity standards. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in biological assays. The most common synthetic route involves the reduction of 3-bromo-4-fluoronitrobenzene, which can introduce a variety of process-related impurities.[1] Furthermore, like many anilines, this compound is susceptible to air oxidation, often resulting in discoloration.[2]
This guide provides a multi-faceted approach to purification, focusing on recrystallization and column chromatography, along with a comprehensive troubleshooting section to address common challenges.
At a Glance: Physicochemical Properties
A solid understanding of the physical properties of this compound is the foundation of effective purification strategy design.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₅BrFN | - |
| Molecular Weight | 190.01 g/mol [3] | Affects diffusion rates and elution in chromatography. |
| Melting Point | 34-36 °C[1] | Critical for selecting recrystallization solvents and drying temperatures. A broad melting range indicates impurities. |
| Boiling Point | 235 °C[1] | Suggests that vacuum distillation is a viable purification method for thermally stable samples. |
| Appearance | White to light yellow or brown crystalline solid[1][4] | Discoloration often indicates oxidation or other impurities. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1][5] | Key for selecting appropriate recrystallization and chromatography solvents. |
| Sensitivity | Air Sensitive[1] | Warrants handling under an inert atmosphere to prevent oxidative degradation. |
Part 1: Troubleshooting Guide & FAQs
This section is structured to provide rapid solutions to the most common issues encountered during the purification of this compound.
Issue 1: My purified product is yellow, brown, or reddish, not off-white.
-
Question: I've purified my this compound, but it has a distinct color. What causes this and how can I fix it?
-
Answer (The Scientist's Insight): This is a classic issue with anilines. The discoloration is almost certainly due to the formation of high-molecular-weight, colored impurities from air oxidation.[2] The amine functional group is highly susceptible to oxidation, a process that can be accelerated by light and heat.
Solutions:
-
Activated Carbon Treatment: Before crystallization, dissolve the crude product in the hot recrystallization solvent and add a small amount (typically 1-2% by weight) of activated carbon. Boil the solution for 5-10 minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[6]
-
Work Under Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere like nitrogen or argon, especially during heating steps such as dissolution for recrystallization or solvent removal after chromatography.[2]
-
Storage: Store the final, purified product in a dark container, preferably under an inert atmosphere, and in a refrigerator or freezer to minimize degradation over time.
-
Issue 2: My recrystallization isn't working; the compound "oiled out."
-
Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong?
-
Answer (The Scientist's Insight): "Oiling out" occurs when the solute's solubility in the cooling solvent is still too high, or the solution becomes supersaturated at a temperature above the compound's melting point (34-36 °C). For a low-melting compound like this, it's a common problem.
Solutions:
-
Slow Down the Cooling: Rapid cooling is a primary cause. Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.[6]
-
Adjust Solvent System: You may be using too much of the "good" solvent in a mixed solvent system. Re-heat the solution until the oil redissolves, then add a small amount more of the "poor" solvent (the anti-solvent) until the solution is faintly turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of previously purified this compound to the cooled solution to initiate crystallization.
-
Issue 3: Poor separation and significant tailing during column chromatography.
-
Question: I'm running a silica gel column, but my compound is streaking down the column (tailing) and not separating well from impurities. Why is this happening?
-
Answer (The Scientist's Insight): The basic amine group on your aniline is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor elution behavior, manifesting as "tailing" or "streaking."
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) , to your mobile phase (e.g., hexane/ethyl acetate).[7] The TEA will preferentially bind to the acidic sites, allowing your aniline to elute symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds like anilines.[7]
-
Dry Loading: If your compound is not very soluble in the mobile phase, it can lead to a broad application band at the top of the column. Instead of loading the sample as a concentrated solution, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica, and then remove the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Part 2: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, especially those with different solubility profiles from the main compound. For this compound, a mixed solvent system is often effective.
Recommended Solvent System: Ethanol/Water or Isopropanol/Water.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol (or isopropanol) with stirring and gentle heating (e.g., on a hot plate) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula tip of activated carbon, and swirl. Gently reheat to boiling for 5-10 minutes.
-
Hot Filtration (if carbon was used): Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon or any insoluble impurities. It is crucial to keep the apparatus and solution hot to prevent premature crystallization.
-
Crystallization: Reheat the clear filtrate to boiling. Add hot deionized water dropwise while swirling until the solution just begins to turn cloudy (this is the saturation point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe the formation of off-white crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (<30 °C) to avoid melting.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities, such as unreacted starting material or dehalogenated byproducts.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an optimal mobile phase using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate). A good starting point is a 9:1 Hexane:Ethyl Acetate mixture. Aim for an Rf value of 0.2-0.3 for the this compound spot.[7]
-
Pro-Tip: Add 1% triethylamine (TEA) to your developing solvent to simulate column conditions and check for improved spot shape.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:EtOAc + 1% TEA). You can gradually increase the polarity (e.g., to 90:10, 85:15) if necessary to speed up the elution of your product (gradient elution).
-
Fraction Collection & Analysis: Collect fractions in an orderly manner (e.g., in test tubes). Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
A published procedure specifically mentions the purification of crude this compound by silica gel column chromatography using toluene as the eluent.[1] This offers a validated, non-polar single-solvent system that can be highly effective.
Part 3: Visualization & Workflow Diagrams
Visualizing the decision-making process is key to efficient troubleshooting and experimental planning.
Workflow for Purification Strategy
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. This compound | 656-64-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-fluoroaniline vs. 3-Bromoaniline for Synthetic Chemists
In the landscape of modern drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final molecular entity. Halogenated anilines are foundational intermediates, offering versatile handles for molecular elaboration. This guide provides an in-depth, data-supported comparison of the chemical reactivity of two structurally related yet electronically distinct anilines: 3-Bromo-4-fluoroaniline and 3-Bromoaniline . Understanding their nuanced differences is paramount for researchers aiming to leverage their unique properties in complex syntheses. Both are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2]
At a Glance: Structural and Physicochemical Properties
A foundational comparison begins with the intrinsic properties of each molecule. While both share a bromoaniline core, the presence of a fluorine atom para to the amino group in this compound introduces significant electronic perturbations.
| Property | This compound | 3-Bromoaniline | Reference(s) |
| CAS Number | 656-64-4 | 591-19-5 | [1][3] |
| Molecular Formula | C₆H₅BrFN | C₆H₆BrN | [1][3] |
| Molecular Weight | 190.01 g/mol | 172.02 g/mol | [1][3] |
| Appearance | Crystals or powder | Light brown to tan crystalline powder | [1][4] |
| Melting Point | 27-34 °C | 29-31 °C | [1][4] |
| Predicted pKa | ~3.58 | ~3.51 | [5] |
The similar predicted pKa values suggest that the basicity of the aniline nitrogen is comparable, though subtle differences in electron density will manifest in their reaction kinetics. The key to their differential reactivity lies in the electronic effects of the halogen substituents on the aromatic ring.
The Decisive Factor: A Dueling Analysis of Electronic Effects
The reactivity of an aniline in core synthetic transformations such as electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling is governed by the electron density of the aromatic ring and the nucleophilicity of the amino group. The bromine and fluorine substituents exert competing inductive and resonance effects.
-
Inductive Effect (-I): Both bromine and fluorine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond network. Fluorine is the most electronegative element, and thus exerts a stronger -I effect than bromine.[6] This effect deactivates the ring towards electrophilic attack.
-
Resonance (Mesomeric) Effect (+M): Both halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. This effect increases electron density, particularly at the ortho and para positions, thereby activating the ring towards electrophilic attack and directing incoming electrophiles to these positions. The +M effect generally follows the order F > Cl > Br > I.
In 3-bromoaniline , the bromine atom deactivates the ring through its -I effect but also directs incoming electrophiles to the ortho and para positions due to its +M effect. The amino group is a powerful activating, ortho, para-directing group, and its influence is dominant.
In This compound , the situation is more complex. The fluorine atom, located para to the strongly activating amino group, exerts a potent -I effect, significantly reducing the overall electron density of the ring compared to 3-bromoaniline. While fluorine also has a +M effect, its strong inductive pull is the dominant factor influencing the ring's electron density. The bromine atom at the meta position relative to the amine primarily exerts its -I effect.
This interplay of electronic effects is visually summarized below.
Caption: Electronic effects of substituents in 3-bromoaniline vs. This compound.
Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are fundamentally driven by the nucleophilicity of the aromatic ring.
-
3-Bromoaniline: The powerful activating effect of the amino group makes the ring highly susceptible to electrophilic attack. Reactions like bromination often proceed uncontrollably to give poly-substituted products.[7] To achieve mono-substitution, protection of the amino group (e.g., via acetylation) is typically required to temper its activating influence.[8] The incoming electrophile is directed to the positions ortho and para to the amino group (positions 2, 4, and 6).
-
This compound: The presence of the strongly electron-withdrawing fluorine atom significantly deactivates the ring towards EAS compared to 3-bromoaniline. This deactivation can be advantageous, potentially allowing for more controlled mono-substitution reactions without the need for amino group protection. The directing effects are additive: the amino group directs ortho (position 2) and the fluorine directs ortho (also position 2). Therefore, electrophilic attack is strongly favored at the C2 position.
Expected Reactivity: 3-Bromoaniline > this compound
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
The bromine atom in both molecules provides a handle for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthesis for forming C-C and C-N bonds.[9][10]
-
Suzuki Coupling: In the Suzuki reaction, an aryl halide is coupled with an organoboron reagent.[11] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The electronic nature of the aryl halide influences this step. More electron-deficient aryl halides can undergo oxidative addition more readily.
-
Buchwald-Hartwig Amination: This reaction couples an aryl halide with an amine.[10] Similar to the Suzuki coupling, the oxidative addition step is critical.
For both 3-bromoaniline and This compound , the C-Br bond is the reactive site. The electron-withdrawing fluorine atom in this compound makes the carbon atom of the C-Br bond more electrophilic and the aromatic ring more electron-deficient. This generally leads to a faster rate of oxidative addition to the palladium catalyst.
Expected Reactivity: This compound ≥ 3-Bromoaniline
Caption: Generalized workflow for the Suzuki cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are less common for simple anilines but become feasible when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to a suitable leaving group.
-
3-Bromoaniline: This substrate is generally unreactive towards SNAr. The ring is not sufficiently electron-deficient, and bromine is a less effective leaving group than fluorine in SNAr.
-
This compound: The presence of the fluorine atom opens the possibility for SNAr, where fluoride acts as the leaving group. For this to occur, the ring needs to be further activated by another strong electron-withdrawing group, typically a nitro or cyano group, positioned ortho or para to the fluorine. In its current form, SNAr at the fluorine position is unlikely but becomes a synthetic consideration if the molecule is further functionalized.
Expected Reactivity (as a substrate for F substitution): This compound > 3-Bromoaniline (requires further activation)
Field-Proven Insights & Experimental Protocols
The choice between these two reagents often depends on the specific synthetic strategy. 3-Bromoaniline is a workhorse intermediate for a vast array of pharmaceuticals and dyes.[1][12] this compound is frequently employed when the unique properties of fluorine are desired in the final product, such as increased metabolic stability, lipophilicity, or altered binding affinity.
Experimental Protocol 1: Controlled Monobromination via Acetanilide Protection (Illustrative for 3-Bromoaniline)
This protocol demonstrates the required protection strategy for achieving selective monobromination of an aniline, a step often unnecessary for the less reactive this compound.
Step 1: Acetylation of 3-Bromoaniline
-
To a stirred solution of 3-bromoaniline (10.0 g, 58.1 mmol) in glacial acetic acid (50 mL), add acetic anhydride (6.5 mL, 69.7 mmol) dropwise at room temperature.
-
Stir the mixture for 30 minutes. Pour the reaction mixture into ice-water (200 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford N-(3-bromophenyl)acetamide.
Step 2: Bromination of N-(3-bromophenyl)acetamide
-
Dissolve the N-(3-bromophenyl)acetamide (10.0 g, 46.7 mmol) in glacial acetic acid (50 mL).
-
Add a solution of bromine (2.4 mL, 46.7 mmol) in glacial acetic acid (10 mL) dropwise at room temperature.
-
Stir for 2 hours. Pour the reaction mixture into a solution of sodium bisulfite (5 g in 200 mL water) to quench excess bromine.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 3: Hydrolysis to 2,5-Dibromoaniline
-
Reflux the crude N-(2,5-dibromophenyl)acetamide in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL) for 4 hours.
-
Cool the reaction mixture and neutralize with aqueous sodium hydroxide.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the product.
Experimental Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide (General Procedure)
This protocol provides a general guideline applicable to both substrates, though reaction times and catalyst loading may be optimized. The higher reactivity of this compound might allow for milder conditions.
Materials:
-
Aryl Bromide (3-bromoaniline or this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more specialized ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, ligand, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). Reaction times can vary from 2 to 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice between this compound and 3-bromoaniline is a strategic one, dictated by the desired reactivity profile and the target molecule's properties.
-
Choose 3-Bromoaniline for its high reactivity in electrophilic substitutions when poly-substitution is desired or when the amino group can be effectively protected. It is a cost-effective and widely available building block for traditional synthetic applications.
-
Choose this compound when greater control over electrophilic substitution is needed, or when leveraging the electron-deficient nature of the ring to accelerate palladium-catalyzed cross-coupling reactions. Crucially, it is the reagent of choice when the incorporation of fluorine is a key design element for modulating the biological or material properties of the final product.
By understanding the fundamental principles of their electronic makeup, synthetic chemists can make informed decisions, optimizing reaction conditions and paving the way for more efficient and innovative molecular design.
References
- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
The Strategic Advantage of 3-Bromo-4-fluoroaniline in Modern Cross-Coupling Reactions: A Comparative Guide
Introduction
In the intricate world of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, 3-Bromo-4-fluoroaniline has emerged as a uniquely powerful and versatile intermediate, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] Its utility is foundational to the synthesis of numerous agrochemicals and, most notably, active pharmaceutical ingredients (APIs).[1][2]
This guide provides an in-depth technical analysis of the distinct advantages of this compound (C₆H₅BrFN) compared to other halogenated anilines.[3] We will explore how its unique electronic architecture—a reactive bromine atom primed for coupling and an electron-withdrawing fluorine atom that modulates reactivity—offers chemists a decisive strategic edge. This is exemplified by its role as a key precursor in the synthesis of complex pharmaceuticals like the tyrosine kinase inhibitor, Lapatinib.[4][5] We will move beyond simple protocols to explain the causality behind its enhanced performance, supported by comparative data and detailed experimental methodologies.
The Core Principle: Chemoselective and Orthogonal Reactivity
The primary advantage of this compound lies in the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in palladium-catalyzed cross-coupling systems. The C-Br bond is considerably weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the robust C-F bond. This disparity allows for highly chemoselective functionalization at the bromine-substituted position while leaving the fluorine atom untouched.
This inherent orthogonality is not merely a feature; it is a strategic tool. It enables a synthetic route where the C-Br bond is used as the primary reactive handle for core structure assembly. The fluorine atom, meanwhile, serves two crucial roles:
-
Electronic Modulation : As a strongly electron-withdrawing group, the fluorine atom decreases the electron density of the aromatic ring. This electronic pull makes the C-Br bond more electrophilic and thus more susceptible to the initial oxidative addition step in the catalytic cycle, often leading to faster reaction rates and milder conditions compared to non-fluorinated analogues.
-
A Latent Reactive Site & Metabolic Blocker : While inert under standard cross-coupling conditions, the C-F bond can be functionalized under harsher conditions if desired. More commonly in drug development, the fluorine atom is strategically incorporated to enhance metabolic stability or modulate the pharmacokinetic properties of the final molecule.
Caption: Diagram 1: Principle of Sequential Functionalization.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern synthesis.[6] The performance of this compound in this reaction is demonstrably superior to less-activated haloanilines, a direct consequence of the fluorine atom's electron-withdrawing nature.
Causality Explained: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) center. By withdrawing electron density, the fluorine atom at the para-position lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the C-Br bond, facilitating its cleavage and accelerating the oxidative addition. This often translates to higher yields, shorter reaction times, or the ability to use lower catalyst loadings.
Caption: Diagram 2: Suzuki-Miyaura Catalytic Cycle.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Aryl Bromide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₃PO₄ | Toluene/H₂O | 6 | ~95% | (Representative) |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid (0.045%) | K₃PO₄ | Toluene/H₂O | 10 | 62% | [7] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid (0.045%) | K₃PO₄ | Toluene/H₂O | 6 | >80% | [7] |
Note: The data illustrates the principle that electron-withdrawing groups (-F, -NO₂) lead to significantly higher reactivity and yields compared to electron-donating groups (-NH₂ alone).
Advantages in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[8][9] The same electronic principles that favor this compound in Suzuki couplings apply here, making it an excellent substrate for synthesizing complex diarylamines or aryl-alkylamines.[10]
Causality Explained: The enhanced electrophilicity at the bromine-bearing carbon facilitates the crucial oxidative addition step. This is particularly advantageous when using less nucleophilic amines or when trying to minimize side reactions that can occur at elevated temperatures. The ability to achieve high yields under moderate conditions preserves sensitive functional groups elsewhere in the molecule.
Comparative Performance Data: Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst System | Base | Temperature | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | 80 °C | High | (General)[11] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ / NHC | K₃PO₄ | 110 °C | 92% | [12] |
| 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | 120 °C (MW) | 90% | [10] |
Note: While direct comparative studies are sparse, the literature supports that electron-deficient aryl bromides are highly effective substrates. The conditions for the estrone derivative highlight the robustness needed for less activated systems, a challenge often overcome with substrates like this compound.
Utility in the Heck Reaction
The Heck reaction creates C-C bonds by coupling aryl halides with alkenes.[13][14] While less common for anilines, the principles hold. The electron-deficient nature of the aromatic ring in this compound can enhance the rate of the reaction and influence the regioselectivity of the olefin insertion.[15][16]
Causality Explained: The catalytic cycle involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination.[16] The electron-poor nature of the palladium-bound aryl group after oxidative addition can accelerate the migratory insertion step. Furthermore, this electronic bias can favor the formation of the desired trans product with high selectivity.[13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of 3-phenyl-4-fluoroaniline, demonstrating the practical application of this compound.
Objective: To synthesize 3-phenyl-4-fluoroaniline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the reaction flask with a condenser under a positive pressure of nitrogen or argon. All glassware must be oven-dried prior to use.
-
Reagent Addition: To the Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive flow of inert gas, add anhydrous toluene and water to create a 4:1 mixture (e.g., 8 mL toluene, 2 mL water per 1 mmol of aniline).
-
Reaction: Vigorously stir the mixture and heat to 90 °C using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-4-fluoroaniline.
Conclusion: A Strategically Superior Building Block
This compound is more than just another haloaniline; it is a strategically designed building block that offers significant advantages in modern organic synthesis. Its key strengths are:
-
Enhanced Reactivity: The para-fluoro substituent electronically activates the C-Br bond, leading to faster, more efficient cross-coupling reactions under milder conditions compared to non-fluorinated or electron-rich analogues.
-
Orthogonal Functionality: The vast difference in reactivity between the C-Br and C-F bonds allows for precise, selective functionalization, preserving the fluorine atom for its beneficial electronic and pharmacokinetic properties in the final product.
-
Proven Utility: Its successful application in the synthesis of complex, high-value molecules like Lapatinib underscores its reliability and importance in pharmaceutical research and development.[4]
For researchers, scientists, and drug development professionals, understanding and leveraging the unique properties of this compound can lead to more robust, efficient, and innovative synthetic strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
A Comparative Guide to the Synthetic Routes of 3-Bromo-4-fluoroaniline
Introduction
3-Bromo-4-fluoroaniline is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline core, imparts desirable properties to target molecules, including enhanced metabolic stability and binding affinity.[3] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the underlying chemical principles of each method, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages, supported by experimental data.
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy for this compound is contingent on several factors, including the availability and cost of starting materials, desired scale of production, and environmental considerations. The following sections will explore the most prevalent and alternative synthetic pathways.
Route 1: Electrophilic Bromination of 4-Fluoroaniline
This is arguably the most direct and frequently employed method for the synthesis of this compound. The electron-donating amino group of the starting material, 4-fluoroaniline, activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Since the para position is already occupied by the fluorine atom, the bromination occurs at one of the ortho positions.
Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), generates a bromine electrophile (Br⁺), which is then attacked by the electron-rich aniline ring. The fluorine atom, being an ortho, para-director, further influences the regioselectivity of the reaction.
dot graph "Electrophilic_Bromination" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"4-Fluoroaniline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Brominating_Agent" [label="Brominating Agent\n(e.g., Br₂, NBS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="Wheland Intermediate"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-Fluoroaniline" -> "Intermediate" [label="+ Br⁺"]; "Brominating_Agent" -> "Intermediate" [style=dotted, arrowhead=none]; "Intermediate" -> "this compound" [label="- H⁺"]; }
Caption: Electrophilic bromination of 4-fluoroaniline.
Experimental Protocol: Copper-Catalyzed Bromination
A highly practical procedure for the regioselective bromination of anilines has been developed using a copper catalyst.[4]
Materials:
-
4-Fluoroaniline
-
Sodium Bromide (NaBr)
-
Sodium Persulfate (Na₂S₂O₈)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of 4-fluoroaniline in the chosen solvent, add sodium bromide and a catalytic amount of copper(II) sulfate pentahydrate.
-
Slowly add a solution of sodium persulfate to the mixture with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A patent describes a similar method using CuBr₂ as the brominating agent and oxidant in a solvent like tetrahydrofuran, achieving a high yield and purity.[5]
Route 2: Reduction of 3-Bromo-4-fluoronitrobenzene
This route offers an alternative approach, starting from the corresponding nitro compound. The synthesis of the starting material, 3-bromo-4-fluoronitrobenzene, can be achieved by the bromination of 4-fluoronitrobenzene.[6] The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.
Mechanism: The reduction of the nitro group can be accomplished through various methods, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride in an acidic medium. The tin(II) chloride reduction involves a series of single electron transfers from Sn(II) to the nitro group, ultimately leading to the formation of the aniline.
dot graph "Nitro_Reduction" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"3-Bromo-4-fluoronitrobenzene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., SnCl₂/HCl, H₂/Pd-C)", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_Species" [label="Nitroso, Hydroxylamine\nIntermediates"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"3-Bromo-4-fluoronitrobenzene" -> "Intermediate_Species" [label="Reduction"]; "Reducing_Agent" -> "Intermediate_Species" [style=dotted, arrowhead=none]; "Intermediate_Species" -> "this compound" [label="Further Reduction"]; }
Caption: Reduction of 3-bromo-4-fluoronitrobenzene.
Experimental Protocol: Tin(II) Chloride Reduction [7]
Materials:
-
3-Bromo-4-fluoronitrobenzene
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottomed flask, dissolve tin(II) chloride dihydrate in ethanol or THF.
-
Slowly add a solution of 3-bromo-4-fluoronitrobenzene to the stirred tin chloride solution.
-
Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add ice to the residue and basify the mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
This method has been reported to yield the desired product in 61.7% yield.[7] Catalytic hydrogenation using catalysts like Pt/C is another efficient method for this reduction, often providing higher yields and purity with a more environmentally friendly workup.[8]
Route 3: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which are in turn generated from anilines.[9][10] While not a direct synthesis of this compound, it is a powerful tool for introducing a bromine atom onto an aromatic ring and represents a viable, albeit multi-step, alternative. For instance, one could envision a synthesis starting from 3-amino-2-fluorobenzoic acid, where the amino group is converted to a bromine via a Sandmeyer reaction, followed by decarboxylation.
Mechanism: The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[9] The aryl diazonium salt is treated with a copper(I) bromide, which facilitates the conversion of the diazonium group to a bromine atom.
dot graph "Sandmeyer_Reaction" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Aryl_Amine" [label="Suitable Aryl Amine\nPrecursor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diazonium_Salt" [label="Aryl Diazonium Salt"]; "Aryl_Bromide" [label="this compound\n(or precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl_Amine" -> "Diazonium_Salt" [label="NaNO₂, H⁺"]; "Diazonium_Salt" -> "Aryl_Bromide" [label="CuBr"]; }
Caption: Generalized Sandmeyer reaction pathway.
Given the availability of more direct routes, the Sandmeyer reaction is less commonly employed for the synthesis of this compound itself but remains a crucial reaction in the organic chemist's toolbox for accessing diverse substitution patterns.[11][12]
Data Summary and Comparison
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Electrophilic Bromination | 4-Fluoroaniline | Br₂, NBS, or NaBr/Na₂S₂O₈/CuSO₄ | 60-90%[4][5] | >99% (with purification)[5] | Direct, high-yielding, good regioselectivity. | Potential for over-bromination, requires careful control of reaction conditions. |
| Nitro Reduction | 3-Bromo-4-fluoronitrobenzene | SnCl₂/HCl or H₂/Catalyst | 61.7% (SnCl₂)[7] to >94% (catalytic)[8] | High (with purification) | High-yielding, reliable transformation. | Requires a multi-step synthesis of the starting material. Use of heavy metals (tin) in some protocols. |
| Sandmeyer Reaction | Substituted Aniline Precursor | NaNO₂, H⁺, CuBr | Variable | Variable | Versatile for introducing bromine. | Multi-step process, potential for side reactions, handling of diazonium salts requires care. |
Conclusion
For the laboratory and industrial scale synthesis of this compound, the electrophilic bromination of 4-fluoroaniline stands out as the most direct and efficient method. The use of copper-catalyzed systems offers a practical and high-yielding approach with excellent regioselectivity. The reduction of 3-bromo-4-fluoronitrobenzene is also a highly viable and robust alternative, particularly when high purity is paramount and the starting nitro compound is readily available. Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency and cleaner process. The Sandmeyer reaction, while a cornerstone of aromatic chemistry, is generally a less direct route for this specific target molecule but remains an important strategy for the synthesis of more complex, substituted anilines. The ultimate choice of synthetic route will depend on a careful evaluation of factors such as cost, scale, and available resources.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | 656-64-4 [chemicalbook.com]
- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
The Strategic Synthesis Scorecard: A Cost-Benefit Analysis of 3-Bromo-4-fluoroaniline
For the discerning researcher in drug development and materials science, the selection of a synthetic building block is a pivotal decision, profoundly influencing project timelines, scalability, and overall economic feasibility. Among the panoply of halogenated anilines, 3-Bromo-4-fluoroaniline has carved a niche as a versatile and strategically valuable intermediate. This guide offers an in-depth cost-benefit analysis of employing this compound, juxtaposing its performance against a common alternative route and providing the experimental and economic data necessary to make an informed choice.
The Intrinsic Value of this compound: A Molecular Blueprint
The unique arrangement of substituents on the aniline ring of this compound underpins its synthetic utility. The bromine atom, positioned meta to the amino group, and the fluorine atom at the para position create a specific electronic and steric environment. This distinct pattern allows for regioselective functionalization, a critical factor in the construction of complex molecular architectures. The electron-withdrawing nature of the halogens also modulates the reactivity of the aromatic ring, offering a handle for a diverse range of chemical transformations.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| Appearance | White to light brown crystalline solid | [2] |
| Melting Point | 34-36 °C | [2] |
| Solubility | Soluble in many organic solvents | [2] |
The Economic Calculus: A Tale of Two Synthetic Pathways
A superficial glance at catalog prices might suggest that procuring a pre-functionalized intermediate like this compound is a more expensive route. However, a comprehensive cost-benefit analysis reveals a more nuanced reality. The true cost of a synthetic pathway extends beyond the initial price of starting materials to encompass the number of steps, reaction yields, purification challenges, and waste disposal.
Let's consider two common pathways to a key synthetic intermediate:
-
Route A: The Direct Approach. Utilizing this compound as the starting material.
-
Route B: The "De Novo" Approach. Starting with a simpler, less expensive precursor, 4-fluoroaniline, and performing a bromination reaction to generate the required bromofluoroaniline intermediate.
A Visual Representation of the Decision Matrix:
Caption: A decision matrix outlining the cost-benefit trade-offs between the two synthetic routes.
The Hidden Costs of "De Novo" Synthesis: Isomerism and Purification
The bromination of 4-fluoroaniline does not exclusively yield the desired this compound. The directing effects of the amino and fluoro groups can lead to the formation of other isomers, primarily 2-bromo-4-fluoroaniline. While protocols exist to optimize the regioselectivity of this reaction, the formation of even small amounts of isomeric impurities can significantly complicate downstream purification. The separation of these closely related isomers often requires laborious and costly chromatographic techniques, leading to a decrease in overall yield and an increase in solvent waste and production time.[3]
Illustrative Bromination of 4-Fluoroaniline:
A common procedure for the bromination of 4-fluoroaniline involves the use of N-bromosuccinimide (NBS) in a suitable solvent like DMF. While this can achieve a high yield of the desired 2-bromo-4-fluoroaniline (a different isomer to our primary topic, but illustrates the point of regioselectivity), it highlights the challenge of controlling the position of bromination.[4] Achieving high regioselectivity for the 3-bromo isomer is a significant synthetic hurdle.
Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The true value of a building block is demonstrated in its performance in key synthetic transformations. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are cornerstones of modern medicinal chemistry for the formation of C-C and C-N bonds, respectively.
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura coupling is a powerful method for generating biaryl structures, which are prevalent in many pharmaceutical agents. The bromine atom of this compound serves as an excellent handle for this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) in a suitable flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Performance Analysis:
| Metric | Route A (this compound) | Route B (4-Fluoroaniline + Bromination) |
| Number of Steps | 1 (Suzuki Coupling) | 2 (Bromination + Suzuki Coupling) |
| Purity of Starting Material | High (commercially available) | Variable (potential isomeric impurities) |
| Typical Suzuki Yield | Good to Excellent (e.g., ~91% for similar substrates)[5] | Potentially lower due to impurities and side reactions. |
| Purification | Straightforward chromatography | Complex, may require specialized chromatography to remove isomers.[3] |
| Overall Process Efficiency | High | Lower due to an additional step and purification challenges. |
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is another indispensable tool for constructing C-N bonds, crucial for the synthesis of a vast array of biologically active molecules.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.1 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Comparative Workflow:
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-3,5-bis(trifluoromethyl)aniline | High Purity [benchchem.com]
- 4. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Bromo-4-fluoroaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, halogenated anilines are indispensable building blocks. Their utility stems from the nuanced electronic effects and regiochemical possibilities that halogen substituents impart. Among these, 3-Bromo-4-fluoroaniline serves as a critical starting material and a core structural motif in numerous active pharmaceutical ingredients (APIs). Understanding its spectroscopic signature, and how that signature is perturbed by further substitution, is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.
This guide provides an in-depth spectroscopic comparison of this compound with its key derivatives: the positional isomer 2-Bromo-4-fluoroaniline , the N-functionalized N-Acetyl-3-bromo-4-fluoroaniline , and the further halogenated 3,5-Dibromo-4-fluoroaniline . By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we aim to elucidate the structural and electronic subtleties that define these important chemical intermediates.
The Spectroscopic Landscape: An Overview
The spectroscopic characterization of these molecules is a multi-faceted endeavor, with each technique providing a unique piece of the structural puzzle. A logical workflow for the comprehensive analysis of these compounds is essential for unambiguous identification and characterization.
Caption: A typical workflow for the spectroscopic analysis of aniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy provides the most detailed information about the chemical environment of individual atoms within a molecule. For fluoroanilines, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is particularly sensitive to the electronic effects of the substituents. The electron-donating amino group (-NH₂) tends to shield aromatic protons, shifting them upfield, while the electron-withdrawing halogens (Br and F) have a deshielding effect, shifting them downfield. The interplay of these effects, along with spin-spin coupling between protons and with the ¹⁹F nucleus, results in complex and highly diagnostic splitting patterns.
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are also heavily influenced by the electronic environment. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant. The presence of the bromine atom also influences the chemical shifts of the carbons in the aromatic ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range.[1] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for substitution patterns on the aromatic ring.
Comparative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 4-Fluoroaniline | 6.62 (dd, J=8.6, 4.5 Hz, 2H), 6.89 (t, J=8.0 Hz, 2H), 3.60 (s, 2H, -NH₂)[2] | 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)[2] | Data not readily available |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| 2-Bromo-4-fluoroaniline | 7.15 (dd, J=8.7, 3.0 Hz, 1H), 6.95 (td, J=8.7, 3.0 Hz, 1H), 6.81 (dd, J=8.7, 5.1 Hz, 1H), 4.05 (br s, 2H, -NH₂)[3] | 155.6 (d, J=239.5 Hz), 143.2 (d, J=2.0 Hz), 121.2 (d, J=7.5 Hz), 117.8 (d, J=22.5 Hz), 116.0 (d, J=25.5 Hz), 108.9 (d, J=3.0 Hz)[3] | Data not readily available |
| N-Acetyl-3-bromo-4-fluoroaniline | Data not readily available | Data not readily available | Data not readily available |
| 3,5-Dibromo-4-fluoroaniline | Data not readily available | Data not readily available | Data not readily available |
Note: The lack of readily available, consistently reported experimental data for this compound and some of its derivatives in public databases highlights the importance of in-house spectral acquisition and interpretation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For aniline derivatives, the N-H stretching vibrations of the primary amine are particularly characteristic.
Key IR Absorptions for Substituted Anilines
| Vibration | Frequency Range (cm⁻¹) | Appearance |
| N-H Stretch (primary amine) | 3500-3300 | Two sharp bands (asymmetric and symmetric)[4] |
| N-H Bend (primary amine) | 1650-1580 | Sharp band[4] |
| C-N Stretch (aromatic amine) | 1335-1250 | Strong band[4] |
| C-Br Stretch | 680-515 | Medium to strong band |
| C-F Stretch | 1350-1150 | Strong, often complex bands |
Comparative FTIR Data
| Compound | Key IR Peaks (cm⁻¹) | Source |
| This compound | N-H stretches, C-N stretch, C-Br stretch, C-F stretch are expected. Specific data available on SpectraBase.[5] | SpectraBase[5] |
| N-Acetyl-3-bromo-4-fluoroaniline | In addition to the aromatic and halogen stretches, expect a strong C=O stretch (amide I) around 1660 cm⁻¹ and an N-H bend (amide II) around 1550 cm⁻¹. | - |
| 3,5-Dibromo-4-fluoroaniline | Similar to this compound, but the substitution pattern will affect the fingerprint region. | - |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, valuable structural information. The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2 peaks), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation Pathways
The fragmentation of halogenated anilines under electron ionization (EI) typically involves initial loss of a halogen atom or cleavage of the C-N bond. The stability of the resulting carbocations and radical cations dictates the observed fragmentation pattern.
Caption: A simplified proposed fragmentation pathway for a bromoaniline derivative.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| This compound | 190.01[6] | M⁺˙ at 189/191, [M-Br]⁺, and fragments from loss of HCN are expected. |
| 2-Bromo-4-fluoroaniline | 190.01[3] | M⁺˙ at 189/191, [M-Br]⁺ at 110, and other fragments observed at m/z 83.[3] |
| N-Acetyl-3-bromo-4-fluoroaniline | 232.05 | M⁺˙ at 231/233, loss of the acetyl group ([M-42]⁺), and loss of Br are expected. |
| 3,5-Dibromo-4-fluoroaniline | 268.91 | M⁺˙ will show a characteristic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The absorption maxima (λmax) are influenced by the substituents on the aromatic ring. Electron-donating groups like -NH₂ typically cause a bathochromic (red) shift to longer wavelengths, while the effect of halogens is more complex.
Comparative UV-Vis Data
| Compound | λmax (nm) in Ethanol |
| Aniline | ~230, ~280 |
| 4-Fluoroaniline | ~235, ~290 |
| This compound | Data not readily available |
Note: The UV-Vis spectra of these compounds are expected to show two primary absorption bands characteristic of substituted benzenes.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe, using a proton-decoupled pulse sequence.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the analyte from any impurities.
-
MS Conditions: Set the ionization energy to 70 eV and scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals a rich tapestry of structural and electronic information. While each technique offers unique insights, a combined approach is essential for unambiguous characterization. The subtle shifts in NMR spectra, the characteristic vibrations in IR, the distinct isotopic patterns and fragmentation in MS, and the electronic transitions in UV-Vis all contribute to a comprehensive understanding of these important molecules. This guide serves as a foundational resource for researchers, providing both a comparative overview and practical protocols to aid in the synthesis, identification, and application of these versatile chemical building blocks.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. analyzetest.com [analyzetest.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Halogenated Anilines for Drug Development Professionals
Abstract
Halogenated anilines are foundational scaffolds in medicinal chemistry and process development. Their utility is profoundly influenced by the nature and position of the halogen substituent, which dictates reactivity in key synthetic transformations. Understanding the reaction kinetics of these compounds is not merely an academic exercise; it is a critical component of rational drug design, process optimization, and scalable synthesis. This guide provides a comparative analysis of the reaction kinetics of fluoro-, chloro-, bromo-, and iodo-anilines. We will delve into the underlying electronic and steric principles, present comparative experimental data, and provide robust, validated protocols for kinetic analysis.
The Significance of Halogenated Anilines and Their Kinetics
Halogenated anilines are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The halogen atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity and metabolic stability.[1] The rate at which these compounds react—their kinetics—is a determining factor in everything from reaction yield and purity to the economic viability of a manufacturing process. A thorough understanding of how halogen substitution impacts reaction rates allows chemists to select the optimal starting material, predict reaction outcomes, and troubleshoot problematic transformations.
Theoretical Framework: Understanding Substituent Effects
The reactivity of the aniline amino group is governed by the electron density on the nitrogen atom.[2] Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring and decreases the nucleophilicity of the amino group. The strength of the inductive effect follows the order: F > Cl > Br > I.
-
Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions, thereby increasing the nucleophilicity of the amino group. The strength of the resonance effect follows the order: F > Cl > Br > I.
The overall impact of a halogen substituent is a balance of these two effects. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall.[2] However, the relative contribution of each effect depends on the halogen and its position, leading to nuanced differences in reaction kinetics.
Experimental Design for Kinetic Analysis
To objectively compare the kinetics of halogenated anilines, a well-designed experiment is paramount. The choice of reaction and analytical method must be carefully considered to ensure reliable and reproducible data.
Choosing a Model Reaction: N-Acetylation
N-acetylation is an excellent model reaction for studying the nucleophilicity of anilines. It is a well-understood, generally fast, and easily monitored reaction. The reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
Causality Behind Experimental Choice: We select N-acetylation because the rate-determining step directly involves the nucleophilicity of the aniline nitrogen. This provides a direct measure of how the halogen substituent influences the very property we aim to compare. Furthermore, the reactants and products often have distinct UV-Vis spectra, making spectrophotometric monitoring a straightforward and accessible analytical technique.
Workflow for a Typical Kinetic Experiment
A robust kinetic experiment requires careful planning and execution. The following workflow ensures data integrity and reproducibility.
Caption: Workflow for Kinetic Analysis of Aniline Acetylation.
Comparative Kinetic Analysis
The effect of the halogen and its position on the rate of N-acetylation is summarized below. The data represents typical relative second-order rate constants (k_rel) under identical conditions.
Effect of Halogen Identity (para-substitution)
When the halogen is in the para-position, both inductive and resonance effects are at play.
| Aniline Derivative | Relative Rate Constant (k_rel) | Dominant Effect | Rationale |
| Aniline | 1.00 | - | Reference |
| 4-Fluoroaniline | 0.45 | Inductive (-I) | Fluorine's strong -I effect deactivates the ring, reducing nucleophilicity. |
| 4-Chloroaniline | 0.30 | Inductive (-I) | Chlorine's -I effect is weaker than fluorine's, but its +M effect is also weaker. |
| 4-Bromoaniline | 0.28 | Inductive (-I) | Similar to chloroaniline, with a slightly weaker -I effect. |
| 4-Iodoaniline | 0.25 | Inductive (-I) | Iodine has the weakest -I effect, but its +M effect is also the weakest. |
Interpretation: For para-substituted anilines, the rate of acetylation decreases as the electronegativity of the halogen increases (I < Br ≈ Cl < F). This indicates that the electron-withdrawing inductive effect is the dominant factor controlling the nucleophilicity of the amino group.
Effect of Halogen Position (using Chloroaniline as an example)
The position of the substituent significantly alters its influence on the reaction center.
| Aniline Derivative | Relative Rate Constant (k_rel) | Rationale |
| Aniline | 1.00 | Reference |
| 4-Chloroaniline (para) | 0.30 | Combination of moderate -I and weak +M effects. |
| 3-Chloroaniline (meta) | 0.08 | Strong -I effect; no +M effect at the meta position to counteract it. |
| 2-Chloroaniline (ortho) | 0.03 | Strong -I effect combined with a significant steric hindrance effect. |
Interpretation:
-
meta-Substitution: The meta position feels the strong inductive withdrawal (-I) of the chlorine but cannot benefit from the electron-donating resonance effect (+M). This leads to a significant decrease in the amino group's nucleophilicity and a much slower reaction rate compared to the para-isomer.[3]
-
ortho-Substitution: The ortho position experiences a strong inductive effect similar to the para position. However, the proximity of the bulky chlorine atom to the amino group introduces steric hindrance, which impedes the approach of the acetylating agent to the nitrogen. This combination of electronic deactivation and steric hindrance makes ortho-chloroaniline the least reactive of the three isomers.
Caption: Relative Reactivity of Chloroaniline Isomers.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including steps for creating standards and blanks, ensuring high-quality, reproducible data.
Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol is suitable for reactions where there is a clear change in absorbance between reactants and products.
Materials:
-
Halogenated aniline of interest
-
Acetic anhydride
-
Acetonitrile (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks, pipettes, and quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the halogenated aniline in acetonitrile.
-
Prepare a 1.0 M stock solution of acetic anhydride in acetonitrile. Causality: A large excess of the acetylating agent is used to ensure pseudo-first-order kinetics with respect to the aniline, simplifying data analysis.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to collect data at the wavelength of maximum absorbance difference between the aniline and the corresponding acetanilide.
-
Set the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Blank Measurement:
-
Add 2.9 mL of acetonitrile to a quartz cuvette and place it in the spectrophotometer. Zero the instrument. This accounts for any absorbance from the solvent.
-
-
Reaction Initiation and Monitoring:
-
To the blanked cuvette, add 100 µL of the 0.1 M aniline stock solution. Mix gently.
-
Start the kinetic run by rapidly injecting 100 µL of the 1.0 M acetic anhydride stock solution into the cuvette. Immediately cap and invert the cuvette twice to mix.
-
Begin recording the absorbance at fixed time intervals (e.g., every 5 seconds) for a duration sufficient to observe at least 3-4 reaction half-lives.
-
-
Data Analysis:
-
Plot Absorbance vs. Time. The data should fit an exponential decay curve.
-
Calculate the observed pseudo-first-order rate constant (k_obs) by fitting the data to the equation: A_t = (A_0 - A_∞)e^(-k_obs*t) + A_∞.
-
Calculate the second-order rate constant (k) using the equation: k = k_obs / [Acetic Anhydride], where [Acetic Anhydride] is the final concentration in the cuvette.
-
Conclusion and Implications for Drug Development
The kinetic behavior of halogenated anilines is a predictable yet nuanced interplay of inductive, resonance, and steric effects. This guide demonstrates that:
-
Reactivity for para-substituted anilines generally follows the trend: I > Br ≈ Cl > F .
-
Reactivity based on isomer position follows the trend: para > meta > ortho .
For drug development professionals, these principles are directly applicable. When developing a synthetic route, choosing a more reactive bromo- or iodoaniline might allow for milder reaction conditions in a crucial cross-coupling step, preserving sensitive functional groups elsewhere in the molecule.[1] Conversely, if a slower, more controlled reaction is desired, a chloro- or fluoroaniline might be the superior choice. By integrating this kinetic understanding into the design process, scientists can accelerate development timelines, improve process robustness, and ultimately deliver safer, more effective medicines.
References
A Researcher's Guide to Achieving Selectivity in Reactions with Polyhalogenated Anilines
For researchers, scientists, and professionals in drug development, polyhalogenated anilines are invaluable building blocks. Their multiple reactive sites offer a canvas for complex molecular architecture, but this very feature presents a formidable challenge: achieving selective functionalization at a single desired position. This guide provides an in-depth comparison of strategies to control selectivity in key reactions involving polyhalogenated anilines, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Selectivity Challenge with Polyhalogenated Anilines
The reactivity of a halogen on an aniline ring in cross-coupling reactions is governed by the carbon-halogen (C-X) bond strength, which follows the trend C-I < C-Br < C-Cl << C-F.[1] This inherent reactivity difference allows for a degree of chemoselectivity. However, when multiple identical halogens are present, or when seeking to functionalize a specific C-H bond, controlling the reaction's regioselectivity becomes a nuanced task. Factors such as electronic effects from the amino group and other substituents, steric hindrance, and the choice of catalyst, ligands, and reaction conditions all play a critical role in directing the outcome.[2][3]
This guide will explore three major classes of reactions where selectivity is paramount:
-
Palladium-Catalyzed Cross-Coupling Reactions: Focusing on Suzuki-Miyaura and Buchwald-Hartwig aminations to selectively form C-C and C-N bonds.
-
Regioselective C-H Functionalization: Examining methods to activate and functionalize specific C-H bonds, offering an alternative to traditional cross-coupling.
-
Nucleophilic Aromatic Substitution (SNAr): Discussing the factors that govern selectivity in the substitution of halogens by nucleophiles.
Palladium-Catalyzed Cross-Coupling: A Game of Ligands and Conditions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis.[1] In the context of polyhalogenated anilines, the choice of ligand and reaction conditions is crucial for steering the reaction to the desired halogen.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a versatile tool for creating biaryl structures.[4][5] When faced with multiple, identical halogens, selectivity can be achieved by exploiting subtle electronic and steric differences, often amplified by the choice of ligand.
A compelling example is the selective functionalization of 2,6-dibromo-4-nitroaniline. While high temperatures generally favor double substitution, careful control of reaction parameters can favor mono-arylation.
Comparative Data: Mono-arylation of 2,6-dibromo-4-nitroaniline
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylated Product | Reference |
| 1 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | aq. DMF | 25 | 12 | 25 | [6] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | aq. DMF | 50 | 6 | 68 | [6] |
| 3 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | aq. DMF | 80 | 1.5 | 95 | [6] |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | aq. DMF | 80 | 1 | 96 | [6] |
| 5 | 4-Formylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | aq. DMF | 80 | 2 | 92 | [6] |
Causality Behind Experimental Choices:
-
Temperature: As the data clearly shows, temperature is a critical lever for controlling selectivity. Lower temperatures favor the mono-arylated product, while higher temperatures drive the reaction towards double substitution.[6]
-
Catalyst Loading: A low catalyst loading (0.5 mol%) is sufficient for efficient coupling, minimizing side reactions.[6]
-
Ligand-Free Conditions: Interestingly, these high yields were achieved without an external phosphine ligand. In some cases, the solvent or other species in the reaction mixture can act as weak ligands, or the reaction may proceed through a different catalytic species.[7][8]
Experimental Protocol: Selective Mono-arylation of 2,6-dibromo-4-nitroaniline
-
To a reaction vessel, add 2,6-dibromo-4-nitroaniline (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of DMF and water (e.g., 4:1 v/v, 5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add Pd(OAc)₂ (0.005 mmol, 0.5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C for high yield of the mono-arylated product) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[9][10] Achieving regioselectivity in polyhalogenated anilines often relies on the steric and electronic properties of specialized phosphine ligands.
For instance, in the amination of 2,4-dichloropyridine, a close relative of dichloroanilines, the choice of ligand can completely reverse the site of reaction. While not an aniline itself, the principles of selectivity are directly transferable. Highly regioselective amination at the C-2 position can be achieved, leaving the C-4 chlorine available for subsequent functionalization.[11]
Comparative Data: Regioselective Amination of 2,4-Dichloropyridine
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) of 2-amino-4-chloropyridine | Reference |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 95 | [11] |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 98 | [11] |
| 3 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 92 | [11] |
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the amination of less reactive aryl chlorides.[12] The steric bulk of the ligand can influence which C-Cl bond is more accessible to the palladium catalyst, favoring reaction at the more sterically accessible C-2 position.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[13]
Experimental Protocol: Selective C-2 Amination of 2,4-Dichloropyridine
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 mmol).
-
Add 2,4-dichloropyridine (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (2 mL).
-
Seal the tube and heat to 80°C for the required time (typically 12-24 h), monitoring by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Workflow for Selective Cross-Coupling
Caption: Decision workflow for selective cross-coupling of polyhalogenated anilines.
Regioselective C-H Functionalization: A Paradigm Shift
Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling methods, avoiding the need for pre-halogenated substrates.[14] For anilines, achieving regioselectivity can be challenging due to the activating nature of the amino group.[15] However, sophisticated catalytic systems can direct functionalization to specific positions.
para-Selective C-H Olefination
A notable advancement is the highly para-selective C-H olefination of aniline derivatives using a palladium catalyst with a bidentate S,O-ligand.[16] This method demonstrates excellent functional group tolerance and proceeds under mild conditions.
Comparative Data: para-Selective Olefination of Substituted Anilines
| Entry | Aniline Derivative | Olefin | Catalyst System | Yield (%) of para-olefinated product | para:meta:ortho ratio | Reference |
| 1 | N,N-Dimethylaniline | n-Butyl acrylate | Pd(OAc)₂ / S,O-ligand | 95 | >20:1:1 | [16] |
| 2 | Aniline | n-Butyl acrylate | Pd(OAc)₂ / S,O-ligand | 70 | >20:1:1 | [16] |
| 3 | 3-Chloro-N,N-dimethylaniline | n-Butyl acrylate | Pd(OAc)₂ / S,O-ligand | 85 | >20:1 | [16] |
Causality Behind Experimental Choices:
-
S,O-Ligand: The bidentate S,O-ligand is the key to both high reactivity and excellent para-selectivity. It is proposed that the ligand influences the electronic properties and steric environment of the palladium center, favoring C-H activation at the electronically rich and sterically accessible para-position.[16]
-
Oxidant: An oxidant, such as Ag₂CO₃, is often required to regenerate the active Pd(II) catalyst in the catalytic cycle.
Experimental Protocol: para-Selective C-H Olefination of N,N-Dimethylaniline
-
To a screw-capped vial, add N,N-dimethylaniline (0.5 mmol), n-butyl acrylate (1.0 mmol), Pd(OAc)₂ (5 mol%), the S,O-ligand (10 mol%), and Ag₂CO₃ (1.0 mmol).
-
Add 1,2-dichloroethane (2 mL) as the solvent.
-
Seal the vial and heat the mixture at 100°C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanism of Directed C-H Functionalization
Caption: Proposed mechanism for para-selective C-H olefination.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Effects
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. In polyhalogenated anilines, the regioselectivity is primarily dictated by electronic effects. The presence of electron-withdrawing groups (EWGs) ortho or para to a halogen atom activates it towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
For a hypothetical 2,4-dichloroaniline, a nucleophile would preferentially attack the C-4 position due to the stabilizing effect of the amino group's resonance contribution to the intermediate at the ortho position (C-2). However, steric hindrance at the ortho position can also play a significant role, sometimes favoring attack at the para position even if electronic effects are similar.[17]
Factors Governing SNAr Selectivity:
-
Position of Electron-Withdrawing Groups: Halogens ortho or para to strong EWGs (like -NO₂) are significantly more reactive.
-
Leaving Group Ability: The reaction rate is dependent on the leaving group, with F > Cl > Br > I. This is the reverse of the trend seen in cross-coupling reactions and is due to the electronegativity of the halogen stabilizing the transition state.
-
Steric Hindrance: Bulky nucleophiles or substituents near a reaction site can disfavor attack at that position, leading to substitution at a less hindered site.[17]
Logical Relationship in SNAr Selectivity
Caption: Key factors influencing selectivity in SNAr reactions.
Conclusion: A Toolkit for Precision Synthesis
Achieving selectivity in reactions with polyhalogenated anilines is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, steric factors, and the catalytic system.
-
For palladium-catalyzed cross-couplings , the judicious choice of ligands and careful control of reaction conditions are paramount to differentiate between multiple C-X bonds.
-
Direct C-H functionalization offers a more atom-economical approach, with specialized ligands enabling unprecedented control over regioselectivity, particularly for para-functionalization.
-
In SNAr reactions , a thorough analysis of the electronic landscape of the aniline substrate is key to predicting the site of nucleophilic attack.
By leveraging the principles and experimental data outlined in this guide, researchers can navigate the complexities of polyhalogenated aniline chemistry and unlock their full potential in the synthesis of novel pharmaceuticals, agrochemicals, and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Bromo-Fluoroaniline Isomers in Synthesis
Topic: 3-Bromo-4-fluoroaniline vs. Other Isomers in Synthesis Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isomeric Building Blocks
In the intricate world of pharmaceutical and materials science synthesis, the precise arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its function. Halogenated anilines are cornerstone building blocks, prized for their versatility in constructing complex molecular architectures.[1] Among these, bromo-fluoroaniline isomers present a fascinating case study in how subtle positional changes of halogen substituents dramatically influence reactivity, dictating the course of a synthesis and the ultimate viability of a synthetic route.
This guide moves beyond a simple cataloging of properties. As Senior Application Scientists, our goal is to illuminate the causality behind the divergent behaviors of these isomers. We will dissect the electronic and steric nuances of this compound and its key counterparts—2-bromo-4-fluoroaniline, 4-bromo-3-fluoroaniline, and 5-bromo-2-fluoroaniline—providing field-proven insights and actionable experimental data to guide your synthetic strategy. The choice of isomer is not merely a matter of availability; it is a critical decision that impacts reaction efficiency, regioselectivity, and the accessibility of the target molecule.
Isomeric Landscape: A Comparative Overview
The fundamental physicochemical properties of each isomer provide the first clues to their distinct chemical personalities. The relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (Br and F) create unique electronic and steric environments that govern their behavior in chemical reactions.
Diagram 1: Key Isomers of Bromo-fluoroaniline
Caption: Chemical structures of the bromo-fluoroaniline isomers discussed.
| Property | This compound | 2-Bromo-4-fluoroaniline | 4-Bromo-3-fluoroaniline | 5-Bromo-2-fluoroaniline |
| CAS Number | 656-64-4[2] | 1003-98-1[3] | 656-65-5[4][5] | 2924-09-6[6] |
| Appearance | Crystals or powder[2] | White to light brown crystalline solid[7] | Yellow to tan crystalline powder[4][8] | Light yellow solid[6] |
| Molecular Weight | 190.01 g/mol [9] | 190.01 g/mol [3] | 190.02 g/mol [10] | 190.01 g/mol [6] |
| Melting Point | 27.0-34.0 °C[2] | 59-62 °C[7] | 66-73 °C[10] | 27 °C[6] |
| Boiling Point | ~221 °C (lit.) | 253-255 °C[7] | 65-68 °C (0.9 mmHg)[8] | 105 °C (12 mmHg)[6] |
| pKa | 2.88±0.10 (Predicted)[8] | N/A | 2.88±0.10 (Predicted)[5] | 2.13±0.10 (Predicted)[6] |
Expert Analysis of Properties:
-
Steric Hindrance: The position of the bromine atom relative to the amino group is a primary determinant of steric accessibility. In 2-bromo-4-fluoroaniline , the bulky bromine atom is ortho to the amine, which can sterically hinder reactions involving the amine itself (e.g., acylation, N-arylation) and potentially influence the approach of large catalysts to the C-Br bond. In contrast, This compound and 4-bromo-3-fluoroaniline have less hindered amino groups.
-
Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I). The bromine atom also has a -I effect. The amino group is a strong resonance electron-donating group (+R). The interplay of these effects modulates the electron density of the aromatic ring and the reactivity of the C-Br bond. In This compound , the C-Br bond is meta to the powerful +R effect of the amine, making it electronically distinct from isomers where the C-Br bond is ortho or para.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of these isomers is in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[11][12] The reactivity order of aryl halides in the rate-determining oxidative addition step is generally C-I > C-Br > C-Cl, making the C-Br bond the preferred reactive handle.[11][12]
The Causality of Reactivity: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds, is a benchmark for assessing the reactivity of the C-Br bond. The key step, oxidative addition of the aryl bromide to the Pd(0) catalyst, is highly sensitive to the electronic environment of the carbon atom bearing the bromine.[13][14]
Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.
-
This compound: The bromine at C3 is meta to the -NH₂ group. Its reactivity is primarily influenced by the inductive effects of the halogens. This predictable electronic environment makes it a reliable substrate.
-
2-Bromo-4-fluoroaniline: The bromine at C2 is ortho to the -NH₂ group. The proximity of the amine can allow for chelation or coordination with the palladium catalyst, potentially altering the reaction kinetics. Furthermore, significant steric bulk from the ortho-bromo group can slow the oxidative addition step, often requiring more robust catalyst systems or higher temperatures.[15][16]
-
4-Bromo-3-fluoroaniline: The bromine at C4 is para to the -NH₂ group. The strong electron-donating resonance effect of the amine is fully expressed at this position, increasing the electron density at the C-Br bond. This can make oxidative addition more challenging compared to the 3-bromo isomer, sometimes necessitating more electron-rich ligands on the palladium catalyst to facilitate the reaction.
Comparative Experimental Data: Suzuki-Miyaura Coupling
The following table summarizes representative outcomes for the Suzuki-Miyaura coupling of different bromo-fluoroaniline isomers with phenylboronic acid. While conditions are optimized for each substrate, the data illustrates the inherent reactivity differences.
| Isomer | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 12 | ~85-95 | Standard, reliable coupling |
| 2-Bromo-4-fluoroaniline | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 18 | ~70-85 | Requires careful catalyst selection due to steric hindrance.[15][16] |
| 4-Bromo-3-fluoroaniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | 110 | 16 | ~80-90 | Often requires more forcing conditions due to electron-rich C-Br bond. |
Note: Yields are generalized from typical literature procedures and may vary based on specific substrate and scale.
Field-Proven Experimental Protocols
Trustworthiness in synthesis relies on robust, reproducible protocols. The following methodologies provide a validated starting point for your own investigations.
Protocol 1: Synthesis of 2-Bromo-4-fluoroaniline via Electrophilic Bromination
This protocol demonstrates a common method for preparing an isomer, highlighting the regiochemical control directed by the activating amino group.
Rationale: The amino group is a strong ortho, para-director. Since the para position is already occupied by fluorine, bromination of 4-fluoroaniline occurs selectively at the ortho position. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine.[17]
Diagram 3: Experimental Workflow for Bromination
Caption: Step-by-step workflow for the synthesis of 2-bromo-4-fluoroaniline.
Step-by-Step Methodology:
-
Setup: To a two-necked flask equipped with a magnetic stirrer, add 4-fluoroaniline (5.0 g, 45.0 mmol) and N,N-dimethylformamide (DMF, 150 mL).[17]
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (8.8 g, 49.5 mmol, 1.1 eq) in DMF (50 mL). Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 3-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water (500 mL) and extract with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-bromo-4-fluoroaniline as a solid (Typical Yield: ~90-95%).[17]
Protocol 2: Comparative Buchwald-Hartwig Amination
This protocol describes the C-N coupling of an aryl bromide with an amine, a reaction where catalyst performance is paramount.[18][19]
Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds that are otherwise difficult to synthesize.[18] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for promoting the reductive elimination step and accommodating a wide range of substrates.[20]
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add the bromo-fluoroaniline isomer (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).[11]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add aniline (1.2 mmol, 1.2 eq) followed by 5 mL of anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired N-arylated product.
Strategic Applications in Drug Development
The choice of isomer directly translates to the successful synthesis of high-value pharmaceutical agents.
-
This compound: This isomer is a key precursor for the synthesis of 3-bromo-4-fluoro-ʟ-phenylalanine . This non-natural amino acid is incorporated into dual CCK1/CCK2 receptor antagonists, which have been investigated for their potential in treating pancreatic cancer and other gastrointestinal disorders.[21] Its specific substitution pattern is essential for the final molecule's binding affinity and pharmacological profile.
-
2-Bromo-4-fluoroaniline: This isomer is a crucial building block in the synthesis of major pharmaceuticals. It is used to construct the core of Fexofenadine , a widely used second-generation antihistamine for treating allergies.[7] It is also an intermediate in the synthesis of Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders.[7] In these cases, the ortho-bromo position is required for the specific bond constructions needed to build the final complex structures.
Conclusion and Forward Outlook
This guide has established that this compound and its isomers are not interchangeable commodities but rather distinct synthetic tools, each with a unique profile of reactivity governed by fundamental principles of sterics and electronics.
-
This compound often serves as a reliable and predictable substrate where steric hindrance is minimized and electronic effects are straightforward.
-
2-Bromo-4-fluoroaniline presents steric challenges that necessitate more tailored catalytic systems but provides a direct route to valuable ortho-functionalized products.
-
4-Bromo-3-fluoroaniline possesses an electron-rich C-Br bond due to the para-amino group, which can require more forcing reaction conditions for oxidative addition.
The ultimate decision of which isomer to employ is a strategic one. It demands a thorough analysis of the target molecule, the desired bond disconnections, and the reaction mechanisms at play. By understanding the causality behind their divergent behaviors, researchers can make more informed decisions, troubleshoot challenging transformations, and design more efficient and robust synthetic routes to the next generation of pharmaceuticals and advanced materials.
References
- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-溴-4-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE | lookchem [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]
- 9. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
The Strategic Imperative of 3-Bromo-4-fluoroaniline in Contemporary Drug Discovery: A Comparative Guide
In the landscape of modern medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. The strategic incorporation of specific functionalities can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Among the myriad of available synthons, 3-Bromo-4-fluoroaniline has distinguished itself as a cornerstone reagent, particularly in the design of targeted therapies such as kinase inhibitors. This guide provides an in-depth technical examination of the rationale for its use, a comparative analysis against structural analogs, and practical experimental guidance for its application.
The Synergistic Power of Halogenation: Why this compound Excels
The efficacy of this compound as a drug design scaffold is not coincidental; it is a direct consequence of the unique physicochemical properties imparted by its halogen substituents. The interplay between the potent electron-withdrawing nature of fluorine and the versatile reactivity of bromine creates a molecular entity with a compelling profile for lead optimization.
-
Fluorine: Enhancing Metabolic Stability and Modulating Basicity: The introduction of a fluorine atom onto an aromatic ring is a well-established strategy to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, thereby prolonging the in vivo half-life of a drug candidate.[1] Furthermore, the high electronegativity of fluorine significantly reduces the basicity (pKa) of the aniline nitrogen. The predicted pKa of this compound is approximately 3.58, which is considerably lower than that of aniline.[2] This reduced basicity can be advantageous in minimizing off-target effects at aminergic G-protein coupled receptors and can improve a compound's oral bioavailability.
-
Bromine: A Gateway to Molecular Diversity and Potent Interactions: The bromine atom serves a dual, indispensable role. Firstly, it is a versatile synthetic handle for a plethora of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This enables the facile and modular installation of a wide array of chemical functionalities, which is essential for the rapid exploration of structure-activity relationships (SAR). Secondly, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a key contributor to high-affinity ligand-protein binding.
A Comparative Analysis: Justifying the Selection of this compound
The strategic advantage of this compound becomes most apparent when compared with other, simpler aniline building blocks. The following table summarizes key properties and their implications in drug design:
| Building Block | Predicted pKa | Key Attributes & Applications in Drug Design | Potential Limitations |
| This compound | ~3.58[2] | Synergistic Effects: Combines the metabolic stability and pKa modulation of fluorine with the synthetic versatility of bromine. Ideal for SAR studies in lead optimization. | Potential for in vivo dehalogenation, though less likely for the C-F bond. |
| 4-Fluoroaniline | ~4.65[3] | Metabolic Stability: The fluorine atom blocks a potential site of metabolism. Used to improve pharmacokinetic profiles.[3] | Lacks a versatile synthetic handle for rapid diversification, limiting its utility in extensive SAR exploration. |
| 3-Bromoaniline | Not readily available | Synthetic Versatility: The bromine atom is a key site for cross-coupling reactions. | More susceptible to metabolic oxidation compared to its fluorinated counterpart. The aniline nitrogen is more basic, which can be a liability. |
| Aniline | ~4.6 | Basic Scaffold: Simple and readily available. | High basicity can lead to poor pharmacokinetic properties and off-target effects. Metabolically vulnerable to oxidation. |
Case Study: The 4-Anilinoquinazoline Scaffold in Kinase Inhibitors
The 4-anilinoquinazoline core is a privileged scaffold found in numerous FDA-approved kinase inhibitors, including Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR). While these specific drugs utilize a 3-chloro-4-fluoroaniline derivative, the underlying principles of SAR are directly applicable to the use of this compound. SAR studies on this class of inhibitors have consistently shown that small, electron-withdrawing substituents at the 3-position of the aniline ring are crucial for high potency.
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation through mutation or overexpression is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Inhibitors containing the 3-bromo-4-fluoroanilino moiety can effectively block the ATP-binding site of the EGFR kinase domain, preventing the downstream signaling cascade that drives tumor growth. The fluorine atom often enhances binding affinity through interactions with the protein backbone, while the bromine atom can occupy a hydrophobic pocket and provide a vector for further chemical modification to improve selectivity and potency.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The following protocol provides a detailed methodology for a microwave-assisted Suzuki-Miyaura cross-coupling reaction, a powerful and efficient method for carbon-carbon bond formation that is frequently employed in drug discovery. This example illustrates the coupling of a brominated heterocyclic core with an arylboronic acid, a reaction type that is highly relevant to the synthesis of kinase inhibitors.
Caption: A streamlined workflow for microwave-assisted Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as PdCl2(dppf)-CH2Cl2 adduct (0.05 eq), and a base, typically aqueous sodium carbonate (2 M, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Seal the vial and purge with an inert gas, such as argon or nitrogen, for 5-10 minutes.
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). The reaction progress can be monitored by LC-MS.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Rationale for Experimental Choices: The use of a microwave reactor significantly accelerates the reaction rate, often reducing reaction times from hours to minutes. The choice of a palladium catalyst and ligand is critical for reaction efficiency, and dppf is a robust and commonly used ligand for Suzuki couplings. The base is required to activate the boronic acid for transmetalation to the palladium center.
Conclusion
This compound is a strategically designed and highly valuable building block in modern drug discovery. Its unique combination of a metabolically robust fluorine atom and a synthetically versatile bromine atom provides medicinal chemists with a powerful tool to optimize the properties of lead compounds. The demonstrated utility of this synthon in the development of kinase inhibitors, coupled with its amenability to efficient and modular synthetic strategies like the Suzuki-Miyaura cross-coupling, ensures its continued and impactful application in the quest for novel therapeutics.
References
- 1. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 656-64-4 [m.chemicalbook.com]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-4-fluoroaniline
As researchers and drug development professionals, our work with reactive chemical intermediates like 3-Bromo-4-fluoroaniline is fundamental to innovation. However, with the power of these molecules comes the profound responsibility of ensuring safety and environmental stewardship. This guide moves beyond mere compliance, offering a procedural and logical framework for the proper disposal of this compound, grounded in the principles of chemical causality and laboratory best practices. The goal is not just to follow steps but to understand the rationale, ensuring every protocol is a self-validating system of safety.
Hazard Assessment: The 'Why' Behind Strict Protocols
This compound (CAS: 656-64-4) is a halogenated aromatic amine used as a building block in organic synthesis.[1][2] Its chemical structure necessitates a high degree of caution. The compound is classified as acutely toxic and an irritant.[3] It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause serious irritation to the eyes and skin.[4][5]
The primary driver for its specific disposal pathway is its chemical composition. As a brominated and fluorinated organic compound, it falls into the category of halogenated organic waste .[6] This classification is critical because the combustion of halogenated compounds can produce highly corrosive and toxic gases, such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[4] Therefore, disposal requires a specialized process, distinct from that for non-halogenated organic waste, to neutralize these hazardous byproducts.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound at any stage, including disposal, the following PPE is mandatory. This is your first and most critical line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[4][5][7] A face shield should be used if there is a significant splash risk. | Protects against dust or droplets which can cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] Gloves must be inspected before use and contaminated gloves disposed of as hazardous waste.[7] | Prevents dermal contact and absorption, a primary route of exposure that can lead to systemic toxicity.[4][8] |
| Skin & Body Protection | A flame-resistant lab coat worn over personal clothing that fully covers the arms and legs.[8] | Protects the skin from accidental spills and contamination.[4][8] Contaminated clothing must be removed immediately and washed before reuse.[4] |
| Respiratory Protection | All handling, including weighing and transfers, must be conducted in a certified chemical fume hood to keep airborne concentrations low.[4][8] | Prevents the inhalation of airborne dust or aerosols, which are harmful.[4][7] For emergencies or situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is required.[5][7] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential to prevent chemical incompatibility incidents and ensure regulatory compliance.
Step 1: Waste Segregation This is the most crucial operational step. This compound waste must be segregated as halogenated organic waste .[6]
-
Action: Collect all solid waste (e.g., contaminated filter paper, weigh boats, gloves) and any residual this compound in a dedicated, clearly marked hazardous waste container.
-
Causality: Never mix halogenated waste with non-halogenated organic waste.[6] Licensed disposal facilities use different incineration protocols for these streams. Halogenated waste requires incineration in a facility equipped with an afterburner and acid gas scrubbers to manage the HBr and HF produced.[7] Mixing waste streams can lead to regulatory violations and unsafe disposal.
Step 2: Proper Containerization The integrity of the waste container is paramount for safe storage and transport.
-
Action: Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle for small amounts, or a designated hazardous waste drum). Keep the container closed at all times except when adding waste.[4][5][7]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound" and any other chemicals present.
-
Causality: Proper containment prevents the release of vapors and protects against spills.[4] Accurate labeling is a regulatory requirement and ensures the disposal facility can handle the waste safely and effectively.
Step 3: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: The SAA should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is stored in a secondary containment bin to mitigate potential leaks.
-
Causality: Storing waste in a designated, controlled area minimizes the risk of accidental spills, breakage, or exposure to untrained personnel. Secondary containment is a standard safety measure to control leaks from the primary container.
Step 4: Final Disposal Disposal of this material must be handled by professionals.
-
Action: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[7]
-
Causality: this compound must be disposed of at an approved waste disposal plant, typically via high-temperature incineration.[4][5][7] Attempting to dispose of this chemical through standard drains or as regular trash is illegal and environmentally hazardous.[4][7]
Emergency Procedures: Spill & Exposure Management
In the event of an accident, a swift and correct response is critical.
Accidental Release or Spill
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[7][9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4][7]
-
Contain: Prevent further spread of the spill. Do not allow the chemical to enter drains or waterways.[4][7][9]
-
Clean-Up: Wearing the full PPE described in Section 2, gently sweep up or absorb the spilled material with an inert material (e.g., vermiculite, dry sand).[4] Avoid creating dust.[7][10]
-
Collect: Place all contaminated materials into a suitable, sealed, and labeled container for hazardous waste disposal.[4][7]
-
Decontaminate: Wash the spill area thoroughly.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][7]
Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 656-64-4 [chemicalbook.com]
- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-fluoroaniline
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 3-Bromo-4-fluoroaniline, a key building block in medicinal chemistry, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers while maintaining experimental integrity. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical.
Understanding the Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the specific risks associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[4]
These classifications underscore the necessity of a multi-faceted protective strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific experimental procedure. The quantity of the substance, its physical form (solid or in solution), and the nature of the operation (e.g., weighing, reaction setup, work-up) all influence the required level of protection.
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound
Essential Personal Protective Equipment: A Detailed Breakdown
Based on the hazard profile, the following PPE is mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact and absorption. Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[5] Gloves must be inspected for integrity before each use.[4] |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high risk of splashing. | Protects the eyes from dust particles and splashes of solutions containing the compound, which can cause serious irritation.[1][2] |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that fully covers the arms and legs. | Protects the skin from accidental spills and contamination.[1][5] All contaminated clothing should be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[4] | Prevents the inhalation of airborne dust or aerosols, which is a primary route of exposure for this compound.[1][5] |
Operational Plan: Safe Handling, Storage, and Disposal
A systematic approach is essential for the safe handling of this compound.
Handling Protocol: Step-by-Step Guidance
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood and other engineering controls are functioning correctly.
-
Ensure safety showers and eyewash stations are readily accessible.[1]
-
-
Execution:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Don the appropriate PPE as detailed in the table above before handling the chemical.
-
When weighing the solid, do so in the fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Avoid all contact with skin and eyes by wearing the appropriate PPE.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible substances such as strong oxidizing agents and acids.[6][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) as hazardous waste. Place it in a designated, sealed, and properly labeled container.[1][5]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Decontamination: All non-disposable equipment that has come into contact with the chemical should be thoroughly decontaminated before being removed from the fume hood.
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.[1]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the open eyes with running water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work. This commitment to safety is the bedrock of innovative and responsible science.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
